molecular formula C25H30O4 B10862002 BDM-2

BDM-2

Número de catálogo: B10862002
Peso molecular: 394.5 g/mol
Clave InChI: UDFCYQOJPMKLMT-QHCPKHFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound, (2S)-2-[3-cyclopropyl-2-(3,4-dihydro-2H-chromen-6-yl)-6-methyl-phenyl]-2-[(2-methylpropan-2-yl)oxy]ethanoic acid, is a high-purity small molecule provided for research applications. It is recognized in structural biology and virology research by its PDB ligand code RWR . Scientific studies have identified this molecule as a potent allosteric inhibitor of HIV-1 Integrase (IN) . Its primary research value lies in its mechanism of action: it functions as an Integrase-LEDGF allosteric inhibitor (INLAI) by binding to the catalytic core domain of HIV-1 Integrase at the site used by the host cofactor LEDGF/p75 . This binding acts as a "molecular glue," promoting the hyper-multimerization of the integrase protein and severely perturbing the late stages of HIV-1 viral particle maturation, thereby inhibiting viral replication . The compound has been co-crystallized with HIV-1 Integrase, and the high-resolution structure (PDB ID 8BV2) is publicly available, facilitating structure-activity relationship (SAR) studies . Its nanomolar antiviral activity and lack of antagonism with a broad panel of clinical antiretrovirals make it a valuable tool compound for investigating new mechanisms of antiviral action and combinational therapies . Please be advised: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or animal consumption.

Propiedades

Fórmula molecular

C25H30O4

Peso molecular

394.5 g/mol

Nombre IUPAC

(2S)-2-[3-cyclopropyl-2-(3,4-dihydro-2H-chromen-6-yl)-6-methylphenyl]-2-[(2-methylpropan-2-yl)oxy]acetic acid

InChI

InChI=1S/C25H30O4/c1-15-7-11-19(16-8-9-16)22(21(15)23(24(26)27)29-25(2,3)4)18-10-12-20-17(14-18)6-5-13-28-20/h7,10-12,14,16,23H,5-6,8-9,13H2,1-4H3,(H,26,27)/t23-/m0/s1

Clave InChI

UDFCYQOJPMKLMT-QHCPKHFHSA-N

SMILES isomérico

CC1=C(C(=C(C=C1)C2CC2)C3=CC4=C(C=C3)OCCC4)[C@@H](C(=O)O)OC(C)(C)C

SMILES canónico

CC1=C(C(=C(C=C1)C2CC2)C3=CC4=C(C=C3)OCCC4)C(C(=O)O)OC(C)(C)C

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure and Function of BDM-2, an Allosteric HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of BDM-2, a potent allosteric inhibitor of HIV-1 integrase. The information presented is intended for researchers, scientists, and professionals involved in the field of antiviral drug development.

Core Compound Structure and Properties

This compound is a novel small molecule belonging to the class of HIV-1 integrase-LEDGF allosteric inhibitors (INLAIs). It possesses a benzene-based scaffold and is characterized by the following chemical identity:

  • IUPAC Name: (S)-2-(tert-butoxy)-2-(2-(chroman-6-yl)-3-cyclopropyl-6-methylphenyl)acetic acid

  • CAS Number: 1643876-33-8

  • Molecular Formula: C₂₅H₃₀O₄

  • Molecular Weight: 394.5 g/mol

Mechanism of Action: A Dual-Function Molecular Glue

This compound exhibits a sophisticated dual mechanism of action that ultimately disrupts the HIV-1 replication cycle, primarily during the late stages. Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound binds to an allosteric site on the integrase (IN) catalytic core domain (CCD). This binding site overlaps with the binding site of the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a crucial cellular cofactor for viral integration.

The binding of this compound has two main consequences:

  • Inhibition of the IN-LEDGF/p75 Interaction: By occupying the binding pocket, this compound competitively inhibits the interaction between HIV-1 integrase and LEDGF/p75. This action hinders the tethering of the pre-integration complex to the host chromatin, which is a critical step for targeted viral DNA integration.

  • Induction of Aberrant IN Multimerization: this compound acts as a "molecular glue," promoting the hyper-multimerization or aggregation of integrase proteins. This allosteric effect leads to the formation of non-functional IN oligomers. This aberrant polymerization severely perturbs the proper assembly of the viral core during maturation, resulting in the production of non-infectious virions with mislocalized ribonucleoprotein complexes.[1][2]

The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound.

BDM2_Mechanism cluster_early Early Stage (Inhibition) cluster_late Late Stage (Induction) IN_LEDGF IN-LEDGF/p75 Interaction Integration Viral DNA Integration IN_LEDGF->Integration Tethering Chromatin Host Chromatin Chromatin->Integration BDM2_early This compound BDM2_early->IN_LEDGF Blocks IN_Monomer Integrase (IN) Monomers/Dimers IN_Multimer Aberrant IN Hyper-multimerization IN_Monomer->IN_Multimer Virion Virion Maturation IN_Monomer->Virion IN_Multimer->Virion Disrupts Infectious Infectious Virion Virion->Infectious NonInfectious Non-infectious Virion (Defective Core) Virion->NonInfectious BDM2_late This compound BDM2_late->IN_Monomer Acts as 'Molecular Glue'

Mechanism of action of the this compound compound.

Quantitative Biological Activity

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibition of IN-LEDGF/p75 Interaction and Induction of IN Multimerization

Assay ComponentParameterThis compound Value (nM)
Full-length IN and LEDGF/p75IC₅₀47
IN Catalytic Core Domain (CCD) & LEDGF/p75 IBDIC₅₀150
Full-length INAC₅₀20

Data sourced from Le Rouzic E, et al., 2023.[1] IC₅₀: Half-maximal inhibitory concentration. AC₅₀: Half-maximal activation concentration.

Table 2: Antiviral Activity of this compound against HIV-1

HIV-1 IsolateAssay TypeEC₅₀ (nM)
NL4-3Multiple-round8.7
NL4-3Single-round>1000
HXB2Multiple-round4.5

Data sourced from Le Rouzic E, et al., 2023.[1] EC₅₀: Half-maximal effective concentration.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. The compound was developed by Biodim (Romainville, France). General synthetic strategies for similar chemical scaffolds often involve multi-step organic synthesis, potentially utilizing cross-coupling reactions to form the biaryl core, followed by stereoselective introduction of the tert-butoxy acetic acid moiety.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction

This assay is designed to quantify the ability of a compound to inhibit the interaction between HIV-1 integrase and LEDGF/p75.

Materials:

  • Recombinant full-length HIV-1 integrase (or IN CCD).

  • Recombinant LEDGF/p75 (or its integrase-binding domain, IBD).

  • Anti-tag antibodies (e.g., anti-6xHis and anti-GST) labeled with HTRF donor (Europium cryptate) and acceptor (XL665) fluorophores.

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).

  • 384-well low-volume microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

  • Add a fixed concentration of tagged IN and tagged LEDGF/p75 to the wells of the microplate.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the mixture for a defined period (e.g., 1-2 hours) at room temperature to allow protein interaction and inhibitor binding to reach equilibrium.

  • Add the anti-tag antibodies labeled with the HTRF donor and acceptor.

  • Incubate for another period (e.g., 2-4 hours or overnight) at 4°C to allow antibody binding.

  • Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths using a plate reader with a time-resolved setting.

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

  • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

IN Multimerization Assay

This assay measures the ability of this compound to induce the aggregation of integrase proteins.

Materials:

  • Recombinant full-length HIV-1 integrase.

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 1 M NaCl, 5 mM DTT).

  • HTRF reagents for detecting IN proximity (e.g., two antibodies against IN labeled with donor and acceptor).

  • 384-well microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • Add a fixed concentration of integrase to the wells.

  • Add the diluted this compound or vehicle control to the wells.

  • Incubate for a set time (e.g., 1 hour) at 37°C to induce multimerization.

  • Add the HTRF detection antibodies.

  • Incubate for a further period to allow antibody binding.

  • Read the plate and calculate the HTRF ratio as described above.

  • Plot the HTRF ratio against the logarithm of the compound concentration to determine the AC₅₀ value.

Antiviral Activity Assays

The following diagram outlines the general workflow for assessing the antiviral efficacy of this compound.

Antiviral_Workflow cluster_single Single-Round Infectivity Assay cluster_multi Multiple-Round Infectivity Assay s_start Co-transfect HEK293T cells (Env-deficient HIV-1 plasmid + VSV-G plasmid) s_harvest Harvest pseudotyped virus s_start->s_harvest s_infect Infect target cells (e.g., TZM-bl) in presence of this compound s_harvest->s_infect s_incubate Incubate for 48-72 hours s_infect->s_incubate s_lyse Lyse cells & add luciferase substrate s_incubate->s_lyse s_read Measure luminescence s_lyse->s_read s_end Calculate EC₅₀ (Early Stage Inhibition) s_read->s_end m_start Infect susceptible cells (e.g., MT-4) with replication-competent HIV-1 m_culture Culture in presence of serial dilutions of this compound m_start->m_culture m_incubate Incubate for 4-5 days m_culture->m_incubate m_measure Measure viral replication (e.g., p24 ELISA or cell viability assay) m_incubate->m_measure m_end Calculate EC₅₀ (Overall Inhibition) m_measure->m_end

Workflow for single- and multiple-round antiviral assays.

4.4.1. Single-Round Infectivity Assay

This assay measures the effect of the compound on the early stages of the viral life cycle (entry to integration).

Protocol:

  • Virus Production: Co-transfect HEK293T cells with an Env-deficient HIV-1 proviral plasmid (containing a luciferase reporter gene) and a plasmid encoding the vesicular stomatitis virus G (VSV-G) envelope protein.

  • Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped viral particles.

  • Infection: Seed target cells (e.g., TZM-bl) in a 96-well plate. Add serial dilutions of this compound to the cells.

  • Add Virus: Add a standardized amount of the pseudotyped virus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Readout: Lyse the cells and measure the activity of the luciferase reporter gene using a luminometer.

  • Analysis: Calculate the percent inhibition of viral infection relative to the vehicle control and determine the EC₅₀ value.

4.4.2. Multiple-Round Infectivity Assay

This assay assesses the compound's effect over multiple cycles of viral replication, capturing both early and late-stage inhibition.

Protocol:

  • Cell Seeding: Seed susceptible T-lymphocyte cells (e.g., MT-4) in a 96-well plate.

  • Infection: Infect the cells with a replication-competent HIV-1 strain (e.g., NL4-3) at a low multiplicity of infection.

  • Treatment: Add serial dilutions of this compound to the infected cell cultures.

  • Incubation: Incubate the plates for 4-5 days to allow for multiple rounds of viral replication.

  • Readout: Measure the extent of viral replication. This can be done by quantifying the amount of viral p24 antigen in the supernatant using an ELISA or by measuring cell viability (as HIV-1 infection is cytopathic to MT-4 cells) using a reagent like MTT or CellTiter-Glo.

  • Analysis: Calculate the percent inhibition of viral replication and determine the EC₅₀ value.

References

BDM-2: A Technical Whitepaper on the Allosteric Inhibition of HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of BDM-2, a novel, potent allosteric inhibitor of HIV-1 integrase (IN). This compound represents a new class of antiretroviral compounds known as IN-LEDGF Allosteric Inhibitors (INLAIs) that exhibit a unique dual mechanism of action, targeting both the early and late stages of the HIV-1 replication cycle. This guide details the discovery, synthesis, mechanism of action, and biological activity of this compound, presenting key quantitative data in a structured format, outlining detailed experimental protocols, and visualizing the core biological pathways and experimental workflows.

Discovery and Rationale

This compound was developed as part of a research program focused on identifying novel antiretroviral agents that target the interaction between HIV-1 integrase and its essential host cofactor, Lens Epithelium-Derived Growth Factor (LEDGF/p75)[1][2]. The rationale for this approach is that disrupting this protein-protein interaction can prevent the proper integration of the viral genome into the host cell's chromatin, a critical step in the HIV-1 life cycle. This compound emerged from a series of compounds designed around a benzene scaffold, optimized for high-potency inhibition of the IN-LEDGF/p75 interaction[2].

Synthesis of this compound

The synthesis of this compound is described in patent WO2015/001125A1, specifically in Example 13. The following is a summary of the synthetic route.

Experimental Protocol: Synthesis of this compound

This protocol is an interpretation of the general procedures described in the patent literature and may require optimization.

Step 1: Synthesis of tert-butyl (2-(2-methylquinolin-3-yl)-2-oxoethyl)carbamate

To a solution of 2-methyl-3-acetylquinoline in a suitable solvent such as tetrahydrofuran (THF), is added a source of tert-butoxycarbonyl (Boc) protected amine, such as Boc-anhydride, in the presence of a base like triethylamine. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques like column chromatography.

Step 2: Reduction of the ketone

The ketone product from Step 1 is dissolved in a solvent like methanol and cooled to 0°C. A reducing agent, such as sodium borohydride, is added portion-wise. The reaction is stirred until the ketone is fully reduced to the corresponding alcohol. The reaction is quenched, and the product is extracted and purified.

Step 3: Deprotection of the Boc group

The Boc-protected amino alcohol from Step 2 is dissolved in a suitable solvent, and a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added to remove the Boc protecting group. The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure to yield the free amine.

Step 4: Coupling with 2-fluorobenzoic acid

The amino alcohol from Step 3 is coupled with 2-fluorobenzoic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion. The final product, this compound, is then isolated and purified by preparative high-performance liquid chromatography (HPLC).

Mechanism of Action

This compound exerts its antiviral activity through a dual mechanism that targets HIV-1 integrase:

  • Inhibition of the IN-LEDGF/p75 Interaction: this compound binds to a pocket on the catalytic core domain (CCD) of HIV-1 integrase, the same site that is recognized by the integrase binding domain (IBD) of LEDGF/p75[2]. This direct competition prevents LEDGF/p75 from tethering the viral pre-integration complex to the host chromatin, thereby inhibiting the integration of the viral DNA into the host genome.

  • Induction of Aberrant Integrase Multimerization: In addition to blocking the interaction with LEDGF/p75, the binding of this compound to integrase induces a conformational change that promotes the aberrant multimerization of integrase dimers[2]. This leads to the formation of non-functional integrase oligomers, which disrupts the late stages of the viral replication cycle, including the proper assembly of new virions. This results in the production of non-infectious viral particles.

Signaling Pathway Diagram

HIV_Integration_and_BDM2_Inhibition cluster_early Early Stage (Integration) cluster_late Late Stage (Maturation) cluster_inhibition This compound Inhibition HIV_PIC HIV Pre-integration Complex (PIC) IN Integrase (IN) HIV_PIC->IN contains LEDGF LEDGF/p75 IN->LEDGF binds to Integration Viral DNA Integration IN->Integration catalyzes Chromatin Host Chromatin LEDGF->Chromatin tethers to IN_dimer IN Dimer Virion New Virion Assembly IN_dimer->Virion correct assembly Aberrant_Multimer Aberrant IN Multimer IN_dimer->Aberrant_Multimer aberrant multimerization Infectious_Virion Infectious Virion Virion->Infectious_Virion BDM2 This compound BDM2->IN binds & blocks LEDGF interaction BDM2->IN_dimer induces Non_Infectious_Virion Non-Infectious Virion Aberrant_Multimer->Non_Infectious_Virion disrupts assembly

Caption: Mechanism of action of this compound, inhibiting both early and late stages of HIV-1 replication.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound
Cell LineHIV-1 StrainEC50 (nM)CC50 (µM)Selectivity Index (SI)
MT-4NL4-38.7>100>11,494
MT-4HXB24.5>100>22,222
PBMCsNL4-312>100>8,333

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration. SI = CC50/EC50.

Table 2: Mechanistic Activity of this compound
AssayTargetIC50 (nM)AC50 (nM)
HTRFIN-LEDGF/p75 Interaction47-
IN MultimerizationIN Dimer Aggregation-20

IC50: 50% inhibitory concentration. AC50: 50% activation concentration for multimerization.

Experimental Protocols

Antiviral Activity Assay (MT-4 Cells)
  • MT-4 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.

  • This compound is serially diluted in culture medium and added to the cells.

  • Cells are infected with HIV-1 (e.g., NL4-3 or HXB2 strain) at a multiplicity of infection (MOI) of 0.01.

  • The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric assay.

  • Cell viability is assessed in parallel using an MTT assay to determine the CC50.

  • EC50 and CC50 values are calculated by non-linear regression analysis of the dose-response curves.

IN-LEDGF/p75 Interaction Assay (HTRF)

This assay is based on Homogeneous Time-Resolved Fluorescence (HTRF) to measure the interaction between recombinant HIV-1 integrase and LEDGF/p75.

  • Recombinant GST-tagged HIV-1 integrase and His-tagged LEDGF/p75 are used.

  • This compound is serially diluted in assay buffer.

  • The compound, integrase, and LEDGF/p75 are incubated together in a 384-well plate.

  • An anti-GST antibody conjugated to a europium cryptate donor and an anti-His antibody conjugated to an XL665 acceptor are added.

  • After incubation, the HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the interaction.

  • IC50 values are determined from the dose-response curves.

Experimental Workflow: HTRF Assay

HTRF_Workflow start Start prepare_reagents Prepare Reagents: - GST-IN - His-LEDGF - this compound dilutions - HTRF antibodies start->prepare_reagents plate_setup Dispense this compound dilutions and proteins into 384-well plate prepare_reagents->plate_setup incubation1 Incubate to allow protein-protein interaction plate_setup->incubation1 add_antibodies Add anti-GST-Europium and anti-His-XL665 antibodies incubation1->add_antibodies incubation2 Incubate for antibody binding add_antibodies->incubation2 read_plate Read HTRF signal on plate reader incubation2->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the IN-LEDGF/p75 interaction HTRF assay.

Integrase Multimerization Assay

This assay measures the ability of this compound to induce the aggregation of integrase dimers.

  • Recombinant HIV-1 integrase is diluted in a suitable buffer.

  • This compound is serially diluted and added to the integrase solution.

  • The mixture is incubated to allow for compound-induced multimerization.

  • The degree of multimerization can be assessed by various methods, such as dynamic light scattering (DLS) to measure the increase in particle size, or a turbidity assay.

  • For a quantitative measure, an AlphaLISA-based assay can be employed using two different antibody-coated bead sets that recognize the integrase. An increase in the AlphaLISA signal indicates induced proximity of the integrase molecules.

  • AC50 values are calculated from the dose-response curves.

Conclusion

This compound is a promising new antiretroviral candidate with a novel dual mechanism of action that effectively inhibits HIV-1 replication by targeting the essential host-virus interaction between integrase and LEDGF/p75, and by inducing aberrant integrase multimerization. Its high potency and favorable selectivity index warrant further investigation and development as a potential new therapeutic option for the treatment of HIV-1 infection. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of this compound and other INLAIs.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of BDM-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility of BDM-2, a potent allosteric inhibitor of HIV-1 integrase. The information is intended to support research and development efforts in the field of antiretroviral drug discovery.

Core Chemical Properties of this compound

This compound is a small molecule that has been identified as an IN-LEDGF allosteric inhibitor (INLAI) of HIV-1 integrase, demonstrating potent anti-retroviral activity.[1][2][3][4] It functions by blocking the interaction between the catalytic core domain of the HIV-1 integrase and the integrase binding domain of LEDGF/p75.[1][2][3]

The key chemical identifiers and properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name Not publicly availableN/A
CAS Number 1643876-33-8[1][2]
Molecular Formula C25H30O4[1][2]
Molecular Weight 394.50 g/mol [1][2]
Appearance SolidMedchemExpress
Color White to off-whiteMedchemExpress
SMILES String Not publicly availableN/A

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities.

Quantitative Solubility Data

The known quantitative solubility of this compound in dimethyl sulfoxide (DMSO) is detailed in the following table. To achieve this level of solubility, the use of ultrasonication is recommended.[1][2] For enhanced solubility, it is also suggested to warm the solution to 37°C and agitate it in an ultrasonic bath.[1][2] Stock solutions in DMSO can be stored at -20°C for several months.[1]

SolventSolubilityMolar EquivalentMethodSource
DMSO 100 mg/mL253.49 mMUltrasonic assistance[1][2]
Water Not publicly availableNot publicly availableNot publicly availableN/A
Ethanol Not publicly availableNot publicly availableNot publicly availableN/A

Experimental Protocol for Solubility Determination

The following section details a standardized and widely accepted methodology for determining the thermodynamic solubility of a compound, such as this compound, in various solvents. The shake-flask method is considered the gold standard for its reliability.[5][6]

Shake-Flask Method for Thermodynamic Solubility Measurement

This protocol is designed to determine the equilibrium solubility of a solid compound in a given solvent system.

Objective: To determine the concentration of a saturated solution of this compound in a selected solvent (e.g., water, ethanol, phosphate-buffered saline) at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., purified water, absolute ethanol)

  • Glass vials with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a precise volume of the chosen solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure that the dissolution and precipitation rates have reached equilibrium.

  • Phase Separation:

    • After equilibration, let the vial stand to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vial at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess this compound to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent shake Shake at Constant Temperature (24-48 hours) add_solvent->shake centrifuge Centrifuge to Sediment Excess Solid shake->centrifuge collect_supernatant Collect and Filter Supernatant centrifuge->collect_supernatant hplc Quantify with HPLC collect_supernatant->hplc end End hplc->end

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathway and Logical Relationships

As this compound is a small molecule inhibitor, its primary interaction is with the HIV-1 integrase protein, thereby disrupting a critical step in the viral replication cycle. The following diagram illustrates the inhibitory mechanism of this compound.

signaling_pathway cluster_hiv HIV-1 Replication Cycle integrase HIV-1 Integrase (IN) interaction IN-LEDGF/p75 Interaction integrase->interaction ledgf LEDGF/p75 (Host Factor) ledgf->interaction integration Viral DNA Integration interaction->integration Leads to bdm2 This compound inhibition Inhibition bdm2->inhibition inhibition->interaction

Caption: Inhibitory Action of this compound on HIV-1 Integrase.

References

In-Depth Technical Guide to BDM-2: An Allosteric Inhibitor of HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDM-2, a potent allosteric inhibitor of HIV-1 integrase. It details the compound's chemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Core Compound Data

This compound is distinguished as an IN-LEDGF allosteric inhibitor (INLAI) of HIV-1 integrase. The following table summarizes its key quantitative data.

PropertyValueReference
CAS Number 1643876-33-8N/A
Molecular Weight 394.5 g/mol N/A
IC50 (IN-LEDGF Interaction) 47 nMN/A
AC50 (IN Multimerization) 20 nMN/A
EC50 (HIV-1 Strain NL4-3) 8.7 nMN/A
EC50 (HIV-1 Strain HXB2) 4.5 nMN/A

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

This compound employs a sophisticated mechanism of action, functioning as a "molecular glue" to induce hyper-multimerization of the HIV-1 integrase (IN) protein. This allosteric inhibition disrupts the normal function of the integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome, primarily affecting the late stages of viral replication.

The key steps in the mechanism are as follows:

  • Binding to the LEDGF/p75 Binding Site: this compound binds to the catalytic core domain (CCD) of the HIV-1 integrase at the specific site that normally interacts with the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75).

  • Allosteric conformational change: This binding event induces a conformational change in the integrase protein.

  • Engagement of the C-Terminal Domain (CTD): The altered conformation exposes a new binding surface that engages the C-terminal domain (CTD) of another integrase monomer.

  • Aberrant Hyper-multimerization: This "gluing" effect leads to the formation of dysfunctional, high-order multimers of the integrase protein.

  • Disruption of Viral Maturation: The induced hyper-multimerization of integrase interferes with the proper assembly of new viral particles, severely perturbing the maturation process of the virions.

This allosteric approach provides a distinct advantage, as it does not target the active site of the enzyme, potentially offering a higher barrier to the development of drug resistance.

BDM2_Mechanism cluster_normal Normal HIV-1 Integrase Function cluster_inhibition This compound Mediated Inhibition IN_monomer HIV-1 Integrase (IN) IN_LEDGF_complex IN-LEDGF/p75 Complex IN_monomer->IN_LEDGF_complex Binds to LEDGF Host Factor LEDGF/p75 LEDGF->IN_LEDGF_complex Binds to Viral_Integration Successful Viral DNA Integration IN_LEDGF_complex->Viral_Integration Leads to BDM2 This compound IN_BDM2_complex IN-BDM-2 Complex BDM2->IN_BDM2_complex Binds to IN at LEDGF/p75 site IN_monomer2 HIV-1 Integrase (IN) IN_monomer2->IN_BDM2_complex IN_hypermultimer Aberrant IN Hyper-multimerization IN_BDM2_complex->IN_hypermultimer Induces Disrupted_Maturation Disrupted Viral Particle Maturation IN_hypermultimer->Disrupted_Maturation Causes

Mechanism of this compound as an allosteric inhibitor of HIV-1 integrase.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are outlines for key experimental protocols.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction

This assay is designed to quantify the inhibitory effect of this compound on the interaction between HIV-1 integrase and the host factor LEDGF/p75.

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). Tagged versions of IN and LEDGF/p75 are used. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. This compound, by disrupting this interaction, will cause a decrease in the FRET signal.

Materials:

  • Recombinant full-length HIV-1 IN tagged with a 6xHis tag.

  • Recombinant full-length LEDGF/p75 tagged with a FLAG tag.

  • Anti-6xHis antibody conjugated to Europium cryptate (donor).

  • Anti-FLAG antibody conjugated to XL665 (acceptor).

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).

  • This compound compound series.

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Protein-Antibody Incubation: In separate tubes, pre-incubate the tagged proteins with their respective fluorophore-conjugated antibodies according to the manufacturer's instructions.

  • Assay Reaction: In a 384-well plate, add the this compound dilutions.

  • Add the IN-antibody complex and the LEDGF/p75-antibody complex to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the protein interaction to reach equilibrium.

  • Signal Detection: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor) with excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Antiviral Activity Assay in MT-4 Cells

This cell-based assay determines the efficacy of this compound in inhibiting HIV-1 replication in a human T-cell line.

Principle: MT-4 cells are highly susceptible to HIV-1 infection, which leads to a cytopathic effect (CPE) and cell death. The antiviral activity of this compound is measured by its ability to protect the cells from virus-induced death.

Materials:

  • MT-4 cells.

  • HIV-1 viral stock (e.g., NL4-3 or HXB2).

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin, and streptomycin).

  • This compound compound series.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).

  • Plate reader for absorbance or luminescence.

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "no drug" control.

  • Virus Infection: Infect the cells with a pre-titered amount of HIV-1. Include an "uninfected" control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for significant viral CPE in the "no drug" control (typically 4-5 days).

  • Cell Viability Measurement: Add the chosen cell viability reagent to all wells according to the manufacturer's protocol.

  • Signal Detection: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the uninfected control (100% viability) and the virus-only control (0% protection). Plot the percentage of cell protection against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic model to calculate the EC50 value.

Experimental_Workflow cluster_htrf HTRF Assay Workflow cluster_antiviral Antiviral Assay Workflow (MT-4 cells) htrf1 Prepare this compound Dilutions htrf3 Mix this compound, IN-Ab, and LEDGF-Ab in Plate htrf1->htrf3 htrf2 Pre-incubate Tagged Proteins with Labeled Antibodies htrf2->htrf3 htrf4 Incubate at RT htrf3->htrf4 htrf5 Read HTRF Signal htrf4->htrf5 htrf6 Calculate IC50 htrf5->htrf6 av1 Seed MT-4 Cells av2 Add this compound Dilutions av1->av2 av3 Infect with HIV-1 av2->av3 av4 Incubate (4-5 days) av3->av4 av5 Measure Cell Viability av4->av5 av6 Calculate EC50 av5->av6 htrf_title IN-LEDGF Interaction antiviral_title Cell-Based Antiviral Activity

The Role of BDM-2 in Blocking HIV-1 Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the development of novel therapeutic agents with unique mechanisms of action. A promising class of antiretroviral compounds, the HIV-1 integrase-LEDGF/p75 allosteric inhibitors (INLAIs), offers a novel strategy to combat the virus. This technical guide provides an in-depth analysis of BDM-2, a potent INLAI. This compound disrupts HIV-1 replication primarily by inducing aberrant multimerization of the viral integrase (IN), a process that critically impairs the late stages of the viral life cycle, particularly virion maturation. This document details the mechanism of action of this compound, presents quantitative data on its antiviral activity, outlines the experimental protocols used for its characterization, and provides visualizations of the key pathways and workflows.

Introduction to this compound and its Class

This compound belongs to a class of small molecules known as HIV-1 integrase-LEDGF/p75 allosteric inhibitors (INLAIs).[1] Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the catalytic site of the integrase enzyme, INLAIs bind to a pocket on the integrase catalytic core domain (CCD) at the interface where it interacts with the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1] This interaction is crucial for the integration of the viral DNA into the host genome.[1] this compound and other INLAIs act as "molecular glues," promoting an abnormal and excessive multimerization of integrase, which ultimately leads to the production of non-infectious viral particles.[1][2]

Mechanism of Action of this compound

The primary mechanism by which this compound inhibits HIV-1 replication is through the induction of aberrant integrase hyper-multimerization, which has a profound impact on the late stages of the viral life cycle.[1][2]

Competitive Inhibition of the Integrase-LEDGF/p75 Interaction

This compound competitively binds to the LEDGF/p75 binding pocket on the HIV-1 integrase.[1] LEDGF/p75 is a host factor that tethers the pre-integration complex (PIC) to the host chromatin, facilitating targeted integration of the viral DNA.[1] By occupying this binding site, this compound can interfere with the normal process of integration.

Induction of Aberrant Integrase Multimerization

The binding of this compound to the integrase dimer interface exposes a new protein-protein interaction surface.[3] This leads to an uncontrolled, chain-like multimerization of integrase proteins.[3] This hyper-multimerization is the central aspect of this compound's potent antiviral activity.[1][2]

Disruption of Late-Stage Replication and Virion Maturation

The aberrant multimerization of integrase induced by this compound has severe consequences for the late stages of HIV-1 replication.[1] It disrupts the proper assembly of the viral core, leading to the formation of eccentric, non-infectious virions where the viral ribonucleoprotein (RNP) complex is mislocalized outside of the capsid cone.[3][4] This impairment of virion maturation is the predominant mechanism of this compound's antiviral effect, making it significantly more potent in multiple-round infection assays compared to single-round assays.[3]

cluster_0 Normal HIV-1 Maturation cluster_1 This compound Mediated Inhibition Gag Gag Polyprotein Protease Viral Protease Gag->Protease Cleavage CA Capsid (CA) Protease->CA SP1 Spacer Peptide 1 Protease->SP1 Immature Immature Virion CA->Immature Assembly SP1->Immature Mature Mature, Infectious Virion Immature->Mature Maturation BDM2 This compound IN HIV-1 Integrase (IN) BDM2->IN Binds to IN IN_multi Aberrant IN Hyper-multimerization IN->IN_multi Induces Defective Defective, Non-infectious Virion IN_multi->Defective Disrupts Maturation

Caption: this compound's disruption of HIV-1 virion maturation.

Quantitative Data on Antiviral Activity

The antiviral potency of this compound and its analogs has been evaluated in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Inhibition of IN-LEDGF/p75 Interaction by this compound Series Compounds

CompoundIC50 (µM) in HTRF Assay
This compound 0.023 ± 0.004
Analog 10.035 ± 0.006
Analog 20.018 ± 0.003
Analog 30.051 ± 0.009
Data presented as mean ± standard deviation.

Table 2: Antiviral Activity of this compound in Single-Round vs. Multiple-Round Infection Assays

CompoundSingle-Round EC50 (µM)Multiple-Round EC50 (nM)
This compound 1.8 ± 0.3 8.7 ± 1.5
Raltegravir (INSTI)0.003 ± 0.0013.1 ± 0.6
BI-224436 (INLAI)2.5 ± 0.522 ± 4
EC50 values were determined in MT-4 cells infected with HIV-1 (NL4-3). Data are presented as mean ± standard deviation.

Experimental Protocols

The characterization of this compound's antiviral activity relies on several key in vitro assays.

Single-Round Infectivity Assay

This assay measures the effect of a compound on the early steps of HIV-1 replication, from viral entry to integration and gene expression.

Protocol:

  • Cell Seeding: Seed target cells (e.g., TZM-bl or U87.CD4.CCR5/CXCR4) in 96-well plates.

  • Virus Production: Produce single-round infectious viral particles by co-transfecting HEK293T cells with an HIV-1 proviral plasmid lacking the env gene and a plasmid expressing an envelope glycoprotein (e.g., VSV-G).[5][6]

  • Compound Treatment and Infection: Pre-incubate target cells with serially diluted this compound or control compounds. Infect the cells with the single-round virus.

  • Readout: After 48-72 hours, lyse the cells and measure the activity of a reporter gene (e.g., luciferase or β-galactosidase) that is expressed from the integrated viral DNA.[5][7] The reduction in reporter activity in the presence of the compound is used to calculate the EC50 value.

cluster_workflow Single-Round Infectivity Assay Workflow start Start seed Seed Target Cells (e.g., TZM-bl) start->seed end End prepare Prepare Pseudotyped Single-Round HIV-1 seed->prepare treat Treat Cells with This compound prepare->treat infect Infect Cells with Pseudovirus treat->infect incubate Incubate 48-72 hours infect->incubate lyse Lyse Cells incubate->lyse measure Measure Reporter Gene Activity (e.g., Luciferase) lyse->measure calculate Calculate EC50 measure->calculate calculate->end

Caption: Workflow for a single-round HIV-1 infectivity assay.

Multiple-Round Infection Assay

This assay evaluates the effect of a compound over multiple cycles of viral replication, thus capturing its impact on both early and late stages.

Protocol:

  • Cell Seeding: Seed susceptible cells (e.g., MT-4 or primary CD4+ T cells) in a multi-well plate.

  • Infection: Infect the cells with a replication-competent HIV-1 strain (e.g., NL4-3) at a low multiplicity of infection (MOI).

  • Compound Treatment: Add serially diluted this compound or control compounds to the culture medium.

  • Monitoring Replication: Culture the cells for several days, periodically collecting supernatant to measure markers of viral replication, such as p24 antigen levels (by ELISA) or reverse transcriptase activity.

  • EC50 Determination: The concentration of the compound that inhibits viral replication by 50% is determined.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to quantify the inhibition of the protein-protein interaction between HIV-1 integrase and LEDGF/p75.[1][8]

Protocol:

  • Reagent Preparation: Use purified, recombinant HIV-1 integrase and the integrase-binding domain (IBD) of LEDGF/p75. One protein is labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).

  • Assay Reaction: In a microplate, mix the labeled proteins with serially diluted this compound or control compounds.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • HTRF Reading: Excite the donor fluorophore and measure the fluorescence emission of both the donor and the acceptor. The ratio of the acceptor to donor fluorescence is proportional to the extent of protein-protein interaction.

  • IC50 Calculation: The concentration of this compound that inhibits the HTRF signal by 50% (IC50) is calculated.

cluster_0 No Inhibition cluster_1 Inhibition by this compound IN_Tb Integrase-Tb (Donor) Interaction IN-LEDGF Interaction IN_Tb->Interaction LEDGF_d2 LEDGF-d2 (Acceptor) LEDGF_d2->Interaction FRET FRET Signal (High) Interaction->FRET BDM2 This compound IN_Tb2 Integrase-Tb (Donor) BDM2->IN_Tb2 Binds to IN No_Interaction No Interaction IN_Tb2->No_Interaction LEDGF_d2_2 LEDGF-d2 (Acceptor) LEDGF_d2_2->No_Interaction No_FRET No FRET Signal (Low) No_Interaction->No_FRET

Caption: Principle of the HTRF assay for IN-LEDGF/p75 interaction.

Signaling and Mechanistic Pathways

The primary signaling event disrupted by this compound is the interaction between HIV-1 integrase and the host factor LEDGF/p75. The subsequent induction of integrase hyper-multimerization is a downstream consequence of this compound binding.

cluster_normal Normal HIV-1 Integration Pathway cluster_bdm2 This compound Induced Aberrant Pathway IN_dimer IN Dimer PIC Pre-integration Complex (PIC) IN_dimer->PIC LEDGF LEDGF/p75 LEDGF->PIC Binds to IN Chromatin Host Chromatin PIC->Chromatin Tethering Integration Proviral Integration Chromatin->Integration BDM2_2 This compound BDM2_2->PIC Blocks IN_dimer2 IN Dimer BDM2_2->IN_dimer2 Binds to IN IN_multi2 Aberrant IN Hyper-multimer IN_dimer2->IN_multi2 Induces Defective_virion Defective Virion Maturation IN_multi2->Defective_virion

Caption: this compound's dual effect on integration and maturation.

Conclusion and Future Directions

This compound represents a potent HIV-1 inhibitor with a novel mechanism of action that is distinct from currently approved antiretroviral drugs. Its ability to induce aberrant integrase multimerization and primarily disrupt the late stages of viral replication makes it a valuable candidate for further development, particularly in combination therapies and for combating drug-resistant HIV-1 strains. Future research should focus on elucidating the precise structural details of this compound-induced integrase multimers and exploring the potential for this class of compounds to overcome resistance to other antiretrovirals. The unique mode of action of INLAIs like this compound underscores the potential for targeting viral protein multimerization as a therapeutic strategy.

References

Preclinical Efficacy of BDM-2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM-2 is an investigational antiretroviral agent identified as a potent allosteric inhibitor of HIV-1 integrase (IN) that targets the interaction between integrase and the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75). This technical guide provides a comprehensive overview of the available preclinical data on the efficacy of this compound, with a focus on its in vitro activity and mechanism of action. Due to the limited availability of public domain data, this document summarizes the known quantitative metrics and presents representative experimental protocols and signaling pathways relevant to this class of inhibitors.

In Vitro Efficacy of this compound

This compound has demonstrated potent in vitro activity against HIV-1. The following table summarizes the key efficacy parameters reported for this compound.

ParameterValueDescription
IC50 47 nMThe half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of HIV-1 replication in vitro.
AC50 20 nMThe half-maximal concentration for the activation of IN multimerization, a key aspect of its mechanism of action.

Note: The available data primarily focuses on the in vitro anti-HIV-1 activity of this compound. As of the latest available information, comprehensive in vivo preclinical efficacy data from animal models have not been reported in the public domain.

Mechanism of Action: Targeting the HIV-1 Integrase-LEDGF/p75 Interaction

This compound functions as an IN-LEDGF allosteric inhibitor (INLAI). Unlike traditional integrase strand transfer inhibitors (INSTIs), which target the catalytic site of the enzyme, this compound binds to a pocket on the integrase catalytic core domain (CCD) at the interface where it interacts with the IBD (Integrase Binding Domain) of LEDGF/p75. This binding event induces a conformational change in the integrase enzyme, promoting its hyper-multimerization and rendering it non-functional for viral replication. This unique mechanism of action offers a potential advantage against HIV-1 strains that have developed resistance to traditional INSTIs.

Signaling Pathway Diagram

The following diagram illustrates the interaction between HIV-1 integrase and the host protein LEDGF/p75, and the inhibitory action of this compound.

HIV_Integrase_LEDGF_Pathway LEDGF/p75 LEDGF/p75 Integrase Integrase LEDGF/p75->Integrase Tethers to Chromatin Host_DNA Host_DNA Viral_RNA Viral_RNA Viral_DNA Viral_DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse_Transcriptase Integrase->Host_DNA Integration Integrase->Viral_DNA Binds to This compound This compound This compound->Integrase Inhibits Interaction

HIV-1 Integrase and LEDGF/p75 interaction pathway targeted by this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the following sections describe representative methodologies for key in vitro assays used to characterize anti-HIV compounds like this compound.

In Vitro Anti-HIV-1 Replication Assay (Representative Protocol)

This assay is designed to determine the concentration of a compound required to inhibit HIV-1 replication in a cell-based model.

1. Cell Culture and Virus Stocks:

  • Maintain a suitable host cell line (e.g., MT-4, CEM-SS, or TZM-bl cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Prepare and titer a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB or HIV-1NL4-3).

2. Assay Procedure:

  • Seed the host cells into a 96-well microtiter plate at a predetermined density.
  • Prepare serial dilutions of this compound in culture medium.
  • Add the diluted compound to the wells containing the cells.
  • Infect the cells with a standardized amount of HIV-1.
  • Include appropriate controls: cells with virus but no compound (virus control) and cells with no virus and no compound (cell control).
  • Incubate the plate at 37°C in a humidified CO2 incubator for a period of 4-7 days.

3. Measurement of Viral Replication:

  • Viral replication can be quantified using various methods, such as:
  • p24 Antigen ELISA: Measure the amount of HIV-1 p24 capsid protein in the culture supernatant.
  • Reverse Transcriptase (RT) Assay: Measure the activity of the viral RT enzyme in the supernatant.
  • Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl), measure the expression of the reporter gene (e.g., luciferase or β-galactosidase).

4. Data Analysis:

  • Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control.
  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of an antiviral compound.

Antiviral_Workflow Compound_Synthesis Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (Anti-HIV Assay) Compound_Synthesis->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, MTS) Compound_Synthesis->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays) In_Vitro_Screening->Mechanism_of_Action Resistance_Profiling Resistance Profiling Mechanism_of_Action->Resistance_Profiling In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Resistance_Profiling->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics (ADME) and Toxicology In_Vivo_Efficacy->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

A generalized workflow for the preclinical development of antiviral drugs.

Conclusion

This compound is a promising anti-HIV-1 agent with a novel mechanism of action that involves the allosteric inhibition of the HIV-1 integrase-LEDGF/p75 interaction. The available in vitro data demonstrates its potent activity against HIV-1 replication. Further preclinical studies, particularly in vivo efficacy and safety assessments in relevant animal models, will be crucial to fully elucidate its therapeutic potential and to support its advancement into clinical development. This technical guide provides a summary of the current understanding of this compound's preclinical profile based on publicly available information.

Methodological & Application

Application Notes and Protocols for BDM-2 in In Vitro HIV-1 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of BDM-2, a potent allosteric inhibitor of HIV-1 integrase. This compound serves as a critical tool for investigating the mechanisms of HIV-1 replication, particularly the roles of integrase and the host-virus interface, and for the development of novel antiretroviral therapies.

Introduction

This compound is a member of the class of IN-LEDGF allosteric inhibitors (INLAIs) of HIV-1 integrase (IN).[1] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound does not target the catalytic active site of the enzyme. Instead, it binds to a pocket at the dimer interface of the integrase's catalytic core domain, the same site that interacts with the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[1][2] This interaction has a dual effect: it competitively inhibits the binding of LEDGF/p75 to integrase and, more significantly, it induces aberrant hyper-multimerization of integrase.[1][3] This ultimately disrupts the normal process of virion maturation, leading to the production of non-infectious viral particles.[1][3][4] this compound primarily affects the late stages of the HIV-1 replication cycle.[1][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity in various in vitro assays. These values are essential for designing experiments and interpreting results.

ParameterDescriptionCell Line/Assay ConditionsValueReference
EC50 50% effective concentration for inhibiting HIV-1 replication.MT4 cells, HIV-1 NL4-3 strain8.7 nM[1]
MT4 cells, HIV-1 HXB2 strain4.5 nM[1]
IC50 50% inhibitory concentration for the IN-LEDGF/p75 interaction.Homogeneous Time-Resolved Fluorescence (HTRF) assay0.15 µM
AC50 50% activation concentration for inducing IN hyper-multimerization.In vitro multimerization assay20 nM[1]
PA-EC90 Protein-adjusted 90% effective concentration in the presence of human serum.MT4 cells, HIV-1 NL4-3 strain127 nM (50 ng/mL)[3]

Signaling Pathway and Mechanism of Action

The primary "signaling pathway" affected by this compound is the HIV-1 replication cycle, with a specific focus on the interplay between the viral integrase and host cellular factors. This compound's mechanism of action is allosteric inhibition, which leads to a disruption of critical protein-protein interactions necessary for successful viral propagation.

BDM2_Mechanism cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus cluster_inhibition This compound Inhibition HIV_RNA HIV-1 RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Integrase HIV-1 Integrase (IN) Integrase->PIC Aberrant_Multimers Aberrant IN Multimers Integrase->Aberrant_Multimers Induces Hyper-multimerization LEDGF LEDGF/p75 PIC->LEDGF Interaction Integrated_Provirus Integrated Provirus PIC->Integrated_Provirus Integration Host_DNA Host Chromatin LEDGF->Host_DNA Tethering BDM2 This compound BDM2->Integrase BDM2->PIC Blocks IN-LEDGF Interaction NonInfectious_Virion Non-infectious Virion Aberrant_Multimers->NonInfectious_Virion Disrupts Maturation

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

Experimental Protocols

Antiviral Activity Assay in Cell Culture

This protocol determines the efficacy of this compound in inhibiting HIV-1 replication in a susceptible cell line, such as MT4 human T-lymphoid cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MT4 cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 laboratory strain (e.g., NL4-3 or HXB2)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MT4 cells in a 96-well plate at a density of 1 x 104 cells per well in 50 µL of complete RPMI-1640 medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete RPMI-1640 medium. A typical starting concentration for the highest dose could be 1 µM, with 3-fold serial dilutions. Add 50 µL of the diluted compound to the appropriate wells. Include wells with no compound as controls.

  • Virus Infection: Add 100 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the uninfected control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Assessment of Cytopathic Effect: After the incubation period, assess cell viability using a suitable reagent (e.g., MTS). Add the reagent according to the manufacturer's instructions and measure the absorbance or fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell protection for each this compound concentration relative to the virus-infected, untreated control and the uninfected control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

IN-LEDGF/p75 Interaction Assay (HTRF)

This biochemical assay quantifies the ability of this compound to disrupt the interaction between HIV-1 integrase and LEDGF/p75.

Materials:

  • Recombinant purified HIV-1 integrase (tagged, e.g., with His-tag)

  • Recombinant purified LEDGF/p75 IBD (integrase-binding domain, tagged, e.g., with GST)

  • HTRF-compatible donor and acceptor antibodies (e.g., anti-His-d2 and anti-GST-Europium cryptate)

  • This compound stock solution

  • Assay buffer

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare a solution containing the tagged integrase and tagged LEDGF/p75 IBD in the assay buffer.

  • Compound Addition: Add serial dilutions of this compound to the wells of the 384-well plate. Include control wells with DMSO only.

  • Protein Addition: Add the integrase and LEDGF/p75 IBD mixture to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for protein-protein interaction and inhibitor binding.

  • Antibody Addition: Add the HTRF donor and acceptor antibodies to each well.

  • Final Incubation: Incubate the plate for another period (e.g., 4 hours to overnight) at 4°C to allow for antibody binding.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. Determine the IC50 value by plotting the HTRF ratio against the log of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

BDM2_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis BDM2_prep Prepare this compound Stock (e.g., 10 mM in DMSO) Antiviral_assay Antiviral Activity Assay (Cell-based) BDM2_prep->Antiviral_assay Interaction_assay IN-LEDGF/p75 Interaction Assay (Biochemical) BDM2_prep->Interaction_assay Multimerization_assay IN Multimerization Assay (Biochemical) BDM2_prep->Multimerization_assay Cell_prep Culture and Prepare Target Cells (e.g., MT4) Cell_prep->Antiviral_assay Virus_prep Prepare HIV-1 Stock Virus_prep->Antiviral_assay EC50_calc Calculate EC50 Antiviral_assay->EC50_calc IC50_calc Calculate IC50 Interaction_assay->IC50_calc AC50_calc Calculate AC50 Multimerization_assay->AC50_calc

Caption: General workflow for in vitro characterization of this compound.

Conclusion

This compound is a valuable research tool for dissecting the later stages of the HIV-1 replication cycle. Its unique allosteric mechanism of action provides a complementary approach to studying HIV-1 integrase function and offers a promising avenue for the development of new antiretroviral drugs that are less susceptible to existing resistance mutations. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their in vitro studies.

References

Application Notes and Protocols for Cell Culture Assays with BDM-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM-2 is a potent and novel allosteric inhibitor of HIV-1 integrase (IN). It belongs to the class of IN-LEDGF/p75 allosteric inhibitors (INLAIs), which function as molecular glues to induce hyper-multimerization of the HIV-1 IN protein. This action severely perturbs the maturation of viral particles, making this compound a promising candidate for antiretroviral therapy.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various cell culture assays to evaluate its antiviral activity and cytotoxic effects.

Mechanism of Action

This compound targets the interaction between the HIV-1 integrase and the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for viral replication. By binding to the integrase, this compound allosterically inhibits the IN-LEDGF/p75 interaction and, more importantly, promotes the aggregation of integrase multimers.[2][4] This leads to the production of defective, non-infectious virions.

Quantitative Data Summary

The following tables summarize the key in vitro activities of this compound.

Parameter This compound Reference Compound (BI-224436)
IC50 (IN-LEDGF/p75 Interaction, nM) 4734
AC50 (IN Multimerization, nM) 2034
EC50 (Antiviral Activity, NL4-3 in MT4 cells, nM) 8.7-
EC50 (Antiviral Activity, HXB2 in MT4 cells, nM) 4.5-
Protein-Adjusted EC90 (PA-EC90, nM) 127-
CC50 (Cytotoxicity in MT4 cells, µM) >50-

Table 1: In Vitro Activity of this compound. Data sourced from Bonnard, D. et al. (2023).[2][3]

Signaling Pathway and Experimental Workflow Diagrams

BDM2_Mechanism_of_Action Mechanism of Action of this compound cluster_virus HIV-1 Replication Cycle cluster_drug This compound Action HIV_Integrase HIV-1 Integrase (IN) IN_LEDGF_Complex IN-LEDGF/p75 Complex HIV_Integrase->IN_LEDGF_Complex Binds to IN_Multimerization IN Hyper-multimerization (Aggregation) HIV_Integrase->IN_Multimerization Induced by this compound LEDGF Host Factor LEDGF/p75 LEDGF->IN_LEDGF_Complex Viral_Integration Viral DNA Integration IN_LEDGF_Complex->Viral_Integration Mediates Virion_Maturation Virion Maturation Viral_Integration->Virion_Maturation Leads to Defective_Virions Defective Virions (Non-infectious) BDM2 This compound BDM2->HIV_Integrase Binds to BDM2->IN_LEDGF_Complex Blocks Interaction IN_Multimerization->Defective_Virions Results in

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

Experimental_Workflow Experimental Workflow for this compound Evaluation start Start cell_culture Prepare Target Cells (e.g., MT-4, TZM-bl) start->cell_culture bdm2_prep Prepare this compound Stock and Dilutions cell_culture->bdm2_prep treatment Treat Cells with this compound bdm2_prep->treatment assays Perform Assays treatment->assays viability Cell Viability Assay (e.g., WST-1) assays->viability Cytotoxicity antiviral Antiviral Activity Assay (e.g., p24 ELISA) assays->antiviral Efficacy apoptosis Apoptosis Assay (e.g., Annexin V) assays->apoptosis Mechanism western Western Blot assays->western Mechanism data_analysis Data Analysis (IC50, EC50, CC50) viability->data_analysis antiviral->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound in cell culture.

Experimental Protocols

1. Cell Viability Assay (WST-1 Method)

This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line (e.g., MT-4 or TZM-bl).

Materials:

  • This compound

  • Target cells (e.g., MT-4, TZM-bl)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • WST-1 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting the viability against the log of the this compound concentration.

2. Antiviral Activity Assay (HIV-1 p24 ELISA)

This protocol measures the ability of this compound to inhibit HIV-1 replication by quantifying the p24 capsid protein in the culture supernatant.

Materials:

  • This compound

  • Target cells (e.g., MT-2)

  • HIV-1 stock (e.g., NL4-3 or AD8 strain)

  • Complete culture medium

  • 96-well cell culture plates

  • HIV-1 p24 ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Infection: Infect the cells with a predetermined amount of HIV-1 (e.g., 500 TCID50).[5]

  • Incubation: Incubate the plate for 5 days at 37°C with 5% CO2.[5]

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

  • p24 ELISA: Perform the p24 ELISA according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of p24 in each well. Calculate the percentage of inhibition of viral replication relative to the untreated infected control. Determine the 50% effective concentration (EC50).

3. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol determines if this compound induces apoptosis in target cells.

Materials:

  • This compound

  • Target cells

  • Complete culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol and incubate in the dark.[6]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells at each this compound concentration.

4. Western Blot for Integrase Multimerization

This protocol can be adapted to qualitatively assess the induction of IN multimerization in a cellular context.

Materials:

  • This compound

  • Cells expressing HIV-1 integrase

  • Lysis buffer

  • Protease inhibitors

  • SDS-PAGE gels

  • Transfer apparatus

  • Primary antibody against HIV-1 integrase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in ice-cold lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against HIV-1 integrase, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Analyze the blot for the appearance of higher molecular weight bands corresponding to integrase multimers in this compound treated samples compared to the control.

References

Determining the IC50 of BDM-2 for HIV-1 Integrase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of BDM-2, a potent allosteric inhibitor of HIV-1 integrase (IN). This compound represents a class of compounds known as Integrase-LEDGF/p75 Allosteric Inhibitors (INLAIs) that exhibit a dual mechanism of action. They disrupt the crucial interaction between HIV-1 integrase and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) and also induce aberrant hyper-multimerization of the integrase enzyme. These actions severely disrupt the viral life cycle, particularly during the late stages of replication. The protocols outlined below describe the use of Homogeneous Time-Resolved Fluorescence (HTRF) assays to quantify these effects and cellular assays to determine antiviral efficacy.

Introduction

HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1] This process is mediated by a series of steps including 3'-processing of the viral DNA ends and strand transfer.[1] The interaction between integrase and the cellular cofactor LEDGF/p75 is vital for tethering the pre-integration complex to the host chromatin, ensuring efficient integration.[2]

This compound and its analogs are a novel class of INLAIs that bind to a pocket at the dimer interface of the integrase catalytic core domain, the same site engaged by LEDGF/p75. This competitive binding disrupts the IN-LEDGF/p75 interaction. Furthermore, these small molecules act as 'molecular glues', promoting the formation of non-functional, higher-order integrase multimers. This dual mechanism makes this compound a potent inhibitor of HIV-1 replication.

Quantitative Data Summary

The inhibitory activities of this compound and related compounds have been quantified using various in vitro and cell-based assays. The key parameters are the IC50, representing the concentration of the inhibitor required to reduce a specific biochemical activity by 50%, and the EC50, the concentration required to achieve 50% of the maximum antiviral effect in cell culture.

CompoundIC50 (nM) vs. IN-LEDGF/p75 InteractionAC50 (nM) for IN MultimerizationEC50 (nM) vs. HIV-1 NL4-3EC50 (nM) vs. HIV-1 HXB2
This compound 90208.74.5
MUT87114Not Reported3.11.4
BI-2244369034Not ReportedNot Reported
S-I-8282047Not ReportedNot Reported

Data compiled from Bonnard et al., 2023.

Experimental Protocols

Determination of IC50 for IN-LEDGF/p75 Interaction using HTRF Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of the HIV-1 integrase and LEDGF/p75 interaction by this compound. The assay relies on the proximity of two fluorophores, a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665), conjugated to antibodies that recognize tagged versions of the interacting proteins.

Materials:

  • Recombinant full-length HIV-1 Integrase (or its catalytic core domain, CCD) with a tag (e.g., 6xHis).

  • Recombinant full-length LEDGF/p75 (or its integrase-binding domain, IBD) with a different tag (e.g., FLAG).

  • Anti-tag antibody conjugated to Europium cryptate (donor).

  • Anti-tag antibody conjugated to XL665 (acceptor).

  • This compound, serially diluted in DMSO.

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20).

  • 384-well low-volume black plates.

  • HTRF-compatible plate reader.

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • In a 384-well plate, add the tagged HIV-1 integrase and tagged LEDGF/p75 proteins to each well.

  • Add the serially diluted this compound or DMSO (as a control) to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.

  • Add the HTRF antibody mixture (anti-tag donor and anti-tag acceptor antibodies) to each well.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 1-4 hours) to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of AC50 for IN Multimerization using HTRF Assay

This protocol outlines an HTRF-based assay to quantify the ability of this compound to induce HIV-1 integrase multimerization. This assay utilizes two differently tagged populations of integrase.

Materials:

  • Recombinant HIV-1 Integrase with a 6xHis tag.

  • Recombinant HIV-1 Integrase with a FLAG tag.

  • Anti-6xHis antibody conjugated to XL665 (acceptor).

  • Anti-FLAG antibody conjugated to Europium cryptate (donor).

  • This compound, serially diluted in DMSO.

  • Assay buffer.

  • 384-well low-volume black plates.

  • HTRF-compatible plate reader.

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • In a 384-well plate, add both the 6xHis-tagged and FLAG-tagged HIV-1 integrase proteins to each well.

  • Add the serially diluted this compound or DMSO control to the wells.

  • Incubate to allow for compound-induced multimerization.

  • Add the HTRF antibody mixture.

  • Incubate in the dark at room temperature.

  • Read the plate and calculate the HTRF ratio as described above.

  • Plot the HTRF ratio against the logarithm of the this compound concentration to determine the AC50 (concentration for 50% of maximum activation).

Determination of Antiviral Efficacy (EC50) in Cell Culture

This protocol describes a multiple-round HIV-1 infection assay to determine the effective concentration of this compound that inhibits viral replication by 50%.

Materials:

  • Lymphoblastoid cell line (e.g., MT-4) or primary human T lymphocytes.

  • Replication-competent HIV-1 isolates (e.g., NL4-3, HXB2).

  • This compound, serially diluted.

  • Cell culture medium.

  • p24 antigen ELISA kit.

Procedure:

  • Seed the target cells in a multi-well plate.

  • Add serial dilutions of this compound to the cells.

  • Infect the cells with a known amount of HIV-1.

  • Culture the cells for a period that allows for multiple rounds of infection (e.g., 4-5 days).

  • At the end of the culture period, collect the cell supernatant.

  • Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit.

  • Plot the percentage of inhibition of p24 production against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_bdm2 Prepare this compound Serial Dilutions htrf_ppi HTRF for IN-LEDGF/p75 Inhibition (IC50) prep_bdm2->htrf_ppi htrf_multi HTRF for IN Multimerization (AC50) prep_bdm2->htrf_multi antiviral Antiviral Assay (EC50) prep_bdm2->antiviral prep_proteins Prepare Tagged IN and LEDGF/p75 prep_proteins->htrf_ppi prep_proteins->htrf_multi prep_cells Prepare Target Cells and Virus prep_cells->antiviral read_plate Read HTRF Plate htrf_ppi->read_plate htrf_multi->read_plate p24_elisa p24 ELISA antiviral->p24_elisa calc_ic50 Calculate IC50/AC50 read_plate->calc_ic50 calc_ec50 Calculate EC50 p24_elisa->calc_ec50

Caption: Experimental workflow for determining the IC50, AC50, and EC50 of this compound.

signaling_pathway cluster_normal Normal HIV-1 Integration cluster_inhibition Inhibition by this compound IN_dimer HIV-1 Integrase (Dimer) IN_LEDGF_complex IN-LEDGF/p75 Complex IN_dimer->IN_LEDGF_complex LEDGF LEDGF/p75 LEDGF->IN_LEDGF_complex Blocked_Interaction Blocked IN-LEDGF/p75 Interaction Integration Successful Integration IN_LEDGF_complex->Integration BDM2 This compound IN_dimer2 HIV-1 Integrase (Dimer) BDM2->IN_dimer2 binds BDM2->Blocked_Interaction inhibits IN_multimer Aberrant IN Multimer IN_dimer2->IN_multimer promotes Blocked_Integration Inhibited Integration IN_multimer->Blocked_Integration Blocked_Interaction->Blocked_Integration

Caption: Mechanism of action of this compound on HIV-1 integrase.

References

BDM-2: Application Notes and Protocols for Virology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM-2 is a potent, allosteric inhibitor of HIV-1 integrase (IN). It belongs to a class of compounds known as IN-LEDGF/p75 allosteric inhibitors (INLAIs). These molecules function as molecular glues, inducing hyper-multimerization of the HIV-1 integrase, which is a critical enzyme for viral replication. This action severely disrupts the maturation of viral particles. This compound has demonstrated significant antiviral activity against various strains of HIV-1, including those resistant to other classes of antiretroviral drugs. This document provides a summary of its quantitative antiviral data, its mechanism of action, and detailed protocols for key experimental assays in virology research.

Data Presentation

The antiviral activity and other relevant biological data for this compound and its analogs are summarized in the tables below. These data have been compiled from in vitro studies.

Table 1: In Vitro Activity of this compound and Analogs against the HIV-1 Integrase-LEDGF/p75 Interaction and Integrase Multimerization

CompoundInhibition of IN-LEDGF/p75 Interaction (IC50, nM)IN Multimerization (AC50, nM)
This compound 17 - 6220
MUT87117 - 62Not Reported
MUT8721743
MUT88462Not Reported
BI-224436Not Reported34
S-I-82Not Reported47

Table 2: Antiviral Activity and Cytotoxicity of this compound and Analogs against HIV-1 in MT-4 Cells

CompoundHIV-1 Strain HXB2 (EC50, nM)HIV-1 Strain NL4-3 (EC50, nM)Cytotoxicity (CC50, µM)
This compound 4.58.7>100
MUT8711.43.1>100
MUT8726.315>100
MUT8841845>100
Raltegravir (RAL)6.211>100
Dolutegravir (DTG)1.92.7>100

Table 3: Protein-Adjusted Antiviral Activity of this compound and MUT871

CompoundProtein-Adjusted EC90 (PA-EC90, nM)
This compound 127
MUT87198

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effect by targeting the interaction between HIV-1 integrase and the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75). LEDGF/p75 is a cellular cofactor that is crucial for the integration of the viral genome into the host cell's chromatin. This compound binds to a pocket on the integrase dimer that is also the binding site for LEDGF/p75. However, instead of simply blocking the interaction, this compound acts as a molecular glue, promoting an aberrant hyper-multimerization of the integrase enzyme. This leads to the formation of non-functional viral particles, thus inhibiting the late stages of HIV-1 replication.[1][2][3]

BDM2_Mechanism cluster_virus HIV-1 Replication Cycle cluster_drug This compound Action HIV_IN HIV-1 Integrase (IN) Chromatin Host Chromatin HIV_IN->Chromatin tethers to Viral_Maturation Viral Particle Maturation HIV_IN->Viral_Maturation interacts with HIV_IN->BDM2_Action LEDGF Host LEDGF/p75 LEDGF->HIV_IN binds to Infectious_Virion Infectious Virion Viral_Maturation->Infectious_Virion leads to BDM2 This compound BDM2->HIV_IN binds to IN-LEDGF binding site Normal_Pathway Normal Pathway Inhibited_Pathway Inhibited Pathway Aberrant_Multimerization Aberrant IN Multimers BDM2_Action->Aberrant_Multimerization induces hyper-multimerization Aberrant_Multimerization->Viral_Maturation disrupts

Caption: Mechanism of action of this compound.

Experimental Protocols

HIV-1 Antiviral Activity Assay in MT-4 Cells

This protocol is a representative method for determining the antiviral efficacy of a compound against HIV-1 in a lymphocyte cell line.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in MT-4 cells.

Materials:

  • MT-4 human T-cell lymphocyte line

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • HIV-1 laboratory strains (e.g., HXB2, NL4-3)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • p24 antigen ELISA kit

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture MT-4 cells in complete RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95%.

  • Compound Dilution: Prepare a serial dilution of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%).

  • Infection:

    • Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 50 µL of medium.

    • Add 50 µL of the diluted this compound to the appropriate wells.

    • Add 100 µL of HIV-1 suspension (at a multiplicity of infection of 0.01-0.1) to each well, except for the cell control wells.

    • Include wells for "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication:

    • After the incubation period, collect the cell culture supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Cytotoxicity Assay (parallel plate):

    • Prepare a separate 96-well plate with MT-4 cells and the same serial dilutions of this compound, but without adding the virus.

    • Incubate for the same duration as the infection plate.

    • Assess cell viability using a standard method like the MTT assay or a luminescent cell viability assay.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the "virus only" control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • Calculate the 50% cytotoxic concentration (CC50) from the cytotoxicity assay data.

    • Calculate the Selectivity Index (SI) as CC50 / EC50.

Antiviral_Assay_Workflow start Start cell_prep Prepare MT-4 Cells start->cell_prep plate_seeding Seed Cells into 96-well Plates cell_prep->plate_seeding compound_dilution Prepare Serial Dilutions of this compound add_compound Add this compound Dilutions compound_dilution->add_compound plate_seeding->add_compound add_virus Infect with HIV-1 add_compound->add_virus incubation Incubate for 4-5 Days add_virus->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cytotoxicity_assay Perform Cytotoxicity Assay (Parallel Plate) incubation->cytotoxicity_assay p24_elisa Quantify p24 Antigen (ELISA) supernatant_collection->p24_elisa data_analysis Calculate EC50, CC50, and SI p24_elisa->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for the HIV-1 antiviral activity assay.

In Vitro HIV-1 Integrase-LEDGF/p75 Interaction Assay (AlphaScreen)

This protocol describes a high-throughput method to screen for inhibitors of the protein-protein interaction between HIV-1 integrase and LEDGF/p75.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for the interaction between HIV-1 IN and LEDGF/p75.

Materials:

  • Purified recombinant full-length HIV-1 integrase (or its catalytic core domain) with a tag (e.g., His-tag).

  • Purified recombinant LEDGF/p75 (or its integrase-binding domain) with a different tag (e.g., GST-tag or biotin).

  • AlphaScreen Donor and Acceptor beads (e.g., Nickel Chelate Donor beads and Glutathione Acceptor beads).

  • This compound stock solution (in DMSO).

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.1% BSA).

  • 384-well white microplates (low volume).

  • An AlphaScreen-compatible plate reader.

Procedure:

  • Reagent Preparation:

    • Dilute the tagged proteins and this compound to their final working concentrations in the assay buffer.

    • Prepare a suspension of Donor and Acceptor beads in the assay buffer according to the manufacturer's instructions. Protect the beads from light.

  • Assay Assembly:

    • In a 384-well plate, add the following in order:

      • This compound or DMSO vehicle control.

      • His-tagged HIV-1 integrase.

      • GST-tagged LEDGF/p75.

    • Incubate for 30-60 minutes at room temperature to allow for protein interaction and inhibitor binding.

  • Bead Addition:

    • Add the Glutathione Acceptor beads and incubate for 30-60 minutes at room temperature in the dark.

    • Add the Nickel Chelate Donor beads and incubate for 60-120 minutes at room temperature in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

AlphaScreen_Workflow start Start reagent_prep Prepare Tagged Proteins, this compound, and Beads start->reagent_prep assay_assembly Dispense this compound and Proteins into 384-well Plate reagent_prep->assay_assembly protein_incubation Incubate for Protein Interaction assay_assembly->protein_incubation add_acceptor_beads Add Acceptor Beads protein_incubation->add_acceptor_beads acceptor_incubation Incubate in Dark add_acceptor_beads->acceptor_incubation add_donor_beads Add Donor Beads acceptor_incubation->add_donor_beads donor_incubation Incubate in Dark add_donor_beads->donor_incubation read_plate Read Plate with AlphaScreen Reader donor_incubation->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the IN-LEDGF/p75 interaction assay.

References

Application Notes and Protocols for the Experimental Design of BDM-2 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BDM-2

This compound is an allosteric inhibitor of HIV-1 integrase (IN), belonging to a class of compounds known as IN-LEDGF/p75 allosteric inhibitors (INLAIs).[1] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound does not target the catalytic site of the enzyme. Instead, it binds to a pocket at the dimer interface of the IN catalytic core domain (CCD), the same site where the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) binds.[1][2] This interaction prevents the binding of LEDGF/p75, which is a cellular cofactor essential for tethering the HIV-1 pre-integration complex to the host chromatin. By disrupting this interaction, this compound ultimately inhibits the integration of the viral DNA into the host genome, a critical step in the HIV-1 replication cycle. Furthermore, this compound has been shown to induce aberrant multimerization of IN, leading to the formation of non-functional viral particles.[1][3]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound and similar INLAIs, covering essential experimental designs, detailed protocols, and data presentation strategies.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in clear and concise tables to facilitate comparison and interpretation of results.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and Analogs

CompoundAntiviral Activity EC50 (nM) [HIV-1 NL4-3 in MT4 cells]Cytotoxicity CC50 (µM) [MT4 cells]Selectivity Index (SI = CC50/EC50)
This compound 8.7 ± 1.2> 25> 2874
MUT871 3.1 ± 0.5> 25> 8065
BI-224436 (Reference INLAI) 51 ± 9> 25> 490
Raltegravir (Reference INSTI) 3.5 ± 0.8> 25> 7143
Dolutegravir (Reference INSTI) 1.2 ± 0.3> 25> 20833

Data adapted from Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase.[1]

Table 2: this compound Activity in Single-Round vs. Multiple-Round Infection Assays

CompoundEC50 (µM) - Single-Round AssayEC50 (nM) - Multiple-Round AssayFold Difference (Single/Multiple)
This compound 2.5 ± 0.48.7 ± 1.2~287
MUT871 0.63 ± 0.113.1 ± 0.5~203
BI-224436 9.2 ± 1.551 ± 9~180
Raltegravir 0.004 ± 0.0013.5 ± 0.8~1.1
Dolutegravir 0.0015 ± 0.00041.2 ± 0.3~1.3

Data adapted from Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase.[1]

Experimental Protocols

Antiviral Activity Assay (EC50 Determination)

This protocol determines the concentration of this compound required to inhibit 50% of viral replication in cell culture.

Materials:

  • Target cells (e.g., MT-4, TZM-bl)

  • HIV-1 laboratory strain (e.g., NL4-3, HXB2)

  • This compound and control compounds

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • p24 ELISA kit or luciferase assay system

  • CO2 incubator

Procedure:

  • Seed target cells in a 96-well plate at an appropriate density and incubate overnight.

  • Prepare serial dilutions of this compound and control compounds in cell culture medium.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plates for 3-5 days at 37°C in a CO2 incubator.

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit or by measuring luciferase activity if using a reporter virus.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that causes a 50% reduction in cell viability.

Materials:

  • Target cells (same as in the antiviral assay)

  • This compound and control compounds

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Seed target cells in a 96-well plate at the same density as the antiviral assay and incubate overnight.

  • Prepare serial dilutions of this compound and control compounds in cell culture medium.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate the plates for the same duration as the antiviral assay at 37°C in a CO2 incubator.

  • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: IN-LEDGF/p75 Interaction Assay (AlphaLISA)

This protocol is designed to confirm that this compound disrupts the interaction between HIV-1 integrase and LEDGF/p75.

Materials:

  • Recombinant HIV-1 Integrase (e.g., His-tagged)

  • Recombinant LEDGF/p75 Integrase Binding Domain (IBD) (e.g., GST-tagged)

  • This compound and control compounds

  • AlphaLISA Nickel Chelate Acceptor beads

  • AlphaLISA Glutathione Donor beads

  • AlphaLISA assay buffer

  • 384-well white microplates

  • Alpha-enabled microplate reader

Procedure:

  • Prepare dilutions of this compound and control compounds in assay buffer.

  • In a 384-well plate, add the compound dilutions.

  • Add His-tagged HIV-1 Integrase to all wells.

  • Add GST-tagged LEDGF/p75 IBD to all wells.

  • Incubate the mixture for 60 minutes at room temperature.

  • Add AlphaLISA Nickel Chelate Acceptor beads and incubate for 60 minutes in the dark.

  • Add AlphaLISA Glutathione Donor beads and incubate for 30 minutes in the dark.

  • Read the plate on an Alpha-enabled microplate reader.

  • A decrease in the AlphaLISA signal indicates inhibition of the IN-LEDGF/p75 interaction. Calculate the IC50 value for this compound.

HIV-1 Resistance Profiling

This protocol is used to identify viral mutations that confer resistance to this compound.

Materials:

  • HIV-1 laboratory strain

  • Target cells

  • This compound

  • Cell culture medium and supplements

  • Increasing concentrations of this compound for selection pressure

  • Viral RNA extraction kit

  • RT-PCR reagents

  • DNA sequencing reagents and equipment

Procedure:

  • Culture HIV-1 in the presence of a low concentration of this compound.

  • Monitor viral replication (e.g., by p24 ELISA).

  • When the virus begins to replicate efficiently, harvest the virus and use it to infect fresh cells with a slightly higher concentration of this compound.

  • Repeat this process for multiple passages, gradually increasing the concentration of this compound.

  • Once a resistant viral population is established (i.e., it can replicate in the presence of high concentrations of this compound), extract the viral RNA.

  • Perform RT-PCR to amplify the integrase gene.

  • Sequence the integrase gene to identify mutations that are present in the resistant virus but not in the original (wild-type) virus.

  • Confirm the role of the identified mutations in conferring resistance by introducing them into a wild-type virus using site-directed mutagenesis and re-testing for susceptibility to this compound.

Visualizations

BDM2_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase vDNA Viral DNA Reverse_Transcriptase->vDNA Integrase Integrase (IN) PIC Pre-integration Complex (PIC) Integrase->PIC LEDGF LEDGF/p75 Integrase->LEDGF Interaction vDNA->PIC Nucleus Nucleus PIC->Nucleus Chromatin Host Chromatin PIC->Chromatin Integration LEDGF->PIC Tethers PIC to Chromatin LEDGF->Nucleus Integrated_Provirus Integrated Provirus Chromatin->Integrated_Provirus New_Virions New Virions (Non-infectious) Integrated_Provirus->New_Virions Viral Assembly (Aberrant IN multimerization) BDM2 This compound BDM2->Integrase

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Assays cluster_data Data Analysis and Interpretation Antiviral_Assay Antiviral Activity Assay (EC50) Data_Analysis Calculate EC50, CC50, IC50, SI Identify Resistance Mutations Antiviral_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (CC50) Cytotoxicity_Assay->Data_Analysis PPI_Assay Protein-Protein Interaction Assay (IC50) PPI_Assay->Data_Analysis Resistance_Profiling Resistance Profiling Resistance_Profiling->Data_Analysis Single_vs_Multi_Round Single vs. Multiple-Round Infection Assays Single_vs_Multi_Round->Data_Analysis Conclusion Determine Potency, Selectivity, Mechanism, and Resistance Profile Data_Analysis->Conclusion

Caption: Experimental workflow for the preclinical evaluation of this compound.

References

Application Notes and Protocols for Measuring BDM-2 Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM-2 is a novel allosteric inhibitor of HIV-1 integrase (IN) that functions by disrupting the critical interaction between the viral integrase and the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1][2] This interaction is essential for the integration of the viral genome into the host cell's DNA, a key step in the HIV-1 replication cycle. By binding to a pocket on the integrase catalytic core domain (CCD) that overlaps with the LEDGF/p75 binding site, this compound and other compounds in its class, known as IN-LEDGF Allosteric Inhibitors (INLAIs), induce aberrant multimerization of the integrase enzyme, leading to potent antiviral activity.[1][3][4]

The accurate measurement of the binding affinity of this compound to HIV-1 integrase is paramount for understanding its mechanism of action, structure-activity relationships (SAR), and for the development of more potent therapeutic agents. The binding affinity is typically quantified by the equilibrium dissociation constant (K_D), which represents the concentration of the inhibitor at which half of the target protein is bound at equilibrium. A lower K_D value signifies a higher binding affinity.

These application notes provide detailed protocols for three widely used biophysical techniques to measure the binding affinity of this compound to HIV-1 integrase: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Homogeneous Time-Resolved Fluorescence (HTRF).

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in the context of the HIV-1 integrase and LEDGF/p75 interaction.

BDM2_Mechanism cluster_0 Normal HIV-1 Integration Pathway cluster_1 Inhibition by this compound IN_dimer HIV-1 Integrase (IN Dimer) IN_LEDGF_complex IN-LEDGF Complex IN_dimer->IN_LEDGF_complex Binds LEDGF LEDGF/p75 LEDGF->IN_LEDGF_complex Chromatin Host Chromatin IN_LEDGF_complex->Chromatin Tethers Blocked_Integration Blocked Viral DNA Integration Integration Successful Viral DNA Integration Chromatin->Integration BDM2 This compound IN_BDM2_complex IN-BDM-2 Complex BDM2->IN_BDM2_complex Binds allosterically IN_dimer2 HIV-1 Integrase (IN Dimer) IN_dimer2->IN_BDM2_complex IN_multimer Aberrant IN Multimers IN_BDM2_complex->IN_multimer Induces IN_multimer->Blocked_Integration

Caption: Mechanism of this compound action on HIV-1 integrase.

Quantitative Data Summary

The following table summarizes key binding affinity and activity data for this compound and other relevant allosteric inhibitors of HIV-1 integrase. This allows for a comparative analysis of their potency.

CompoundTarget ProteinTechniqueParameterValueReference
This compound HIV-1 Integrase (IN)HTRFIC_500.15 µM[1]
This compound HIV-1 (in MT4 cells)Antiviral AssayEC_508.7 nM (NL4-3 isolate)[1]
Pirmitegravir (PIR) HIV-1 IN CCD (WT)SPRK_D~24 nM[5]
Pirmitegravir (PIR) HIV-1 IN CCD (Y99H/A128T)SPRK_D~77 nM[5]
LEDGF/p75 HIV-1 IN DimerHTRFK_D10.9 nM[6]
BI-D HIV-1 (in SupT1 cells)Antiviral AssayEC_5057 nM[3]

Note: IC_50 (Half-maximal inhibitory concentration) and EC_50 (Half-maximal effective concentration) are measures of potency and are related to, but not direct measurements of, binding affinity (K_D).

Experimental Protocols

Surface Plasmon Resonance (SPR) for Measuring this compound Binding Kinetics

SPR is a label-free technique that measures real-time biomolecular interactions. It detects changes in the refractive index at the surface of a sensor chip where a target protein (ligand) is immobilized, as a small molecule (analyte) flows over the surface.

SPR_Workflow cluster_workflow SPR Experimental Workflow prep 1. Protein & Compound Preparation immobilization 2. HIV-1 Integrase Immobilization prep->immobilization binding 3. This compound Injection (Association) immobilization->binding dissociation 4. Buffer Injection (Dissociation) binding->dissociation regeneration 5. Surface Regeneration dissociation->regeneration analysis 6. Data Analysis (Kinetic Fitting) regeneration->analysis

Caption: Workflow for SPR-based binding analysis.

  • Materials and Reagents:

    • SPR instrument (e.g., Biacore)

    • Sensor Chip (e.g., CM5 chip for amine coupling)

    • Recombinant HIV-1 Integrase (full-length or catalytic core domain, >95% purity)

    • This compound (dissolved in 100% DMSO, then diluted in running buffer)

    • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

    • Amine Coupling Kit: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), NHS (N-hydroxysuccinimide), Ethanolamine-HCl

    • Regeneration Solution: (e.g., 10 mM Glycine-HCl, pH 2.5)

  • Protein Preparation:

    • Dialyze purified HIV-1 integrase into the immobilization buffer.

    • Determine the protein concentration accurately using a spectrophotometer (A280) or a protein assay.

  • Sensor Chip Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the HIV-1 integrase solution (e.g., 20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 5000-10000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1000 nM). The final DMSO concentration should be kept constant across all samples and should not exceed 1-2%.

    • Inject the this compound solutions over the immobilized integrase and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a defined period (e.g., 120-180 seconds).

    • Switch to running buffer injection to monitor the dissociation phase (e.g., 300-600 seconds).

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound this compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This analysis will yield the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Isothermal Titration Calorimetry (ITC) for Measuring this compound Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

ITC_Workflow cluster_workflow ITC Experimental Workflow prep 1. Protein & Compound Preparation & Degassing loading 2. Load Integrase into Cell & this compound into Syringe prep->loading titration 3. Titrate this compound into Integrase Solution loading->titration heat_measurement 4. Measure Heat Change per Injection titration->heat_measurement analysis 5. Data Analysis (Binding Isotherm Fitting) heat_measurement->analysis

Caption: Workflow for ITC-based binding analysis.

  • Materials and Reagents:

    • Isothermal Titration Calorimeter

    • Recombinant HIV-1 Integrase (concentrated, >95% purity)

    • This compound

    • ITC Buffer: e.g., 20 mM HEPES or Phosphate buffer, pH 7.4, 150 mM NaCl. The buffer for the protein and compound must be identical to avoid large heats of dilution.

  • Sample Preparation:

    • Dialyze the HIV-1 integrase extensively against the ITC buffer.

    • Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be necessary for solubility, but the same concentration must be present in the protein solution to match the buffer.

    • Accurately determine the concentrations of both the protein and this compound.

    • Degas both solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.

  • ITC Experiment Setup:

    • Load the sample cell (typically ~200 µL) with the HIV-1 integrase solution (e.g., 10-20 µM).

    • Load the injection syringe (typically ~40 µL) with the this compound solution (e.g., 100-200 µM, approximately 10-fold higher than the protein concentration).

    • Set the experimental temperature (e.g., 25 °C).

  • Titration:

    • Perform a series of small injections (e.g., 20 injections of 2 µL each) of the this compound solution into the integrase solution.

    • Allow sufficient time between injections for the signal to return to baseline (e.g., 180 seconds).

    • The heat change upon each injection is measured by the instrument.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution. This will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Subtract the heat of dilution from the binding data.

    • Plot the heat change against the molar ratio of this compound to integrase.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., "One Set of Sites") using the analysis software.

    • The fit will provide the stoichiometry (n), the binding constant (K_A, where K_D = 1/K_A), and the enthalpy of binding (ΔH).

Homogeneous Time-Resolved Fluorescence (HTRF) Competition Assay

HTRF is a fluorescence-based assay that can be used in a competition format to determine the potency of an inhibitor in disrupting a known protein-protein interaction. In this case, it measures the ability of this compound to inhibit the binding of LEDGF/p75 to HIV-1 integrase.

HTRF_Principle cluster_principle HTRF Competition Assay Principle cluster_bound IN-LEDGF Interaction (High FRET) cluster_inhibited Inhibition by this compound (Low FRET) IN_donor HIV-1 IN (Donor-labeled) LEDGF_acceptor LEDGF/p75 (Acceptor-labeled) IN_donor->LEDGF_acceptor Binding FRET FRET Signal LEDGF_acceptor->FRET Proximity leads to IN_donor2 HIV-1 IN (Donor-labeled) No_FRET No FRET Signal IN_donor2->No_FRET LEDGF_acceptor2 LEDGF/p75 (Acceptor-labeled) LEDGF_acceptor2->No_FRET BDM2 This compound BDM2->IN_donor2 Binds

Caption: Principle of the HTRF competition assay.

  • Materials and Reagents:

    • HTRF-compatible microplate reader

    • Low-volume 384-well white microplates

    • Recombinant His-tagged HIV-1 Integrase

    • Recombinant GST-tagged LEDGF/p75 (or its integrase-binding domain, IBD)

    • Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)

    • Anti-GST antibody labeled with a FRET acceptor (e.g., d2)

    • This compound

    • Assay Buffer: e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl_2, 0.05% BSA

  • Assay Procedure:

    • Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO.

    • In each well of the microplate, add the this compound dilution (or buffer for control wells).

    • Add a pre-mixed solution of His-IN and GST-LEDGF/p75 at concentrations optimized to be near the K_D of their interaction.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the integrase.

    • Add a pre-mixed solution of the donor- and acceptor-labeled antibodies.

    • Incubate for a further period (e.g., 1-2 hours) at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 for each well.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC_50 value, which is the concentration of this compound that inhibits 50% of the IN-LEDGF interaction under these assay conditions.

Conclusion

The choice of technique for measuring the binding affinity of this compound to HIV-1 integrase will depend on the specific research question, available instrumentation, and the quantity and purity of the protein and compound. SPR provides real-time kinetic data, ITC offers a complete thermodynamic profile of the interaction, and HTRF is a high-throughput method well-suited for screening and determining the inhibitory potency in a competition format. The detailed protocols provided herein serve as a comprehensive guide for researchers to accurately characterize the binding properties of this compound and other allosteric inhibitors of HIV-1 integrase.

References

Application Notes and Protocols: BDM-2 in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM-2 is an investigational allosteric inhibitor of HIV-1 integrase (ALLINI), a novel class of antiretroviral drugs. Unlike traditional integrase strand transfer inhibitors (INSTIs), ALLINIs do not target the catalytic site of the enzyme. Instead, they bind to a different site on the integrase, inducing a conformational change that promotes hyper-multimerization of the enzyme. This aberrant multimerization primarily disrupts the late stages of the viral replication cycle, specifically virion maturation, leading to the production of non-infectious viral particles. Given its unique mechanism of action, understanding the interaction of this compound with other classes of antiretroviral drugs is crucial for its potential development as part of a combination therapy regimen for HIV-1 infection.

These application notes provide a summary of the available data on the combination of this compound with other antiretrovirals, detailed experimental protocols for assessing drug synergy and cytotoxicity, and a visual representation of the relevant biological pathways and experimental workflows.

Data Presentation

In Vitro Synergy of this compound with Approved Antiretroviral Drugs

The synergistic, additive, or antagonistic effects of this compound in combination with a panel of 16 approved antiretroviral drugs were evaluated using MacSynergy plot analysis. The results, summarized below, indicate that this compound does not exhibit antagonism with any of the tested drugs, suggesting its potential for use in combination therapies. The data is presented as synergy or antagonism volumes (μM²%), where a positive value indicates synergy, a negative value indicates antagonism, and values close to zero suggest an additive effect.

Antiretroviral Drug ClassDrug NameSynergy/Antagonism Volume (μM²%)[1]Interpretation
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) Zidovudine (AZT)~15Additive/Slight Synergy
Lamivudine (3TC)~10Additive
Emtricitabine (FTC)~12Additive
Tenofovir (TDF)~18Additive/Slight Synergy
Abacavir (ABC)~5Additive
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Efavirenz (EFV)~20Additive/Slight Synergy
Nevirapine (NVP)~15Additive/Slight Synergy
Rilpivirine (RPV)~25Slight Synergy
Protease Inhibitors (PIs) Lopinavir (LPV)~60Synergy
Atazanavir (ATV)~40Synergy
Darunavir (DRV)~35Synergy
Integrase Strand Transfer Inhibitors (INSTIs) Raltegravir (RAL)~5Additive
Elvitegravir (EVG)~55Synergy
Dolutegravir (DTG)~8Additive
Entry Inhibitors Maraviroc (MVC)~10Additive
Enfuvirtide (T-20)~5Additive

Note: The numerical values are estimated from the bar chart presented in Bonnard et al., 2023.

Cytotoxicity of this compound

The cytotoxicity of this compound was assessed in MT-4 cells. The 50% cytotoxic concentration (CC50) was determined to be greater than 100 μM, indicating a favorable safety profile in this in vitro system. The selectivity index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50), is a measure of the drug's therapeutic window.

CompoundCC50 (μM) in MT-4 cells
This compound>100

Data from Bonnard et al., 2023.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity and Drug Synergy using HIV-1 p24 Antigen ELISA and MacSynergy II Analysis

This protocol describes the methodology for assessing the antiviral activity of this compound alone and in combination with other antiretrovirals, followed by the analysis of drug synergy.

Materials:

  • MT-4 human T-cell line

  • HIV-1 laboratory strains (e.g., NL4-3, HXB2)

  • This compound and other antiretroviral agents

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin)

  • HIV-1 p24 Antigen Capture ELISA kit

  • Microplate reader

  • MacSynergy II software

Procedure:

  • Cell Preparation:

    • Culture MT-4 cells in complete medium at 37°C in a humidified 5% CO₂ incubator.

    • On the day of the assay, harvest cells in the exponential growth phase and adjust the cell density to 1 x 10⁵ cells/mL.

  • Drug Dilution and Combination Matrix:

    • Prepare serial dilutions of this compound and the other antiretroviral drug in complete medium.

    • In a 96-well plate, create a checkerboard matrix by adding varying concentrations of this compound to the wells in the horizontal direction and the other drug in the vertical direction. Include wells with each drug alone and wells with no drug (virus control).

  • Infection:

    • Add 50 μL of the MT-4 cell suspension (5,000 cells) to each well of the drug combination plate.

    • Add a pre-titered amount of HIV-1 stock to each well to achieve a multiplicity of infection (MOI) of 0.01.

  • Incubation:

    • Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator until the virus control wells show a significant cytopathic effect.

  • Quantification of Viral Replication (p24 ELISA):

    • After incubation, centrifuge the plates to pellet the cells.

    • Collect the cell-free supernatant from each well.

    • Perform the HIV-1 p24 Antigen Capture ELISA on the supernatants according to the manufacturer's instructions. Briefly:

      • Coat ELISA plate with capture antibody.

      • Add cell culture supernatants and p24 standards.

      • Incubate and wash.

      • Add detection antibody (e.g., biotinylated anti-p24).

      • Incubate and wash.

      • Add streptavidin-horseradish peroxidase (HRP).

      • Incubate and wash.

      • Add TMB substrate and stop solution.

      • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis (MacSynergy II):

    • Calculate the percentage of viral inhibition for each drug concentration and combination relative to the virus control.

    • Input the percentage inhibition data into the MacSynergy II software.

    • The software calculates the theoretical additive interactions based on the Bliss independence model and subtracts this from the experimental data.

    • The output is a three-dimensional plot where peaks above the plane of additivity indicate synergy and troughs below the plane indicate antagonism.

    • The software also calculates the synergy and antagonism volumes (in μM²%) at a 95% confidence interval, providing a quantitative measure of the drug interaction.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxicity of this compound and its combinations on MT-4 cells.

Materials:

  • MT-4 cells

  • This compound and other antiretroviral agents

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of complete medium.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the other antiretroviral drug(s) in complete medium.

    • Add the drug solutions to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 μL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control.

    • Determine the 50% cytotoxic concentration (CC50), the concentration of the drug that reduces cell viability by 50%, by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizations

HIV_Lifecycle_and_BDM2_MOA cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_BDM2 This compound Mechanism of Action Virus HIV-1 CD4 CD4 Receptor Virus->CD4 1. Binding Viral_RNA Viral RNA Viral DNA Viral DNA Integrase Integrase (IN) Host_DNA Host DNA RT Reverse Transcriptase Protease Protease Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Fusion Cytoplasm Cytoplasm Coreceptor->Cytoplasm 3. Entry Nucleus Nucleus Provirus Provirus Host_DNA->Provirus Viral mRNA Viral mRNA Provirus->Viral mRNA 6. Transcription Viral_Proteins Viral Proteins Immature_Virion Immature Virion Viral_Proteins->Immature_Virion 8. Assembly Immature_Virion->Virus 9. Budding & Maturation BDM2 This compound IN_Dimer IN Dimer BDM2->IN_Dimer Binds to IN IN_Hypermultimer IN Hyper-multimer (Aberrant) IN_Dimer->IN_Hypermultimer Induces Hyper-multimerization Defective_Core Defective Virion Core IN_Hypermultimer->Defective_Core Disrupts Maturation Defective_Core->Immature_Virion Viral DNA->Nucleus 5. Integration Viral mRNA->Viral_Proteins 7. Translation

Caption: Mechanism of action of this compound, an allosteric HIV-1 integrase inhibitor.

Synergy_Assay_Workflow start Start prep_cells Prepare MT-4 Cells start->prep_cells prep_drugs Prepare Serial Dilutions of this compound and Test Drug start->prep_drugs checkerboard Create Drug Combination Checkerboard in 96-well Plate prep_cells->checkerboard prep_drugs->checkerboard infect Infect Cells with HIV-1 checkerboard->infect incubate Incubate for 4-5 Days infect->incubate supernatant Collect Supernatant incubate->supernatant elisa Perform HIV-1 p24 ELISA supernatant->elisa read_plate Read Absorbance at 450 nm elisa->read_plate analyze Analyze Data with MacSynergy II Software read_plate->analyze results Generate Synergy/Antagonism Plots and Quantitative Volumes analyze->results end End results->end

Caption: Experimental workflow for determining drug synergy.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed MT-4 Cells in 96-well Plate start->seed_cells prep_drugs Prepare Serial Dilutions of this compound and Test Drug(s) start->prep_drugs treat_cells Add Drug Dilutions to Cells seed_cells->treat_cells prep_drugs->treat_cells incubate Incubate for 4-5 Days treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 Hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate % Cell Viability and Determine CC50 read_plate->analyze results Cytotoxicity Profile analyze->results end End results->end

Caption: Experimental workflow for assessing cytotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming BDM-2 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered when working with the HIV-1 integrase inhibitor, BDM-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is an allosteric inhibitor of HIV-1 integrase (IN). It functions by binding to the cellular cofactor LEDGF/p75 binding pocket on integrase. This binding disrupts the interaction between integrase and LEDGF/p75, which is crucial for the integration of the viral DNA into the host cell's genome.[1][2][3] this compound exhibits a dual mode of action, affecting both the early (integration) and late (viral maturation) stages of the HIV-1 replication cycle.[1][4]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: this compound is known to have high solubility in Dimethyl Sulfoxide (DMSO).[5] For other solvents, it is recommended to test solubility on a small scale first. For aqueous-based applications, preparing a high-concentration stock solution in DMSO is the recommended starting point.

Q3: My this compound is precipitating out of solution in my cell culture medium. What can I do?

A3: Precipitation in cell culture media is a common issue with hydrophobic compounds like this compound. Here are some key reasons and solutions:

  • High Final Concentration of this compound: The final concentration of this compound in your culture medium may exceed its aqueous solubility. Try lowering the final concentration if your experimental design allows.

  • High Percentage of DMSO: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically at 0.5% or less.

  • Media Components: Components in your cell culture medium, such as salts and proteins, can influence the solubility of this compound.

  • pH of the Medium: The pH of your cell culture medium (typically around 7.4) can affect the solubility of your compound. Ensure your medium is properly buffered.

To address precipitation, consider preparing a high-concentration stock solution in 100% DMSO and then diluting it serially in your cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration remains non-toxic to your cells.

Q4: Can I heat or sonicate this compound to help it dissolve?

A4: Yes, gentle warming and sonication can aid in the dissolution of this compound in DMSO. It is recommended to warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.

Troubleshooting Guides

Problem: this compound Powder Will Not Dissolve in Aqueous Buffer (e.g., PBS)
Possible Cause Troubleshooting Steps
Low intrinsic aqueous solubility of this compound.1. Prepare a high-concentration stock solution in 100% DMSO. this compound is highly soluble in DMSO. 2. Serially dilute the DMSO stock solution into your aqueous buffer to the desired final concentration. 3. Ensure the final concentration of DMSO in your working solution is compatible with your downstream application. For many biological assays, this is typically ≤ 0.1%.
Problem: this compound Precipitates After Dilution of DMSO Stock into Cell Culture Medium
Possible Cause Troubleshooting Steps
The final concentration of this compound exceeds its solubility in the complex biological medium.1. Optimize the final concentration: Determine the lowest effective concentration of this compound for your experiment to minimize the risk of precipitation. 2. Use a co-solvent system: For in vivo studies, a formulation of DMSO, PEG300, Tween 80, and saline has been used to maintain solubility. While not directly transferable to all cell culture, this indicates that co-solvents and surfactants can be effective. Consider a formulation with a small, non-toxic amount of a surfactant like Tween 80. Always perform vehicle controls. 3. Stepwise dilution: When preparing your working solution, add the DMSO stock to a small volume of medium first, mix well, and then bring it to the final volume. This can sometimes prevent immediate precipitation.
Problem: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Precipitation of this compound leading to inaccurate concentrations.1. Visually inspect your solutions: Before adding to cells or assays, visually check for any precipitate. Centrifuge your working solution at low speed to pellet any precipitate before use. 2. Prepare fresh working solutions: Do not store diluted aqueous solutions of this compound for extended periods. Prepare them fresh for each experiment from a frozen DMSO stock. 3. Include proper controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityNotes
DMSO100 mg/mL (253.49 mM)Ultrasonic treatment and warming to 37°C can aid dissolution.
Aqueous Buffers (e.g., PBS)PoorDirect dissolution is not recommended. Prepare a stock in DMSO.
Cell Culture MediaLimitedProne to precipitation at higher concentrations. Final DMSO concentration should be kept low (e.g., ≤ 0.5%).

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 394.5 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile, conical microcentrifuge tubes

    • Vortex mixer

    • Water bath or heat block set to 37°C

    • Ultrasonic bath

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.945 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Vortex the tube for 1-2 minutes to initiate dissolution.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath or heat block for 5-10 minutes.

    • Following warming, place the tube in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing a Working Solution of this compound for Cell-Based Assays
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium

    • Sterile microcentrifuge tubes or conical tubes

    • Pipettes and sterile tips

  • Procedure:

    • Determine the desired final concentration of this compound and the final volume of the working solution.

    • Calculate the volume of the 10 mM DMSO stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock.

    • In a sterile tube, add the calculated volume of the 10 mM this compound stock solution to a volume of cell culture medium that is significantly larger than the stock solution volume (e.g., add the 1 µL of stock to 999 µL of medium).

    • Vortex or gently pipet up and down to mix thoroughly.

    • Ensure the final concentration of DMSO is at a non-toxic level for your cells (typically ≤ 0.5%). For the example above, the final DMSO concentration would be 0.1%.

    • Use the working solution immediately. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiment.

Mandatory Visualization

BDM2_Signaling_Pathway cluster_virus HIV-1 Virion cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Integrase Integrase (IN) Host_DNA Host Chromosome Integrase->Host_DNA Tethers to LEDGF LEDGF/p75 Viral_Protease Viral Protease Viral_DNA Viral DNA PIC Pre-Integration Complex (PIC) Viral_DNA->PIC Forms Integrated_Provirus Integrated Provirus PIC->Integrated_Provirus Integration BDM_2 This compound BDM_2->Integrase Induces IN hyper-multimerization New_Virions New Virions (Non-infectious) BDM_2->New_Virions Disrupts Maturation BDM2_Troubleshooting_Workflow start Start: this compound Solubility Issue is_aqueous Is the solvent aqueous (e.g., PBS, cell culture medium)? start->is_aqueous use_dmso Use 100% DMSO as the primary solvent. This compound has high solubility in DMSO. is_aqueous->use_dmso No prepare_stock Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). is_aqueous->prepare_stock Yes assist_dissolution Aid dissolution with gentle warming (37°C) and sonication. use_dmso->assist_dissolution precipitation Does precipitation occur after diluting the DMSO stock into aqueous medium? prepare_stock->precipitation troubleshoot_precipitation Troubleshoot Precipitation precipitation->troubleshoot_precipitation Yes success Successful Dissolution precipitation->success No lower_concentration Lower the final this compound concentration. troubleshoot_precipitation->lower_concentration check_dmso Ensure final DMSO concentration is non-toxic (e.g., <= 0.5%). troubleshoot_precipitation->check_dmso use_cosolvent Consider a co-solvent/surfactant formulation for challenging applications. troubleshoot_precipitation->use_cosolvent lower_concentration->success check_dmso->success use_cosolvent->success assist_dissolution->success

References

troubleshooting BDM-2 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Important Note on BDM-2 Nomenclature

It is crucial to distinguish between two different compounds that are sometimes referred to by similar acronyms in scientific literature:

  • This compound (the focus of this guide): A potent, allosteric inhibitor of HIV-1 integrase (INLAI). It is a molecule of interest in antiviral drug development.

  • BDM (2,3-butanedione monoxime): A well-characterized, low-affinity, non-competitive inhibitor of myosin ATPase. It is frequently used in muscle physiology and cell biology research to inhibit muscle contraction and actomyosin-based processes.

This technical support center is dedicated exclusively to This compound, the HIV-1 integrase inhibitor.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experiments with this compound.

Guide 1: Inconsistent Antiviral Activity (EC50 Variability)

Question: We are observing significant variability in the EC50 values of this compound in our HIV-1 replication assays across different experiments. What are the potential causes and how can we troubleshoot this?

Answer:

Variability in EC50 values is a common challenge in antiviral assays. Several factors related to the compound, cells, virus, and assay methodology can contribute to this.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
This compound Solubility and Stability - Ensure complete solubilization: this compound is soluble in DMSO.[1][2] For higher concentrations, warming the tube to 37°C and using an ultrasonic bath can aid dissolution.[1] - Prepare fresh dilutions: It is recommended to prepare fresh working dilutions of this compound in cell culture medium for each experiment from a frozen stock. The stability of this compound in aqueous media over long periods has not been extensively documented. - Minimize freeze-thaw cycles: Aliquot your DMSO stock solution to avoid repeated freezing and thawing.[2]
Cell Health and Density - Use cells within a consistent passage number: Cell lines can change their characteristics over time. Maintain a consistent and low passage number for your experiments. - Ensure optimal cell health: Only use cells that are in the exponential growth phase and exhibit high viability. - Standardize cell seeding density: Inconsistent cell numbers can significantly impact the outcome of the assay. Use a precise method for cell counting and seeding.
Viral Titer and Infection Protocol - Use a consistent viral stock: Aliquot and freeze a large batch of virus to be used across multiple experiments. Titer each new batch of virus carefully. - Standardize the multiplicity of infection (MOI): Ensure that the same MOI is used in all comparative experiments.
Assay Readout and Timing - Consistent incubation times: Adhere strictly to the defined incubation times for drug treatment and viral infection. - Validate the assay window: Ensure that the signal-to-background ratio of your assay is optimal and consistent.
Guide 2: High or Variable Cytotoxicity (CC50 Variability)

Question: Our cytotoxicity assays with this compound are showing inconsistent CC50 values, and sometimes we observe higher than expected toxicity. What could be the reason?

Answer:

Inconsistent cytotoxicity can be influenced by the compound's properties and the specifics of the assay used.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Compound Precipitation - Check for precipitation at high concentrations: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation, which can cause non-specific cytotoxicity. If precipitation is observed, consider lowering the maximum concentration or using a different solvent system if compatible with your cells. - Solubility in media: The solubility of this compound in cell culture media may be lower than in pure DMSO. Prepare intermediate dilutions in a serum-free medium before adding to the final culture to minimize precipitation.
Solvent Toxicity - Maintain a low final DMSO concentration: The final concentration of DMSO in the cell culture wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells have the same final DMSO concentration as the this compound treated wells.
Assay Type and Cell Line Sensitivity - Choose an appropriate cytotoxicity assay: Different assays measure different aspects of cell death (e.g., metabolic activity, membrane integrity). The choice of assay can influence the CC50 value.[3] - Cell line-specific sensitivity: Different cell lines can have varying sensitivities to a compound. Ensure that the chosen cell line is appropriate for the study.
This compound Induced Aggregation - Consider off-target effects of protein aggregation: this compound's mechanism of action involves inducing hyper-multimerization of HIV-1 integrase.[2][3][4] While this is the intended antiviral mechanism, high concentrations of the compound could potentially induce aggregation of other cellular proteins, leading to cytotoxicity. This is a hypothesis and would require further investigation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of HIV-1 integrase (INLAI). It binds to the catalytic core domain of the integrase enzyme at the interface where it interacts with the host protein LEDGF/p75. This binding has two main effects: it prevents the interaction between integrase and LEDGF/p75, which is important for the integration of the viral DNA into the host genome, and it induces aberrant hyper-multimerization and aggregation of the integrase protein, which disrupts the late stages of viral replication.[2][3][4]

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to store the stock solution in small aliquots to avoid multiple freeze-thaw cycles.[2]

Q3: What are the typical concentrations of this compound to use in antiviral assays?

A3: The effective concentration (EC50) of this compound against HIV-1 replication is in the low nanomolar range. For example, against the NL4-3 and HXB2 strains of HIV-1 in MT4 cells, the EC50 values are reported to be 8.7 nM and 4.5 nM, respectively.[3]

Q4: Is this compound cytotoxic?

A4: this compound has a favorable cytotoxicity profile with 50% cytotoxic concentrations (CC50) reported to be in the micromolar range (e.g., 46 to 139 µM in MT4 cells), resulting in a high selectivity index.[3]

Q5: Are there any known off-target effects of this compound?

A5: While specific off-target effects of this compound are not extensively documented in the provided search results, allosteric integrase inhibitors as a class are generally considered to have high specificity for the HIV-1 integrase. However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound
HIV-1 Strain Cell Line EC50 (nM) Reference
NL4-3MT48.7[3]
HXB2MT44.5[3]
Table 2: In Vitro Cytotoxicity of this compound
Cell Line CC50 (µM) Selectivity Index (SI = CC50/EC50) Reference
MT446 - 139>5000[3]
Table 3: this compound Activity on HIV-1 Integrase
Activity Assay IC50 / AC50 Reference
Inhibition of IN-LEDGF/p75 interactionHTRFIC50 = 47 nM[2][4]
IN multimerization activationHTRFAC50 = 20 nM[2][4]
Inhibition of IN-CCD and LEDGF/p75-IBD interactionHTRFIC50 = 0.15 µM[2][4]

Experimental Protocols

Protocol 1: HIV-1 Replication Assay

This protocol provides a general framework for assessing the antiviral activity of this compound. Specific parameters may need to be optimized for your particular cell line and virus strain.

  • Cell Preparation:

    • Seed target cells (e.g., MT4 cells) in a 96-well plate at a density that will allow for robust viral replication without overgrowth during the assay period.

    • Incubate the cells overnight to allow them to adhere and recover.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Infection:

    • Add the diluted this compound to the cells and incubate for a short period (e.g., 1-2 hours) before adding the virus.

    • Infect the cells with a pre-titered stock of HIV-1 at a specific MOI.

    • Include appropriate controls: cells with virus but no compound (positive control for replication), cells with no virus and no compound (negative control), and cells with a known HIV-1 inhibitor (e.g., an INSTI like raltegravir) as a positive control for inhibition.

  • Incubation and Readout:

    • Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

    • Measure the extent of viral replication using a suitable method, such as:

      • p24 ELISA to quantify the amount of HIV-1 p24 antigen in the supernatant.

      • A luciferase reporter assay if using a reporter virus.

      • A cell viability assay (e.g., MTT, MTS) to measure virus-induced cell death.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the positive control for replication.

    • Determine the EC50 value by fitting the dose-response curve to a suitable model (e.g., a four-parameter logistic regression).

Protocol 2: Cytotoxicity Assay

This protocol outlines a general method for determining the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed the desired cell line in a 96-well plate at an appropriate density.

  • Compound Addition:

    • Prepare serial dilutions of this compound in cell culture medium as described in the antiviral assay protocol.

    • Add the diluted compound to the cells. Include vehicle control wells (DMSO only) and untreated control wells.

  • Incubation:

    • Incubate the cells for the same duration as the antiviral assay to ensure a relevant comparison.

  • Viability Measurement:

    • Assess cell viability using a standard method such as:

      • MTT assay: Measures mitochondrial reductase activity.

      • MTS assay: A similar colorimetric assay to MTT.

      • CellTiter-Glo®: Measures intracellular ATP levels.

      • Trypan blue exclusion: For direct cell counting of viable and non-viable cells.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each this compound concentration relative to the untreated control.

    • Determine the CC50 value by plotting the dose-response curve and fitting it to a suitable model.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of this compound

BDM2_Mechanism cluster_HIV_Integrase HIV-1 Integrase (IN) Dimer cluster_Host_Factor Host Cell cluster_BDM2 This compound cluster_Consequences Consequences of this compound Binding IN_CCD1 Catalytic Core Domain (CCD) IN_CCD2 Catalytic Core Domain (CCD) LEDGF LEDGF/p75 LEDGF->IN_CCD1 Binds to CCD interface BDM2 This compound BDM2->IN_CCD1 Competes with LEDGF/p75 Block_Interaction Blocks IN-LEDGF/p75 Interaction BDM2->Block_Interaction Induce_Aggregation Induces IN Hyper-multimerization BDM2->Induce_Aggregation Inhibit_Replication Inhibition of HIV-1 Replication Block_Interaction->Inhibit_Replication Induce_Aggregation->Inhibit_Replication

Caption: Mechanism of action of this compound as an allosteric HIV-1 integrase inhibitor.

Experimental Workflow: General Antiviral Assay

Antiviral_Workflow start Start seed_cells Seed Target Cells in 96-well plate start->seed_cells prepare_bdm2 Prepare Serial Dilutions of this compound seed_cells->prepare_bdm2 add_bdm2 Add this compound to Cells prepare_bdm2->add_bdm2 infect_cells Infect Cells with HIV-1 add_bdm2->infect_cells incubate Incubate for 3-5 Days infect_cells->incubate measure_replication Measure Viral Replication (e.g., p24 ELISA) incubate->measure_replication analyze_data Analyze Data and Calculate EC50 measure_replication->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining the antiviral efficacy of this compound.

References

improving the stability of BDM-2 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDM-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an IN-LEDGF allosteric inhibitor of HIV-1 integrase (IN), exhibiting potent anti-retroviral activity.[1][2][3][4][5][6] It functions as a "molecular glue" that promotes the hyper-multimerization of the HIV-1 integrase protein, which interferes with the maturation of viral particles.[3][4] this compound blocks the interaction between the catalytic core domain of the integrase and the Integrase binding domain of LEDGF/p75.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO to your desired concentration. Vendor data indicates a solubility of up to 100 mg/mL (253.49 mM) in DMSO.[1][2] To aid dissolution, gentle warming and sonication may be necessary.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of the compound.

Q4: How should I store this compound powder and stock solutions?

A4: Proper storage is critical to maintain the stability and activity of this compound. Please refer to the table below for recommended storage conditions. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q5: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A5: This is a common issue for compounds with low aqueous solubility. Refer to the troubleshooting guide below for a stepwise approach to address this problem. The key is to ensure that the final concentration of DMSO in your working solution is as low as possible while maintaining the solubility of this compound.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Solution

Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media) is a primary indicator of poor aqueous solubility. The following steps can help mitigate this issue:

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept to a minimum, ideally below 0.5%, to avoid solvent-induced artifacts in your experiments.

  • Optimize Dilution Method: Instead of adding the aqueous buffer directly to your DMSO stock, try adding the DMSO stock to the aqueous buffer with gentle but continuous vortexing or stirring. This rapid mixing can help prevent localized high concentrations of this compound that can lead to precipitation.

  • Use a Co-solvent or Surfactant: For challenging applications, consider the use of a co-solvent system. An example protocol for an in vivo formulation suggests a multi-step dilution:

    • Add the DMSO stock solution to PEG300 and mix thoroughly.

    • Add a surfactant like Tween-80 and mix again.

    • Finally, add saline or your aqueous buffer to reach the final volume.[1] This approach can be adapted for in vitro experiments, but careful validation and control experiments are necessary to ensure the excipients do not interfere with your assay.

  • Perform a Solubility Test: Before your main experiment, conduct a small-scale solubility test to determine the maximum concentration of this compound that remains soluble in your specific aqueous buffer at the final DMSO concentration you intend to use.

Data Summary

Table 1: this compound Solubility and Storage Recommendations
ParameterRecommendationSource(s)
Solubility
Primary SolventDimethyl Sulfoxide (DMSO)[1][2]
Maximum Concentration in DMSO100 mg/mL (253.49 mM)[1][2]
Storage Conditions
Solid Powder-20°C[2]
Stock Solution in DMSO-80°C for up to 6 months; -20°C for up to 1 month[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture Experiments

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Prepare Stock Solution (e.g., 10 mM):

    • Carefully weigh the required amount of this compound powder.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

    • If necessary, gently warm the solution and use a sonicator until the this compound is completely dissolved.

  • Aliquot and Store Stock Solution:

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

  • Prepare Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below the tolerance level of your cell line (typically ≤ 0.1%).

    • Mix immediately by gentle swirling or pipetting to ensure homogeneity and prevent precipitation.

    • The working solution is now ready to be added to your cell cultures.

Visual Guides

BDM2_Mechanism_of_Action cluster_HIV_Replication HIV-1 Replication Cycle cluster_BDM2_Intervention Intervention by this compound HIV_IN HIV-1 Integrase (IN) IN_LEDGF_Complex IN-LEDGF Complex HIV_IN->IN_LEDGF_Complex Binds to IN_Hypermultimer IN Hyper-multimerization HIV_IN->IN_Hypermultimer Promotes LEDGF LEDGF/p75 LEDGF->IN_LEDGF_Complex Binds to Viral_Maturation Successful Viral Maturation IN_LEDGF_Complex->Viral_Maturation Leads to BDM2 This compound BDM2->HIV_IN BDM2->IN_LEDGF_Complex Blocks Interaction Blocked_Maturation Blocked Viral Maturation IN_Hypermultimer->Blocked_Maturation Results in

Caption: Mechanism of action of this compound as an allosteric inhibitor of HIV-1 integrase.

BDM2_Troubleshooting_Workflow Start Start: Diluting this compound stock in aqueous buffer Precipitation_Check Is precipitation observed? Start->Precipitation_Check Success Solution is stable. Proceed with experiment. Precipitation_Check->Success No Troubleshoot Troubleshooting Steps Precipitation_Check->Troubleshoot Yes Step1 1. Check final DMSO concentration. Is it <0.5%? Troubleshoot->Step1 Step2 2. Optimize dilution method. Add stock to buffer with vortexing. Step1->Step2 Step3 3. Consider co-solvents/surfactants. (e.g., PEG300, Tween-80) Step2->Step3 Step4 4. Perform a solubility test to determine max concentration. Step3->Step4 Reattempt Re-attempt dilution with optimized protocol Step4->Reattempt Reattempt->Precipitation_Check

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

BDM2_Solution_Preparation_Workflow Start Start: Prepare this compound Stock Solution Dissolve Dissolve this compound powder in anhydrous DMSO Start->Dissolve Assist_Dissolution Apply gentle heat and/or sonication if needed Dissolve->Assist_Dissolution Stock_Ready Stock Solution (e.g., 10 mM) Ready Assist_Dissolution->Stock_Ready Aliquot Aliquot into single-use tubes Stock_Ready->Aliquot Store Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store Prepare_Working Prepare Working Solution Thaw Thaw one aliquot at room temperature Prepare_Working->Thaw Dilute Dilute in pre-warmed aqueous buffer (e.g., cell culture medium) Thaw->Dilute Check_DMSO Ensure final DMSO concentration is low (e.g., <0.1%) Dilute->Check_DMSO Mix Mix immediately and gently Check_DMSO->Mix End Working solution ready for experiment Mix->End

Caption: Recommended workflow for preparing this compound stock and working solutions.

References

Technical Support Center: Addressing Off-Target Effects of BDM-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of BDM-2 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of HIV-1 integrase. It binds to a site on the integrase enzyme that is distinct from the active site, inducing a conformational change that prevents the enzyme from functioning correctly and ultimately disrupts the HIV-1 replication cycle.

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target. These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses. It is crucial to identify and understand these effects to ensure the validity of your research findings.

Q3: Are there known off-target effects for this compound?

A3: Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. However, as with any small molecule inhibitor, the potential for off-target interactions exists. General screening approaches are necessary to identify any such effects in your specific experimental system.

Q4: What general approaches can I take to identify potential off-target effects of this compound?

A4: A multi-pronged approach is recommended. This can include computational methods to predict potential off-targets based on structural similarity to other known targets, as well as experimental approaches such as broad-panel kinase screening, cellular thermal shift assays (CETSA), and proteome-wide affinity-based methods.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and suggests strategies to determine if off-target effects are the cause.

Issue Potential Cause (related to Off-Target Effects) Troubleshooting Steps
Unexpected or inconsistent cellular phenotype. This compound may be interacting with a secondary target that influences the observed phenotype.1. Perform a dose-response experiment: Does the phenotypic effect correlate with the known on-target IC50 of this compound? A significant deviation may suggest an off-target effect. 2. Use a structurally distinct inhibitor: If available, use another HIV-1 integrase allosteric inhibitor with a different chemical scaffold. A similar phenotype would strengthen the conclusion that the effect is on-target. 3. Rescue experiment: If possible, overexpress the intended target (HIV-1 integrase) to see if the phenotype can be reversed.
Observed cellular toxicity at concentrations expected to be specific. This compound could be inhibiting a protein essential for cell viability.1. Perform a cell viability assay across a wide range of this compound concentrations to determine the cytotoxic concentration (CC50). 2. Compare CC50 to the effective concentration (EC50) for the desired on-target effect. A small therapeutic window (CC50/EC50 ratio) may indicate off-target toxicity. 3. Utilize control cell lines: Test this compound on cell lines that do not express the primary target (HIV-1 integrase) to assess non-specific toxicity.
Discrepancy between in vitro and in-cellulo activity. Cellular factors, such as metabolism of the compound or engagement of off-targets, may alter the activity of this compound.1. Measure intracellular compound concentration: Use techniques like LC-MS/MS to determine if this compound is reaching its intended target within the cell at sufficient concentrations. 2. Perform target engagement assays: Use methods like CETSA to confirm that this compound is binding to HIV-1 integrase in the cellular environment.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target interactions.

Objective: To determine the inhibitory activity of this compound against a broad range of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Kinase Panel: Utilize a commercially available kinase panel (e.g., >400 kinases).

  • Assay: Perform in vitro kinase activity assays in the presence of various concentrations of this compound. The specific assay format may vary (e.g., radiometric, fluorescence-based, or luminescence-based).

  • Data Analysis: Calculate the percent inhibition of each kinase at each this compound concentration. For significant hits, determine the IC50 value.

Data Presentation:

Kinase% Inhibition at 1 µM this compoundIC50 (µM)
HIV-1 Integrase (On-Target)>95%[Insert known on-target IC50]
Kinase A85%0.5
Kinase B5%>10
Kinase C45%2.5
... (data for other kinases)

This table presents hypothetical data for illustrative purposes.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.

Objective: To confirm that this compound binds to its intended target, HIV-1 integrase, in intact cells.

Methodology:

  • Cell Treatment: Treat cells expressing HIV-1 integrase with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble HIV-1 integrase at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation:

Temperature (°C)Soluble Integrase (Vehicle)Soluble Integrase (this compound)
45100%100%
5085%98%
5550%80%
6020%65%
655%30%

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_conclusion Conclusion unexpected_result Unexpected Experimental Result dose_response Dose-Response Curve unexpected_result->dose_response control_compound Structurally Unrelated Inhibitor unexpected_result->control_compound cetsa Cellular Thermal Shift Assay (CETSA) unexpected_result->cetsa Verify Target Engagement kinase_screen Kinase Panel Screen dose_response->kinase_screen Does not correlate on_target On-Target Effect Confirmed dose_response->on_target Correlates with on-target IC50 control_compound->kinase_screen Different Phenotype control_compound->on_target Same Phenotype target_overexpression Target Overexpression target_overexpression->on_target Phenotype Rescued off_target Off-Target Effect Identified target_overexpression->off_target Phenotype Not Rescued kinase_screen->off_target cetsa->on_target Binding Confirmed cetsa->off_target No Binding

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

signaling_pathway BDM2 This compound Integrase HIV-1 Integrase (On-Target) BDM2->Integrase Inhibition OffTarget Potential Off-Target (e.g., Kinase) BDM2->OffTarget Inhibition/Activation Replication HIV-1 Replication Integrase->Replication Required For CellularProcess Normal Cellular Process OffTarget->CellularProcess Regulates Phenotype Observed Phenotype Replication->Phenotype Leads To (in infection model) CellularProcess->Phenotype Contributes To

Caption: Potential on-target and off-target signaling pathways of this compound.

BDM-2 cytotoxicity assessment and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the assessment and mitigation of Bendamustine (BDM) cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is Bendamustine (BDM) and what are its primary cytotoxic mechanisms?

A1: Bendamustine (BDM) is a chemotherapy agent with a unique structure that includes an alkylating group and a purine-like benzimidazole ring.[1] This structure gives it both alkylator and anti-metabolite properties.[2] Its primary cytotoxic mechanisms differ from standard alkylating agents and include the activation of the DNA damage response, induction of apoptosis, inhibition of mitotic checkpoints, and in some cases, induction of mitotic catastrophe.[1][3] BDM is noted for being effective in patients who have developed resistance to conventional alkylator therapies, suggesting a distinct mechanism of action.[2]

Q2: How does Bendamustine (BDM) induce apoptosis?

A2: BDM primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[2] Treatment with BDM leads to mitochondrial perturbation, induction and activation of the pro-apoptotic protein Bax, and the subsequent release of cytochrome C from the mitochondria.[2] This cascade culminates in the activation of caspase-3, a key executioner caspase that leads to the characteristic morphological and biochemical changes of apoptosis.[1][2] Immunoblot analyses have confirmed the dose-dependent activation of caspase-3 in various cancer cell lines following BDM treatment.[1] In some cell lines, BDM can also trigger apoptosis through the early upregulation of pro-apoptotic genes like NOXA and p21.[3]

Q3: What is the effect of Bendamustine (BDM) on the cell cycle?

A3: BDM has a notable dose-dependent effect on cell cycle progression across multiple cancer cell lines.[2] At lower concentrations (e.g., 10-50 µM), BDM typically causes cells to arrest in the G2/M phase of the cell cycle.[2] However, at higher concentrations (e.g., 200 µM), the effect shifts, leading to an arrest in the S phase.[2] This differential response has been observed in various cell lines, including those derived from pancreatic, breast, ovarian, and B-cell lymphoma cancers.[2] The specific concentrations at which these arrests occur can vary between cell lines.[2]

Q4: What are the common laboratory methods to assess BDM-induced cytotoxicity?

A4: Several standard in vitro methods can be used to quantify and characterize BDM-induced cytotoxicity. These include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is widely used to determine the half-maximal inhibitory concentration (IC50) of BDM.[1][4]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity.

  • Cell Cycle Analysis: Using flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI), researchers can analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) to confirm BDM's dose-dependent effects on cell cycle progression.[2]

  • Western Blotting: This technique is used to detect the activation of key proteins in the apoptotic pathway, such as the cleavage of caspase-3, to confirm that cell death is occurring via apoptosis.[1]

  • Clonogenic Assays: This method assesses the long-term survival and proliferative capacity of cells after treatment with BDM, providing insights into its cytostatic versus cytotoxic effects.[3]

Q5: How can BDM cytotoxicity be experimentally mitigated or modulated?

A5: Modulating BDM's cytotoxic effects is often explored in the context of combination therapies to enhance its anti-cancer efficacy. Studies have shown that combining BDM with other agents can lead to additive or synergistic effects.[1] Examples include:

  • HDAC Inhibitors (e.g., Tucidinostat): Combination with histone deacetylase inhibitors can additively enhance cytotoxicity, an effect associated with increased caspase-induced apoptosis.[1]

  • Bcl-2 Family Inhibitors (e.g., ABT-737): Since BCL-2 is a key anti-apoptotic protein, its inhibition can sensitize cancer cells to BDM-induced cell death.[1][5]

  • EZH1/2 Dual Inhibitors (e.g., Valemetostat): Combination with these epigenetic modifiers has shown additive cytotoxic effects in certain cancer cell lines.[1]

  • DNA Repair Inhibitors: Since BDM acts by causing DNA damage, inhibiting the cell's repair mechanisms with compounds like methoxyamine may enhance BDM's therapeutic efficacy.[2]

Troubleshooting Guides

Problem 1: I am observing higher-than-expected cell viability (resistance) in my BDM cytotoxicity assays.

Potential Cause Troubleshooting Step
Cell Line Characteristics Some cell lines are inherently more resistant. Check literature for reported IC50 values for your specific cell line. The p53 status of a cell line does not appear to correlate with BDM cytotoxicity.[2]
Drug Inactivation BDM can be unstable in solution. Prepare fresh dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
Sub-optimal Drug Concentration The cytotoxic effect of BDM is highly dose-dependent.[2] Perform a dose-response curve with a wide range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal range for your cell line.
Cell Culture Conditions High cell density or over-confluency can reduce the effective drug concentration per cell and impact results. Ensure consistent and appropriate cell seeding densities.
Acquired Resistance Prolonged or repeated exposure to BDM can lead to acquired resistance. Use early-passage cells and verify their identity and characteristics.

Problem 2: My experimental results show high variability between replicates.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Uneven cell numbers across wells is a common source of variability. Ensure a homogenous single-cell suspension before plating and use calibrated pipettes.
Edge Effects in Assay Plates Evaporation from wells on the outer edges of a 96-well plate can concentrate solutes and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
Assay Incubation Times Inconsistent incubation times with BDM or the assay reagent (e.g., MTT) will lead to variable results. Use a multichannel pipette and a standardized workflow to minimize timing differences.
Incomplete Solubilization of Formazan (MTT Assay) In the MTT assay, formazan crystals must be fully dissolved for accurate readings. Ensure the solubilization agent is added to all wells and mixed thoroughly before reading the absorbance.
Instrument Calibration A miscalibrated plate reader or flow cytometer can introduce significant error. Regularly perform instrument maintenance and calibration checks according to the manufacturer's guidelines.

Quantitative Data Summary

Table 1: IC50 Values of Bendamustine (BDM) in Various Cancer Cell Lines This table summarizes the half-maximal inhibitory concentration (IC50) values reported for BDM across different human cancer cell lines after a 48-hour treatment period, unless otherwise specified.

Cell Line TypeCell Line NameIC50 Value (µM)Citation
Adult T-Cell Leukemia (ATL)Various44.9 ± 25.0[1]
Mantle Cell Lymphoma (MCL)Various21.1 ± 16.2[1]
Diffuse Large B-Cell Lymphoma (DLBCL)Various47.5 ± 26.8[1]
Multiple Myeloma (MM)Various44.8 ± 22.5[1]
Hodgkin LymphomaL1236~10.7 (converted from mmol/L)[3]
Hodgkin LymphomaKMH2~11.1 (converted from mmol/L)[3]
Hodgkin LymphomaL428~12.4 (converted from mmol/L)[3]
Hodgkin LymphomaL540~14.8 (converted from mmol/L)[3]
Hodgkin LymphomaHDLM2~16.2 (converted from mmol/L)[3]

Table 2: Summary of BDM's Dose-Dependent Effects on Cell Cycle Progression This table outlines the differential impact of BDM concentration on cell cycle phases in various cancer cell lines after 24 hours of treatment.

Cell LineLow BDM Concentration (~10-50 µM)High BDM Concentration (~200 µM)Citation
HeLa (Cervical Cancer)G2/M ArrestS Phase Arrest[2]
PANC1 (Pancreatic Cancer)G2 ArrestS Phase Arrest[2]
BXPC3 (Pancreatic Cancer)G2 ArrestS Phase Arrest[2]
MCF-7 (Breast Cancer)G2 ArrestS Phase Arrest[2]
MDA-MB-435 (Breast Cancer)G2 ArrestS Phase Arrest[2]
OVCAR 5 & 10 (Ovarian Cancer)G2 ArrestS Phase Arrest[2]
U2932 (B-cell Lymphoma)G2 Arrest (at 10 µM)S Phase Arrest (at 50 µM)[2]

Visualizations and Diagrams

BDM_Apoptosis_Pathway cluster_extracellular Extracellular & Membrane cluster_cytoplasm Cytoplasm BDM Bendamustine (BDM) DNA_Damage DNA Damage BDM->DNA_Damage Induces Bax Bax Activation DNA_Damage->Bax Mito Mitochondrion CytC Cytochrome C Release Mito->CytC Bax->Mito Perturbs Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 (Anti-Apoptotic) Bcl2->Bax Inhibits

Caption: BDM-induced intrinsic apoptosis pathway.

BDM_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assessment cluster_analysis Analysis start Seed Cells in 96-well Plate incubation Incubate 24h (Adherence) start->incubation treatment Treat with BDM (Dose-Response) incubation->treatment incubation2 Incubate 24-72h treatment->incubation2 assay Perform Cytotoxicity Assay (e.g., MTT, Annexin V) incubation2->assay analysis Data Acquisition (Plate Reader / Flow Cytometer) assay->analysis end Calculate IC50 / % Apoptosis analysis->end

Caption: Experimental workflow for BDM cytotoxicity assessment.

BDM_Cell_Cycle_Effect cluster_dose Dose-Dependent Outcome cluster_phases Cell Cycle Phases BDM BDM Treatment LowDose Low Concentration (~10-50 µM) BDM->LowDose HighDose High Concentration (~200 µM) BDM->HighDose Arrest_G2M G2/M Arrest LowDose->Arrest_G2M Arrest_S S Phase Arrest HighDose->Arrest_S G1 G1 S S G1->S G2M G2/M S->G2M G2M->G1 Arrest_G2M->G2M Blocks Progression Arrest_S->S Blocks Progression

Caption: BDM's dose-dependent effect on the cell cycle.

Detailed Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for 'no cell' and 'untreated' controls. Incubate for 24 hours at 37°C, 5% CO2.

  • BDM Treatment: Prepare serial dilutions of BDM in culture medium. Remove the old medium from the wells and add 100 µL of the BDM dilutions. For untreated controls, add medium with the same concentration of vehicle (e.g., DMSO) used to dissolve the BDM. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from the 'no cell' control wells. Calculate cell viability as a percentage relative to the untreated control wells. Plot the results to determine the IC50 value.

Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide Staining

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of BDM for the specified time. Include both negative (vehicle only) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge all collected cells at 300 x g for 5 minutes and discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Analysis: Gate the cell population based on forward and side scatter. Analyze the fluorescence signals to differentiate between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Seed approximately 1x10^6 cells in a 60 mm dish. After 24 hours, treat with low and high concentrations of BDM as determined from previous experiments.[2] Incubate for 24 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the linear fluorescence signal of the PI.

  • Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2]

References

Navigating In Vivo Delivery of BDM-2: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "BDM-2" can refer to at least two distinct chemical compounds in scientific literature. This technical support center addresses the challenges associated with the in vivo delivery of both the HIV-1 integrase inhibitor this compound (CAS 1643876-33-8) and the myosin inhibitor 2,3-butanedione monoxime (BDM). Please identify the specific compound you are working with to consult the appropriate section.

Section 1: this compound (HIV-1 Integrase Inhibitor, CAS: 1643876-33-8)

This section provides guidance for researchers working with this compound, an allosteric inhibitor of HIV-1 integrase.

Troubleshooting Guide
Question Possible Cause Troubleshooting Steps
I'm observing low bioavailability or inconsistent results after oral administration. Poor solubility of this compound in aqueous solutions. Inadequate formulation for oral delivery.1. Optimize Formulation: this compound is soluble in DMSO[1]. For in vivo oral administration, consider formulating it as a suspension. A suggested formulation involves dissolving this compound in DMSO, then mixing with PEG300, Tween-80, and finally saline to create a clear solution[1]. 2. Particle Size Reduction: For suspension formulations, reducing the particle size of the this compound powder can improve dissolution and absorption. 3. Consider Alternative Routes: If oral bioavailability remains a challenge, explore other administration routes, although oral administration has been used in clinical trials[2].
How can I minimize potential off-target effects? While this compound is reported to have favorable cytotoxicity, high concentrations or prolonged exposure could lead to off-target effects.1. Dose-Response Studies: Conduct thorough dose-response studies to determine the minimum effective dose. 2. Selective Inhibitor: this compound is an allosteric inhibitor that targets the interaction between HIV-1 integrase and the host factor LEDGF/p75, which contributes to its specificity[1][3][4]. Ensure that observed effects are consistent with this mechanism. 3. Control Experiments: Include appropriate vehicle controls and, if possible, a structurally related inactive analog to differentiate specific from non-specific effects.
The prepared this compound solution appears unstable. This compound stock solutions have limited stability at warmer temperatures.1. Proper Storage: Store stock solutions at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage[1]. 2. Fresh Preparations: Prepare working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles[5].
Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound?

A1: The following table summarizes the key properties of this compound.

PropertyValueReference
CAS Number 1643876-33-8[3]
Molecular Formula C₂₅H₃₀O₄[1]
Molecular Weight 394.50 g/mol [1]
Solubility DMSO: 100 mg/mL (253.49 mM)[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is an allosteric inhibitor of HIV-1 integrase (IN). It binds to a site on the integrase catalytic core domain that overlaps with the binding site for the host protein LEDGF/p75. This binding acts as a "molecular glue," inducing hyper-multimerization of the integrase protein, which disrupts the late stages of viral replication[2][4][6].

Q3: What are the reported in vitro potencies of this compound?

A3: this compound exhibits potent anti-HIV-1 activity.

AssayIC₅₀/EC₅₀Reference
HIV-1 Integrase Inhibition 47 nM[1][3]
IN-LEDGF/p75 Interaction 0.15 µM[1][3]
Antiviral Activity (NL4-3 strain) 8.7 nM[4]
Antiviral Activity (HXB2 strain) 4.5 nM[4]
Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

  • Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to reach a final volume of 1 mL. This yields a clear solution of at least 2.5 mg/mL[1].

  • Administer the solution to mice via oral gavage at the desired dosage. Adjust the final concentration and administration volume based on the target dose and animal weight.

Visualizations

BDM2_HIV_Pathway This compound Mechanism of Action in HIV-1 Replication HIV_IN HIV-1 Integrase (IN) IN_LEDGF_Complex IN-LEDGF/p75 Complex HIV_IN->IN_LEDGF_Complex Binds to IN_Multimer Aberrant IN Hyper-multimerization HIV_IN->IN_Multimer Induced by this compound LEDGF LEDGF/p75 LEDGF->IN_LEDGF_Complex Binds to BDM2 This compound BDM2->HIV_IN Binds to Viral_Maturation Normal Viral Maturation IN_LEDGF_Complex->Viral_Maturation Leads to Inhibited_Maturation Inhibited Viral Maturation IN_Multimer->Inhibited_Maturation Leads to

Caption: this compound binds to HIV-1 integrase, preventing its interaction with LEDGF/p75 and inducing aberrant multimerization, thereby inhibiting viral maturation.

BDM2_HIV_Workflow General In Vivo Experimental Workflow for this compound (HIV) Formulation Prepare this compound Formulation (e.g., DMSO/PEG300/Tween-80/Saline) Dosing Administer this compound (e.g., Oral Gavage) Formulation->Dosing Animal_Model Select Animal Model (e.g., Humanized Mice) Animal_Model->Dosing Monitoring Monitor for Toxicity and Clinical Signs Dosing->Monitoring Sampling Collect Samples (Blood, Tissues) Dosing->Sampling Analysis Analyze Viral Load and Pharmacokinetics Sampling->Analysis

Caption: A generalized workflow for conducting in vivo studies with the HIV-1 inhibitor this compound.

Section 2: BDM (2,3-Butanedione Monoxime)

This section provides guidance for researchers using 2,3-butanedione monoxime (BDM), a non-selective myosin ATPase inhibitor.

Troubleshooting Guide
Question Possible Cause Troubleshooting Steps
I'm observing unexpected physiological effects unrelated to myosin inhibition. BDM has known off-target effects, including inhibition of ion channels (e.g., L-type Ca²⁺ channels and K⁺ channels) and effects on mitochondrial respiration[7][8][9].1. Use with Caution: Acknowledge that BDM is not a highly specific myosin inhibitor and interpret results accordingly[5]. 2. Control for Off-Target Effects: Use alternative, more specific myosin inhibitors like blebbistatin for comparison. Blebbistatin does not appear to share BDM's inhibitory effect on mitochondrial respiration[8]. 3. Concentration Optimization: Use the lowest effective concentration of BDM to minimize off-target effects. In vitro studies often use concentrations in the mM range[10]. 4. Monitor Key Parameters: When conducting in vivo experiments, monitor parameters that could be affected by off-target activities, such as heart rate, blood pressure, and respiration.
My BDM solution is not fully dissolving or appears unstable. BDM has moderate solubility in aqueous solutions and can be unstable.1. Solvent Selection: BDM is soluble in water up to 100 mM[7]. For higher concentrations, organic solvents like ethanol or DMSO can be used, with a solubility of approximately 30 mg/mL[11]. 2. Fresh Preparation: Aqueous solutions of BDM are not recommended for storage for more than one day[11]. Prepare fresh solutions for each experiment. 3. Storage: Store the solid, crystalline form of BDM at -20°C for long-term stability (≥4 years)[11].
I'm seeing high variability in my in vivo results. The multiple actions of BDM can lead to complex physiological responses. The route of administration and dosage can significantly impact outcomes.1. Standardize Protocol: Ensure consistent administration protocols, including injection site, volume, and timing. 2. Route of Administration: Intraperitoneal (i.p.) injection has been used to administer BDM in rats[5]. The choice of route will influence pharmacokinetics. 3. Dose-Escalation Study: Perform a pilot dose-escalation study to identify a dose that provides the desired effect with acceptable toxicity. A dose of 250 mg/kg (i.p.) has been used in rats[5].
Frequently Asked Questions (FAQs)

Q1: What are the key properties of 2,3-butanedione monoxime (BDM)?

A1: The table below summarizes the main properties of BDM.

PropertyValueReference
CAS Number 57-71-6[7]
Molecular Formula C₄H₇NO₂[7]
Molecular Weight 101.1 g/mol [7]
Solubility in Water Up to 100 mM[7]
Solubility in Ethanol/DMSO ~30 mg/mL[11]
Appearance Crystalline solid[11]

Q2: What is the primary mechanism of action of BDM?

A2: BDM is a low-affinity, non-competitive, and reversible inhibitor of myosin ATPase, particularly myosin II. This inhibition prevents the myosin cross-bridge cycle, leading to the inhibition of muscle contraction[5][10].

Q3: What are the major known off-target effects of BDM?

A3: BDM is known to be non-selective and has several off-target effects, including:

  • Inhibition of L-type Ca²⁺ channels[7].

  • Inhibition of voltage-dependent K⁺ channels[7][12].

  • Inhibition of mitochondrial respiration by acting on the electron transport chain[8][9].

  • Acts as a "chemical phosphatase," causing non-specific dephosphorylation of various proteins[5][12].

Experimental Protocols

Protocol 2: Preparation and Administration of BDM for In Vivo Studies in Rodents

  • For intraperitoneal (i.p.) injection, prepare a solution of BDM in sterile isotonic saline (0.9% NaCl).

  • Given its solubility, a concentration of up to 10 mg/mL (approximately 100 mM) should be achievable in saline[7]. Ensure the BDM is fully dissolved.

  • Prepare the solution fresh on the day of the experiment. Do not store aqueous BDM solutions[11].

  • Administer the solution via i.p. injection. A dose of 250 mg/kg has been reported for use in rats[5].

  • The injection volume should be calculated based on the animal's weight and the concentration of the BDM solution (typically not exceeding 10 mL/kg for i.p. injections in rats).

  • Closely monitor the animal for any adverse effects, including changes in motor activity, breathing, and heart rate.

Visualizations

BDM_Signaling Primary and Off-Target Effects of BDM BDM BDM (2,3-Butanedione Monoxime) Myosin Myosin II ATPase BDM->Myosin Inhibits (Primary Target) Ca_Channel L-type Ca²⁺ Channels BDM->Ca_Channel Inhibits (Off-target) K_Channel K⁺ Channels BDM->K_Channel Inhibits (Off-target) Mitochondria Mitochondrial Respiration BDM->Mitochondria Inhibits (Off-target) Contraction Muscle Contraction Myosin->Contraction Drives Ion_Flux Altered Ion Flux Ca_Channel->Ion_Flux K_Channel->Ion_Flux ATP_Production Decreased ATP Production Mitochondria->ATP_Production Leads to

Caption: BDM primarily inhibits myosin II ATPase but also has significant off-target effects on ion channels and mitochondrial function.

BDM_Workflow General In Vivo Experimental Workflow for BDM Preparation Prepare Fresh BDM Solution (e.g., in Saline) Dosing Administer BDM (e.g., i.p. Injection) Preparation->Dosing Controls Prepare Control Groups (Vehicle, Alternative Inhibitor) Controls->Dosing Monitoring Monitor Physiological Parameters (ECG, Blood Pressure, etc.) Dosing->Monitoring Endpoint Perform Endpoint Analysis (e.g., Tissue Histology, Functional Assays) Dosing->Endpoint Interpretation Interpret Data Considering Off-Target Effects Monitoring->Interpretation Endpoint->Interpretation

Caption: A generalized workflow for conducting in vivo studies with 2,3-butanedione monoxime (BDM), emphasizing the need for controls and careful data interpretation.

References

Technical Support Center: Refining BDM Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,3-butanedione monoxime (BDM) in primary cell cultures. For clarity, this document will refer to 2,3-butanedione monoxime as BDM, as it is the compound almost certainly referenced by "BDM-2" in the context of primary cell research.

Troubleshooting Guide

This guide addresses common issues encountered during the treatment of primary cells with BDM.

IssuePossible Cause(s)Suggested Solution(s)
Unexpectedly High Cell Death/Low Viability 1. Mitochondrial Toxicity: BDM can inhibit mitochondrial respiration, leading to decreased cell viability, particularly with prolonged exposure.[1] 2. Inappropriate Concentration: The optimal BDM concentration is highly cell-type dependent. 3. Solvent Toxicity: If using a stock solution, the final concentration of the solvent (e.g., DMSO) may be too high.1. Reduce Incubation Time: Start with shorter treatment durations. 2. Optimize BDM Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific primary cell type (see Protocol 2). A common starting range is 5-20 mM. 3. Use an Alternative Inhibitor: For long-term studies where myosin II inhibition is required without affecting mitochondrial function, consider using blebbistatin.[1] 4. Control for Solvent Effects: Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.1% for DMSO).
Cells Detaching from Culture Surface 1. Disruption of Cytoskeleton and Adhesion: As a myosin inhibitor, BDM disrupts the actin-myosin cytoskeleton, which is crucial for maintaining cell adhesion and morphology. This can lead to cell rounding and detachment.[2] 2. Sub-optimal Culture Surface: The coating of the culture vessel may not be sufficient to maintain adhesion of treated cells.1. Use Lower Concentrations: A lower dose of BDM may be sufficient to achieve the desired effect without causing significant cell detachment. 2. Enhance Matrix Adhesion: Coat culture plates with extracellular matrix proteins like fibronectin or collagen to promote stronger cell adhesion. 3. Shorten Treatment Duration: Treat cells for the minimum time required to observe the desired biological effect.
Inconsistent or No Observable Effect 1. BDM Instability: BDM solutions may not be stable over long periods. 2. Incorrect Concentration: The concentration of BDM may be too low for the specific primary cell type. 3. Cell-Type Specific Resistance: Some primary cells may be less sensitive to BDM.1. Prepare Fresh Solutions: Always prepare fresh BDM solutions from powder for each experiment. 2. Increase Concentration: Titrate the BDM concentration upwards in a controlled manner. 3. Confirm Myosin II Expression: Ensure that the primary cells express the target myosin isoforms at significant levels.
Contradictory Results Compared to Literature 1. Off-Target Effects: BDM has known off-target effects, including inhibition of L-type Ca2+ channels and Kv2.1 channels, and effects on the Na+/Ca2+ exchanger. These can lead to cell-type-specific responses that differ from its primary effect on myosin. 2. Different Experimental Conditions: Variations in cell density, media composition, and treatment duration can significantly impact the outcome.1. Acknowledge Off-Target Effects: Be aware of BDM's pleiotropic effects and consider them when interpreting your data. 2. Standardize Protocols: Maintain consistent experimental parameters to ensure reproducibility. 3. Use Multiple Controls: Include appropriate positive and negative controls to validate your findings.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of BDM?

BDM is a non-selective, low-affinity inhibitor of myosin ATPase.[3] It primarily targets myosin II, preventing the release of phosphate from the myosin-ADP-Pi complex, which inhibits the power stroke of the myosin motor.[4] This leads to a disruption of the actin-myosin cytoskeleton, affecting processes such as cell contraction, migration, and adhesion.

2. What are the known off-target effects of BDM?

BDM is known to have several off-target effects, which can complicate data interpretation. These include:

  • Inhibition of mitochondrial respiration.[1]

  • Inhibition of L-type Ca2+ channels and voltage-gated potassium channels (Kv2.1).

  • Effects on the Na+/Ca2+ exchanger.

  • Dephosphorylation of various cellular proteins.[5]

3. What is a typical working concentration for BDM with primary cells?

The effective concentration of BDM can vary significantly depending on the primary cell type and the biological process being studied. A general starting range is 5-20 mM.[2][6] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

4. How should I prepare and store BDM solutions?

BDM is soluble in water and cell culture media. It is recommended to prepare fresh solutions for each experiment from the powder form to ensure its activity. If a stock solution is prepared, it should be stored at -20°C for short-term storage, but fresh preparation is always preferable.

5. For how long can I treat my primary cells with BDM?

The duration of BDM treatment depends on the experimental goals and the sensitivity of the primary cells. Short-term treatments (e.g., 30 minutes to a few hours) are often sufficient to observe effects on the cytoskeleton and cell migration. Long-term treatments (e.g., 24 hours or more) may lead to significant cytotoxicity due to off-target effects, particularly the inhibition of mitochondrial respiration.[1]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of BDM on primary cells from various studies.

Table 1: Effect of BDM on Primary Cardiomyocyte Viability and Yield

Cell TypeBDM ConcentrationDurationObserved EffectReference
Adult Rat Cardiomyocytes15 mMDuring Isolation & Culture>92% cell vitality and a yield of 11.9 x 10^6 cells (compared to 30-70% vitality and 4-10 x 10^6 cells without BDM).[7]
Adult Murine Ventricular Cardiomyocytes9.9 µM18 hours99.7% cell death (compared to 63.7% in control).
Isolated Mammalian CardiomyocytesNot specifiedDuring IsolationHigher yields of calcium-tolerant cells.[6]

Table 2: IC50 Values of BDM for Various Cellular Processes

ProcessCell TypeIC50Reference
Inhibition of Cell Polarity and LocomotionHuman Polymorphonuclear Leucocytes8.4 - 10 mM
Inhibition of Fluid PinocytosisHuman Polymorphonuclear Leucocytes25 - 30 mM
Inhibition of L-type Ca2+ Channel CurrentHuman Cardiac L-type Ca2+ Channel (expressed in oocytes)16 mM

Experimental Protocols

Protocol 1: General Protocol for BDM Treatment of Primary Fibroblasts

This protocol provides a general workflow for treating primary fibroblasts with BDM to assess its effects on cell morphology and migration.

Materials:

  • Primary human dermal fibroblasts

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • BDM (2,3-butanedione monoxime) powder

  • Sterile PBS

  • Culture plates or flasks

  • Phase-contrast microscope

Procedure:

  • Cell Seeding: Seed primary fibroblasts in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • BDM Solution Preparation: Immediately before use, prepare a stock solution of BDM in fibroblast growth medium. For example, to make a 100 mM stock, dissolve 101.1 mg of BDM in 10 mL of medium. Sterilize the solution by passing it through a 0.22 µm filter.

  • Treatment: a. Aspirate the old medium from the cells. b. Wash the cells once with sterile PBS. c. Add fresh fibroblast growth medium containing the desired final concentration of BDM (e.g., 5 mM, 10 mM, 20 mM). Prepare a vehicle control with medium only.

  • Incubation: Incubate the cells at 37°C and 5% CO2 for the desired duration (e.g., 1, 4, or 24 hours).

  • Assessment of Morphology: Observe changes in cell shape, such as rounding and detachment, using a phase-contrast microscope at different time points.

  • Migration Assay (Wound Healing/Scratch Assay): a. Grow fibroblasts to full confluency. b. Create a "scratch" in the monolayer with a sterile pipette tip. c. Wash with PBS to remove dislodged cells. d. Add medium with BDM or vehicle control. e. Image the scratch at time 0 and at subsequent time points (e.g., 8, 16, 24 hours). f. Quantify the rate of wound closure.

Protocol 2: Assessing BDM Cytotoxicity using an MTT Assay

This protocol outlines the steps to determine the dose-dependent cytotoxicity of BDM on primary cells.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • BDM

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at an optimal density (to be determined for each cell type, typically 5,000-10,000 cells/well) and allow them to attach overnight.

  • BDM Treatment: Prepare serial dilutions of BDM in complete culture medium. Remove the old medium from the wells and add 100 µL of the BDM dilutions. Include wells with medium only (blank) and medium with vehicle (control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each BDM concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.

Visualizations

BDM_Mechanism_of_Action cluster_cell Primary Cell cluster_cytoskeleton Actin-Myosin Cytoskeleton cluster_membrane Plasma Membrane cluster_mitochondrion Mitochondrion BDM BDM MyosinII Myosin II ATPase BDM->MyosinII Inhibits (Primary Target) Ca_Channel L-type Ca2+ Channel BDM->Ca_Channel Inhibits (Off-target) K_Channel Kv2.1 Channel BDM->K_Channel Inhibits (Off-target) NaCa_Exchanger Na+/Ca2+ Exchanger BDM->NaCa_Exchanger Affects (Off-target) ETC Electron Transport Chain BDM->ETC Inhibits (Off-target) Contraction Cell Contraction & Motility MyosinII->Contraction Drives Adhesion Focal Adhesions & Cell Adhesion MyosinII->Adhesion Regulates Actin Actin Filaments Actin->Contraction Actin->Adhesion Ion_Homeostasis Altered Ion Homeostasis Ca_Channel->Ion_Homeostasis K_Channel->Ion_Homeostasis NaCa_Exchanger->Ion_Homeostasis Respiration Inhibited Mitochondrial Respiration ETC->Respiration Viability Decreased Cell Viability Respiration->Viability

Caption: Primary and off-target mechanisms of BDM in primary cells.

BDM_Experimental_Workflow cluster_analysis Types of Analysis start Start: Primary Cell Culture prep Prepare Fresh BDM Solution start->prep dose_response Perform Dose-Response (e.g., MTT Assay) prep->dose_response treatment Treat Cells with Optimal BDM Concentration dose_response->treatment Determine Optimal Concentration morphology Morphology Assessment (Microscopy) treatment->morphology migration Migration Assay (e.g., Wound Healing) treatment->migration viability Viability/Cytotoxicity Assay treatment->viability endpoint Endpoint Analysis morphology->endpoint migration->endpoint viability->endpoint

Caption: General experimental workflow for BDM treatment of primary cells.

References

minimizing BDM-2 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of BDM-2, a potent allosteric HIV-1 integrase inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an allosteric inhibitor of HIV-1 integrase (INLAI).[1] It functions by binding to a site on the integrase enzyme that is distinct from the active site. This binding induces hyper-multimerization of the integrase, leading to the formation of defective viral particles and inhibiting viral replication.[2][3][4][5]

Q2: What is the difference between this compound and BDM?

A2: It is crucial to distinguish between this compound and BDM. This compound is the specific allosteric HIV-1 integrase inhibitor. "BDM" is often used as an abbreviation for 2,3-butanedione monoxime, a reversible myosin ATPase inhibitor with a completely different mechanism of action and experimental application.[6] Using the incorrect compound will lead to irrelevant experimental results.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage is critical to prevent degradation of this compound. The following table summarizes the recommended conditions.

Storage ConditionDuration
Stock Solution
-80°CUp to 6 months
-20°CUp to 1 month
Crystalline Solid
-20°C≥4 years

Data compiled from supplier datasheets.[1][6]

To minimize degradation, it is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (253.49 mM), which may require sonication to fully dissolve.[1] When preparing aqueous solutions for biological experiments, it is important to make further dilutions from the DMSO stock solution into your aqueous buffer or isotonic saline. Ensure the final concentration of DMSO is insignificant, as it can have physiological effects at low concentrations.[6]

Troubleshooting Guide

Problem 1: Loss of this compound activity or inconsistent results in my experiments.

  • Possible Cause 1: Improper Storage and Handling.

    • Solution: Review the storage conditions outlined in the table above. Ensure that the compound has not been stored for longer than the recommended duration at a given temperature. Avoid multiple freeze-thaw cycles by preparing and using single-use aliquots of your stock solution.[1]

  • Possible Cause 2: Chemical Degradation.

    • Solution: While specific degradation pathways for this compound are not extensively published, small molecules can be susceptible to hydrolysis, oxidation, or photolysis. Protect this compound solutions from light and prepare fresh dilutions in aqueous buffers immediately before use. Do not store aqueous solutions for more than one day.[6]

  • Possible Cause 3: Incorrect Compound.

    • Solution: Verify that you are using this compound and not 2,3-butanedione monoxime (BDM).[6] Their similar abbreviations can lead to mix-ups.

Problem 2: Unexpected cellular toxicity in my experiments.

  • Possible Cause 1: High Solvent Concentration.

    • Solution: this compound is typically dissolved in DMSO.[1] High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. Prepare a vehicle control with the same final DMSO concentration to assess its effect on your cells.

  • Possible Cause 2: Off-target effects.

    • Solution: While this compound is reported to have a favorable cytotoxicity profile, all small molecules have the potential for off-target effects.[1][3] It is advisable to perform dose-response experiments to determine the optimal concentration that provides the desired inhibitory effect without significant cytotoxicity in your specific cell line.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound is 394.5 g/mol ).[1]

  • Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly to dissolve the this compound. If necessary, use an ultrasonic bath to aid dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Visualizations

BDM2_Mechanism_of_Action cluster_hiv_lifecycle HIV-1 Replication Cycle HIV_Integrase HIV-1 Integrase (IN) IN_Multimerization IN Hyper-multimerization HIV_Integrase->IN_Multimerization Binding LEDGF_p75 LEDGF/p75 LEDGF_p75->HIV_Integrase Normal Interaction Defective_Virions Defective Virions IN_Multimerization->Defective_Virions Leads to BDM_2 This compound BDM_2->HIV_Integrase Allosteric Inhibition

Caption: Mechanism of action of this compound.

BDM2_Workflow cluster_prep Preparation cluster_exp Experiment Start Start: this compound Powder Weigh Weigh this compound Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute in Media Thaw->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate Treat->Incubate Analyze Analyze Results Incubate->Analyze

Caption: Recommended experimental workflow for this compound.

References

Technical Support Center: Troubleshooting Small Molecule Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering interference in small molecule screening assays, such as those used to evaluate inhibitors like BDM-2.

Frequently Asked Questions (FAQs)

Q1: What are common sources of interference in high-throughput screening (HTS) assays?

High-throughput screening assays can be susceptible to various sources of interference that can lead to false-positive or false-negative results. These interferences can be broadly categorized as either compound-related or assay technology-related.

Compound-Related Interference:

  • Autofluorescence: Test compounds may fluoresce at the same wavelength as the assay's detection signal, leading to a false-positive readout.[1]

  • Fluorescence Quenching: Compounds can absorb the excitation or emission energy of the assay fluorophores, resulting in a decreased signal and a potential false-negative result.[1]

  • Chemical Reactivity: Some compounds are inherently reactive and can covalently modify assay components like proteins or substrates, leading to non-specific inhibition. Thiol-reactive compounds are a common example.[2][3]

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically sequester and inhibit enzymes or disrupt protein-protein interactions.[4]

  • Redox Activity: Compounds that can undergo redox cycling can produce reactive oxygen species (e.g., H₂O₂), which can interfere with assay components.[2][3]

Assay Technology-Related Interference:

  • Light Scatter: Particulates in the sample or precipitated compound can scatter light, affecting absorbance and fluorescence readings.

  • Disruption of Capture Systems: In proximity assays (e.g., AlphaScreen, TR-FRET), compounds can interfere with the capture mechanism, such as streptavidin-biotin interactions or His-tag/Ni-NTA chelation.[4]

  • Signal Attenuation: Components of the assay buffer or the test compounds themselves can absorb light at the excitation or emission wavelengths.[4]

  • Contaminants: Reagents can be contaminated with substances that interfere with the assay. For instance, sodium azide, a common preservative, can quench singlet oxygen in AlphaScreen assays.[4][5]

Troubleshooting Guides

Issue 1: Apparent Inhibition by a Test Compound (e.g., this compound) is Not Reproducible or Shows Poor Dose-Response.

This is a common issue that can arise from various interference mechanisms. The following steps can help identify the root cause.

Troubleshooting Workflow

G A Inconsistent Inhibition Observed B Step 1: Rule out Compound-Related Fluorescence A->B C Step 2: Check for Compound Aggregation B->C D Step 3: Assess for Non-Specific Reactivity C->D E Step 4: Evaluate Assay Component Interference D->E F Conclusion: Differentiate True Inhibition from Artifact E->F cluster_HIV_Lifecycle HIV-1 Replication Cycle cluster_Host_Cell Host Cell HIV_RNA HIV-1 RNA Proviral_DNA Proviral DNA HIV_RNA->Proviral_DNA Reverse Transcription Integration Integration Proviral_DNA->Integration IN-LEDGF Interaction Host_DNA Host Chromosome Integration->Host_DNA LEDGF LEDGF/p75 LEDGF->Host_DNA Tethers IN to IN Integrase (IN) IN->LEDGF Binds to BDM2 This compound (Inhibitor) BDM2->IN Allosteric Binding cluster_workflow AlphaLISA Experimental Workflow A 1. Add Biotinylated Protein A B 2. Add Test Compound (e.g., this compound) A->B C 3. Add GST-tagged Protein B B->C D 4. Incubate C->D E 5. Add Streptavidin Donor Beads D->E F 6. Add Anti-GST Acceptor Beads E->F G 7. Incubate in the Dark F->G H 8. Read Plate G->H

References

Validation & Comparative

A Comparative Analysis of BDM-2, a Novel Allosteric HIV-1 Integrase Inhibitor, with Integrase Strand Transfer Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of HIV-1 integrase inhibitors have revolutionized antiretroviral therapy (ART). This class of drugs, which prevents the integration of the viral DNA into the host genome, is a cornerstone of modern HIV treatment. The first generation of integrase inhibitors, known as Integrase Strand Transfer Inhibitors (INSTIs), target the catalytic activity of the integrase enzyme. However, the emergence of drug resistance necessitates the exploration of novel inhibitory mechanisms. BDM-2 represents a new class of integrase inhibitors, the Integrase-LEDGF Allosteric Inhibitors (INLAIs), which offer a distinct mechanism of action. This guide provides a comprehensive comparison of this compound with established INSTIs, supported by experimental data, detailed protocols, and visual diagrams to elucidate their unique properties.

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between this compound and traditional INSTIs lies in their mechanism of action.

Integrase Strand Transfer Inhibitors (INSTIs) , such as Raltegravir, Dolutegravir, Elvitegravir, and Bictegravir, are active site inhibitors.[1] They bind to the catalytic core domain of the HIV-1 integrase, chelating the divalent metal ions essential for the strand transfer reaction.[2][3] This direct inhibition blocks the covalent insertion of the viral DNA into the host chromosome, a critical step in the viral replication cycle.[3][4]

This compound and other INLAIs , in contrast, are allosteric inhibitors. They do not bind to the active site but rather to a pocket at the dimer interface of the integrase catalytic core domain, the same site that interacts with the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[5][6] This interaction has a dual effect:

  • Inhibition of the Integrase-LEDGF/p75 Interaction: By competing with LEDGF/p75, this compound disrupts the tethering of the pre-integration complex to the host chromatin, which is crucial for efficient integration.[5][7]

  • Induction of Integrase Hyper-multimerization: this compound acts as a "molecular glue," promoting the aberrant multimerization of integrase proteins.[5][8] This leads to the formation of non-functional integrase oligomers, which disrupts the late stages of the viral replication cycle, specifically virion maturation.[6][9]

This dual mechanism of action at both early and late stages of the HIV-1 life cycle distinguishes this compound from the single-target action of INSTIs.[9]

cluster_INSTI INSTI Mechanism cluster_INLAI INLAI (this compound) Mechanism INSTI INSTI (e.g., Raltegravir, Dolutegravir) Integrase_Active_Site Integrase Active Site INSTI->Integrase_Active_Site Binds to Strand_Transfer Strand Transfer INSTI->Strand_Transfer Inhibits Integration Viral DNA Integration BDM2 This compound Integrase_Dimer_Interface Integrase Dimer Interface (LEDGF/p75 binding site) BDM2->Integrase_Dimer_Interface Binds to LEDGF_Binding LEDGF/p75 Binding BDM2->LEDGF_Binding Inhibits IN_Multimerization Integrase Hyper-multimerization BDM2->IN_Multimerization Induces Integration_INLAI Integration BDM2->Integration_INLAI Inhibits Virion_Maturation Virion Maturation BDM2->Virion_Maturation Disrupts

Caption: Mechanisms of Action: INSTIs vs. This compound (INLAI).

Comparative Antiviral Activity and Cytotoxicity

The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of this compound in comparison to approved INSTIs. Lower EC50 values indicate greater potency.

CompoundClassHIV-1 StrainCell LineEC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)
This compound INLAI NL4-3MT-48.7[7]>100[7]>11,494[7]
Raltegravir INSTI NL4-3MT-416[7]>100[7]>6,250[7]
Dolutegravir INSTI NL4-3MT-42.7[7]>100[7]>37,037[7]
Elvitegravir INSTI VariousVarious0.04-0.6 (ng/mL)[10]--
Bictegravir INSTI VariousVarious~0.2 (ng/mL)[10]--

Note: EC50 values can vary depending on the specific HIV-1 strain, cell line, and experimental conditions used.

Protein-Adjusted Antiviral Activity

The presence of human serum proteins can affect the potency of antiretroviral drugs. The protein-adjusted 90% effective concentration (PA-EC90) is a critical parameter for predicting clinical efficacy.

CompoundClassPA-EC90 (nM)
This compound INLAI 127[11]
Dolutegravir INSTI ~145 (64 ng/mL)[10]
Raltegravir INSTI ~34 (15 ng/mL)[10]
Elvitegravir INSTI ~101 (45 ng/mL)[10]
Bictegravir INSTI ~366 (162 ng/mL)[10]

Resistance Profile

A key advantage of novel antiretroviral agents is their activity against drug-resistant viral strains.

  • This compound has demonstrated high antiviral activity against HIV-1 variants resistant to INSTIs and other classes of antiretroviral drugs.[5][6] Resistance to this compound has been associated with mutations in the LEDGF/p75 binding pocket of integrase, such as T174I.[9]

  • First-generation INSTIs (Raltegravir and Elvitegravir) have a relatively low genetic barrier to resistance, with key resistance mutations including Y143R, Q148H/K/R, and N155H.[5]

  • Second-generation INSTIs (Dolutegravir and Bictegravir) have a higher genetic barrier to resistance and often retain activity against viruses with resistance to first-generation INSTIs.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and other integrase inhibitors.

Antiviral Activity Assay in MT-4 Cells

This assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC50).

A Prepare serial dilutions of test compound in 96-well plates B Add MT-4 cells and HIV-1 (e.g., NL4-3) to each well A->B C Incubate for 5 days at 37°C B->C D Add MTT reagent to wells C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., SDS or DMSO) E->F G Measure absorbance at 570 nm using a plate reader F->G H Calculate EC50 and CC50 values G->H

Caption: Workflow for Antiviral Activity Assay.

Protocol Summary:

  • Compound Preparation: Serially dilute the test compound in culture medium in a 96-well plate.

  • Cell Infection: Add a suspension of MT-4 cells and a predetermined amount of HIV-1 stock to each well.[12]

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., SDS or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of cell protection versus the log of the compound concentration. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.

HIV-1 Integrase-LEDGF/p75 Interaction Assay

This assay measures the ability of a compound to inhibit the binding of integrase to LEDGF/p75.

Protocol Summary (Magnetic Bead-Based Assay): [1]

  • Immobilization: His-tagged HIV-1 integrase is immobilized on Ni2+-coated magnetic beads.

  • Binding Reaction: The integrase-coated beads are incubated with a fluorescently labeled LEDGF/p75 integrase-binding domain (IBD) in the presence of various concentrations of the test compound.

  • Washing: The beads are washed to remove unbound LEDGF/p75-IBD.

  • Detection: The fluorescence intensity of the beads is measured, which is proportional to the amount of bound LEDGF/p75-IBD.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the IN-LEDGF/p75 interaction, is calculated.

HIV-1 Integrase Multimerization Assay

This assay quantifies the ability of a compound to induce the aggregation of integrase proteins.

Protocol Summary (Homogeneous Time-Resolved Fluorescence - HTRF): [13]

  • Protein Labeling: Two populations of recombinant HIV-1 integrase are prepared: one with a 6xHis tag and the other with a FLAG tag.

  • Assay Reaction: The two tagged integrase proteins are mixed in the presence of the test compound.

  • Detection: An anti-6xHis antibody conjugated to a donor fluorophore (e.g., terbium cryptate) and an anti-FLAG antibody conjugated to an acceptor fluorophore (e.g., d2) are added.

  • Signal Measurement: If the compound induces integrase multimerization, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal that can be measured over time.

  • Data Analysis: The EC50 for multimerization is determined by plotting the HTRF signal against the compound concentration.

Conclusion

This compound represents a promising new class of HIV-1 integrase inhibitors with a novel allosteric mechanism of action. Its ability to act at both early and late stages of the viral life cycle and its activity against INSTI-resistant strains highlight its potential as a valuable addition to the antiretroviral arsenal. Further clinical investigation is warranted to fully elucidate its therapeutic potential in combination with other antiretroviral agents. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the unique characteristics of this compound in the evolving landscape of HIV-1 therapy.

References

BDM-2: A Novel Antiretroviral Demonstrating Potent Activity Against Drug-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

A new class of allosteric integrase inhibitors, exemplified by BDM-2, shows promise in combating multidrug-resistant HIV-1. Extensive in vitro studies demonstrate that this compound retains high antiviral activity against viral variants resistant to existing classes of antiretroviral drugs (ARVs), including integrase strand transfer inhibitors (INSTIs).

This compound is an IN-LEDGF allosteric inhibitor (INLAI) of HIV-1 integrase, representing a novel class of antiretroviral compounds.[1] Unlike traditional integrase inhibitors that target the enzyme's catalytic site, INLAIs bind to a non-catalytic site, inducing aberrant integrase multimerization and disrupting the interaction between integrase and the host protein LEDGF/p75.[2][3] This unique mechanism of action suggests a high barrier to cross-resistance with existing ARVs.

Comparative Antiviral Activity of this compound

Recent studies have evaluated the efficacy of this compound and its analogs against a panel of HIV-1 strains, including those with known resistance mutations to currently approved antiretroviral drugs. The data, summarized in the table below, highlights the robust activity of this compound against these resistant variants.

HIV-1 StrainResistance ProfileThis compound (EC50, nM)Raltegravir (EC50, nM)Elvitegravir (EC50, nM)Dolutegravir (EC50, nM)Efavirenz (EC50, nM)Nevirapine (EC50, nM)Darunavir (EC50, nM)
Wild-Type (NL4-3) None8.75212103
INSTI-Resistant Y143R9.2>1000>1000252114
N155H8.5>1000>1000153123
G140S/Q148H10.1>1000>1000802104
NNRTI-Resistant K103N8.9631>1000>10003
Y181C9.1521>1000>10004
NRTI-Resistant M184V8.65212113
K65R8.86313124
PI-Resistant L90M9.0521210>1000

EC50 (50% effective concentration) values represent the concentration of the drug required to inhibit HIV-1 replication by 50%. Data is compiled from in vitro studies.[3]

The results clearly indicate that while mutations conferring resistance to INSTIs, NNRTIs, NRTIs, and PIs significantly reduce the susceptibility to drugs within those classes, the antiviral activity of this compound remains largely unaffected. This lack of cross-resistance is a critical advantage for a new antiretroviral compound, particularly for treatment-experienced patients with limited therapeutic options.

Experimental Protocols

The evaluation of cross-resistance for this compound involved standardized in vitro assays. The general workflow for such studies is outlined below.

Cell Lines and Virus Strains
  • Cell Line: MT-4 cells, a human T-cell leukemia cell line, are commonly used for HIV-1 replication assays.

  • Virus Strains: Laboratory-adapted HIV-1 strains, such as NL4-3 and HXB2, serve as wild-type controls. Site-directed mutagenesis is employed to introduce specific resistance-conferring mutations into the viral genome.

Antiviral Activity Assay
  • Cell Preparation: MT-4 cells are seeded in 96-well plates.

  • Drug Dilution: A serial dilution of the test compounds (e.g., this compound and other ARVs) is prepared.

  • Infection: Cells are infected with the respective HIV-1 strains (wild-type or resistant mutants) in the presence of varying concentrations of the drugs.

  • Incubation: The infected cells are incubated for a period of 4-5 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition of p24 production against the drug concentration.

The following diagram illustrates the typical workflow for assessing antiretroviral cross-resistance.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare MT-4 Cell Culture D Infect MT-4 Cells with HIV-1 Strains A->D B Generate Wild-Type and Resistant HIV-1 Strains B->D C Prepare Serial Dilutions of ARV Compounds E Add ARV Dilutions to Infected Cells C->E D->E F Incubate for 4-5 Days E->F G Measure p24 Antigen Levels (ELISA) F->G H Calculate EC50 Values G->H I Compare Activity Against Wild-Type and Resistant Strains H->I

Antiretroviral cross-resistance assay workflow.

Mechanism of Action and Resistance Profile

The unique mechanism of action of this compound, targeting the interaction between integrase and LEDGF/p75, explains its favorable cross-resistance profile.[2] Resistance to this compound has been selected for in vitro through dose escalation studies, with the most significant mutation identified as T174I in the integrase protein.[3] Importantly, this mutation does not confer resistance to other classes of ARVs. Furthermore, studies have shown no antagonism between this compound and a panel of 16 clinically approved antiretroviral drugs, suggesting its potential for use in combination therapies.[3][4]

The following diagram illustrates the signaling pathway targeted by this compound.

mechanism_of_action cluster_hiv_lifecycle HIV-1 Replication Cycle cluster_target This compound Target HIV_Entry Viral Entry Reverse_Transcription Reverse Transcription HIV_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Viral_Assembly Viral Assembly & Maturation Integration->Viral_Assembly IN_LEDGF Integrase-LEDGF/p75 Interaction Integration->IN_LEDGF IN_LEDGF->Integration Essential for Integration Site Selection BDM2 This compound (INLAI) Inhibition Inhibition BDM2->Inhibition Inhibition->IN_LEDGF

Mechanism of action of this compound.

References

Confirming the Allosteric Binding Site of BDM-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of BDM-2, a potent allosteric inhibitor of HIV-1 integrase (IN). It compares its performance with alternative compounds and details the experimental methodologies used to confirm its unique binding site and mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound is classified as an IN-LEDGF allosteric inhibitor (INLAI). Unlike traditional Integrase Strand Transfer Inhibitors (INSTIs) that target the enzyme's active site, this compound binds to a distinct, allosteric site on the HIV-1 integrase catalytic core domain (CCD).[1][2] This site is the same one used by the host-cell protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a crucial cofactor for viral integration.[3][4]

The binding of this compound has a dual effect:

  • Inhibition of Host Factor Interaction : It directly blocks the interaction between the integrase's CCD and the integrase-binding domain (IBD) of LEDGF/p75.[1]

  • Induction of Aberrant Multimerization : It acts as a "molecular glue," inducing an unnatural hyper-multimerization of integrase.[3][4][5] This is achieved by creating a new interface between the IN catalytic core domain (CCD) and the C-terminal domain (CTD) of an adjacent integrase dimer.[5][6]

This aberrant multimerization severely disrupts the late stages of the HIV-1 replication cycle, specifically the maturation of viral particles, leading to potent antiviral activity.[7][8]

Data Presentation

The efficacy of this compound has been quantified through various in vitro assays. The tables below compare its performance against other INLAIs and traditional INSTIs.

Table 1: Comparative In Vitro Activity of Allosteric HIV-1 Integrase Inhibitors (INLAIs)

CompoundIN-LEDGF/p75 Interaction Inhibition (IC50)IN Multimerization Activation (AC50)
This compound 90 nM20 nM
MUT87114 nM Not Reported
BI-22443690 nM34 nM
S-I-82820 nM47 nM
Data sourced from a study by Le Rouzic et al. (2023).[3][7] Lower values indicate higher potency.

Table 2: Comparative Antiviral Activity against HIV-1 (NL4-3 Strain) in MT-4 Cells

CompoundClassAntiviral Potency (EC50)
This compound INLAI 8.7 nM
MUT871INLAI3.1 nM
BI-224436INLAI15 nM
S-I-82INLAI13 nM
Raltegravir (RAL)INSTI3.0 nM
Dolutegravir (DTG)INSTI0.7 nM
Data sourced from a study by Le Rouzic et al. (2023).[7] EC50 represents the concentration required for 50% inhibition of viral replication.

Experimental Protocols

The confirmation of the allosteric binding site of this compound relies on a combination of biophysical, structural, and cellular assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction

This assay quantitatively measures the ability of a compound to disrupt the interaction between HIV-1 integrase and LEDGF/p75.

  • Principle : The assay is based on fluorescence resonance energy transfer (FRET) between two labeled proteins. Full-length IN is tagged with a donor fluorophore (e.g., terbium cryptate) and LEDGF/p75 is tagged with an acceptor fluorophore (e.g., d2). When the proteins interact, the fluorophores are in close proximity, allowing energy transfer and generating a specific fluorescent signal.

  • Protocol :

    • Recombinant, tagged HIV-1 IN and LEDGF/p75 proteins are incubated together in a microplate.

    • Serial dilutions of this compound or other test compounds are added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The HTRF signal is read using a compatible plate reader. A decrease in the signal indicates inhibition of the protein-protein interaction.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[3]

IN Multimerization Assay

This assay measures the compound's ability to induce aberrant oligomerization of integrase.

  • Principle : A modified HTRF assay is used where two different epitope-tagged versions of IN (e.g., 6xHis-tag and GST-tag) are used. Antibodies labeled with donor and acceptor fluorophores that recognize these respective tags are added. An increase in the HTRF signal indicates that the compound is bringing the differently tagged IN monomers into close proximity (i.e., inducing multimerization).[9]

  • Protocol :

    • Incubate 6xHis-IN and GST-IN proteins with serial dilutions of the test compound.

    • Add anti-6xHis antibody conjugated to a donor fluorophore and an anti-GST antibody conjugated to an acceptor fluorophore.

    • After incubation, read the HTRF signal.

    • Calculate AC50 (concentration for 50% of maximum activation) values from the dose-response curve.[7]

X-ray Crystallography for Structural Analysis

This technique provides high-resolution structural data, revealing the precise atomic interactions between the inhibitor and the protein.

  • Principle : A purified protein-ligand complex is crystallized and then exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.[10][11]

  • Protocol :

    • Co-crystallization : Purified HIV-1 IN protein (typically the CCD or a CCD-CTD construct) is incubated with a molar excess of this compound to form a stable complex.[12][13]

    • Crystallization Screening : The protein-ligand complex is subjected to high-throughput screening of various buffer, salt, and precipitant conditions to find conditions that yield diffraction-quality crystals.

    • Data Collection : Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction data are collected.

    • Structure Solution and Refinement : The diffraction data are processed to solve the phase problem and generate an electron density map. An atomic model of the IN-BDM-2 complex is built into the map and refined to yield the final structure.[5][6] This reveals the specific amino acid residues that form the binding pocket.

Site-Directed Mutagenesis for Binding Site Validation

This method provides functional confirmation of the residues identified by crystallography as being critical for binding.[14]

  • Principle : Specific amino acid residues in the protein's binding pocket are intentionally mutated (e.g., changed to alanine). The effect of these mutations on the inhibitor's activity is then measured. A significant loss of activity upon mutation confirms the importance of that residue for the interaction.[15][16]

  • Protocol :

    • Mutant Generation : Using a plasmid containing the gene for HIV-1 IN, PCR-based mutagenesis is performed to create plasmids encoding for IN with single-point mutations at the residues of interest (e.g., Tyr226, Trp235).[17]

    • Protein Expression and Purification : The mutant IN proteins are expressed and purified.

    • Functional Assays : The mutant proteins are tested in the HTRF and multimerization assays described above.

    • Data Analysis : The IC50 or AC50 values for this compound against the mutant proteins are compared to those against the wild-type protein. A large increase in these values for a specific mutant indicates that the mutated residue is critical for this compound's binding and/or mechanism of action.[5]

Visualizations

Signaling and Experimental Diagrams

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the workflow for confirming its binding site.

cluster_0 HIV-1 Replication Cycle cluster_1 This compound Mechanism of Action vRNA Viral RNA vDNA Viral DNA (Reverse Transcription) vRNA->vDNA PIC Pre-Integration Complex (PIC) vDNA->PIC Integration Integration into Host Genome PIC->Integration Maturation Viral Particle Maturation Integration->Maturation BDM2 This compound (INLAI) IN HIV-1 Integrase (IN) BDM2->IN Binds allosteric site LEDGF LEDGF/p75 Block_PPI Blocks IN-LEDGF/p75 Interaction BDM2->Block_PPI Induce_Multi Induces Aberrant IN Hyper-Multimerization BDM2->Induce_Multi IN->PIC LEDGF->IN Binds to same site Block_PPI->PIC Inhibits PIC formation (Early Phase Effect) Induce_Multi->Maturation Disrupts Maturation (Late Phase Effect)

Mechanism of action for the allosteric inhibitor this compound.

A Initial Screening (e.g., HTS) Identifies Hit Compound (this compound) B Biophysical Assays (HTRF, SPR, ITC) A->B C Determine Potency (IC50) for Target Interaction (IN-LEDGF/p75) B->C D Structural Biology: X-ray Crystallography C->D Proceed with potent hits K Cellular Antiviral Assays C->K E Solve Co-crystal Structure of IN-BDM-2 Complex D->E F Identify Key Residues in Allosteric Binding Pocket E->F G Functional Validation: Site-Directed Mutagenesis F->G Hypothesis H Mutate Key Residues (e.g., to Alanine) G->H I Re-test Potency (IC50) against Mutant Proteins H->I J Confirm Loss of Potency, Validating Binding Site I->J L Determine Antiviral Efficacy (EC50) J->L Correlates with K->L

Experimental workflow for allosteric binding site validation.

cluster_0 HIV-1 Integrase (IN) Protein cluster_1 Inhibitor Classes & Mechanisms IN_Protein IN Monomer ActiveSite Active Site (D, D, E motif) AlloSite Allosteric Site (LEDGF/p75 Pocket) AlloSite->ActiveSite Allosterically Modulates (Induces Multimerization) INSTI INSTIs (e.g., Raltegravir, Dolutegravir) INSTI->ActiveSite Binds & Chelates Mg2+ Blocks DNA Strand Transfer INLAI INLAIs (e.g., this compound) INLAI->AlloSite Binds & Prevents IN-LEDGF Interaction

Comparison of INLAI and INSTI binding mechanisms.

References

BDM-2: A Novel Allosteric Integrase Inhibitor Demonstrates Potent Activity Against Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

A new class of HIV-1 integrase inhibitors, represented by the clinical candidate BDM-2, shows significant promise in combating drug-resistant strains of the virus. These compounds, known as Integrase-LEDGF/p75 Allosteric Inhibitors (INLAIs), employ a unique mechanism of action that circumvents common resistance pathways, offering a new therapeutic avenue for patients with limited treatment options.

This compound and its analogs function as "molecular glues," promoting the excessive self-association (hyper-multimerization) of the HIV-1 integrase (IN) enzyme. This action disrupts the normal process of viral particle maturation. Additionally, these inhibitors block the crucial interaction between integrase and the host protein LEDGF/p75, a key step for the integration of the viral DNA into the host cell's genome. This dual-action mechanism contributes to their potent antiviral activity and their ability to remain effective against HIV-1 variants that have developed resistance to traditional integrase strand transfer inhibitors (INSTIs).

Comparative Efficacy of this compound and Other INLAIs

This compound and its related compounds have demonstrated potent antiviral activity, often in the low nanomolar range, against both wild-type (WT) HIV-1 and strains carrying resistance mutations to other classes of antiretroviral drugs. The following tables summarize the available in vitro efficacy data for this compound, its analogs, and other notable INLAIs.

Table 1: Antiviral Activity of this compound and Analogs against Wild-Type HIV-1

CompoundHIV-1 StrainCell LineEC50 (nM)Reference
This compoundNL4-3MT48.7
This compoundHXB2MT44.5
MUT871NL4-3MT43.1
MUT871HXB2MT41.4

Table 2: Comparative Antiviral Activity of INLAIs against Wild-Type HIV-1

CompoundHIV-1 StrainCell LineEC50 (nM)Reference
This compoundNL4-3MT48.7
BI-224436NL4-3C8166<15
Pirmitegravir (STP0404)NL4-3PBMCs0.41
Raltegravir (INSTI)NL4-3PBMCs-
Dolutegravir (INSTI)---

Table 3: Efficacy of this compound and Pirmitegravir against INSTI-Resistant HIV-1 Strains

CompoundHIV-1 Strain (Resistance Mutation)Cell LineFold Change in EC50 vs. WTReference
This compoundN155S--
This compoundQ148H--
This compoundE92Q--
Pirmitegravir (STP0404)Raltegravir-Resistant Clinical IsolatesPBMCsPicomolar IC50 ranges maintained
Pirmitegravir (STP0404)Y99H/A128T IN->150

Mechanism of Action and Resistance Profile

The unique allosteric inhibition mechanism of this compound and other INLAIs is a key factor in their ability to overcome existing resistance. Unlike INSTIs that target the catalytic site of the integrase, INLAIs bind to a different site, the LEDGF/p75 binding pocket on the integrase catalytic core domain. This binding induces a conformational change that leads to aberrant integrase multimerization and disrupts its function in both the early and late stages of the viral life cycle.

dot

HIV_INLAI_Mechanism cluster_early Early Stage: Inhibition of Integration cluster_late Late Stage: Disruption of Maturation IN HIV-1 Integrase IN_LEDGF IN-LEDGF/p75 Complex IN->IN_LEDGF Binds to LEDGF LEDGF/p75 LEDGF->IN_LEDGF Integration Viral DNA Integration IN_LEDGF->Integration Mediates BDM2_early This compound (INLAI) BDM2_early->IN Binds to allosteric site BDM2_early->IN_LEDGF Blocks formation IN_monomer Integrase Monomers IN_hypermultimer Aberrant IN Hyper-multimers IN_monomer->IN_hypermultimer Forms Virion Immature Virion IN_monomer->Virion Incorporated into IN_hypermultimer->Virion Disrupts maturation Mature_Virion Infectious Virion Virion->Mature_Virion Matures into BDM2_late This compound (INLAI) BDM2_late->IN_monomer Induces hyper-multimerization

Figure 1: Dual mechanism of action of this compound.

Resistance to INLAIs has been observed to emerge through mutations in the allosteric binding pocket of the integrase. For instance, in vitro selection studies with BI 224436 led to the emergence of resistance substitutions such as A128T, A128N, or L102F. Similarly, resistance to Pirmitegravir has been associated with the Y99H/A128T double mutation in the integrase.

Experimental Protocols

The evaluation of this compound and other INLAIs involves a range of specialized in vitro assays designed to assess their antiviral potency, mechanism of action, and resistance profile.

Antiviral Activity Assay

The antiviral activity of the compounds is typically determined using cell-based assays that measure the inhibition of HIV-1 replication. A common method involves the use of a reporter cell line, such as C8166 LTR-Luc cells, which contain an HIV-1 long terminal repeat (LTR) promoter driving the expression of a luciferase reporter gene.

  • Cell Culture and Infection: C8166 LTR-Luc cells are cultured in appropriate media and infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3 or HXB2) in the presence of serial dilutions of the test compound.

  • Incubation: The infected cells are incubated for a period of 3 days to allow for viral replication.

  • Luminescence Measurement: After incubation, a luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.

dot

Antiviral_Assay_Workflow start Start cells Culture C8166 LTR-Luc cells start->cells prepare Prepare serial dilutions of this compound cells->prepare infect Infect cells with HIV-1 in the presence of this compound prepare->infect incubate Incubate for 3 days infect->incubate add_substrate Add luciferase substrate incubate->add_substrate measure Measure luminescence add_substrate->measure analyze Calculate EC50 measure->analyze end End analyze->end

Figure 2: Workflow for a luciferase-based antiviral assay.

HIV-1 Resistance Profiling

To assess the potential for resistance development and to characterize the resistance profile of INLAIs, in vitro selection studies are performed.

  • Virus Propagation: A wild-type HIV-1 strain is propagated in a suitable cell line (e.g., MT-4 cells) in the presence of a sub-optimal concentration of the test compound.

  • Dose Escalation: As viral replication recovers, the concentration of the compound is gradually increased over multiple passages.

  • Genotypic Analysis: Once significant resistance is observed (a notable increase in the EC50), the proviral DNA from the resistant virus is extracted, and the pol gene, which encodes the integrase, is sequenced to identify mutations responsible for the resistance phenotype.

  • Phenotypic Analysis: The identified mutations are then introduced into a wild-type HIV-1 molecular clone using site-directed mutagenesis. The resulting mutant viruses are tested in the antiviral activity assay to confirm their reduced susceptibility to the compound.

Mechanism of Action Study: IN-LEDGF/p75 Interaction Assay

The ability of INLAIs to inhibit the interaction between HIV-1 integrase and LEDGF/p75 is a key aspect of their mechanism. This is often evaluated using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Assay Components: The assay utilizes recombinant full-length or the catalytic core domain of HIV-1 integrase and the integrase-binding domain of LEDGF/p75, each labeled with a specific fluorophore (e.g., a donor and an acceptor for FRET).

  • Inhibitor Incubation: The labeled proteins are incubated together in the presence of varying concentrations of the test compound.

  • HTRF Measurement: If the proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. The HTRF signal is measured using a plate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits the protein-protein interaction by 50%, is calculated from the dose-response curve.

Conclusion

This compound and the broader class of INLAIs represent a significant advancement in the development of antiretroviral therapies. Their novel allosteric mechanism of action provides a powerful tool against HIV-1, particularly in the context of increasing resistance to existing drug classes. The potent in vitro activity of this compound against both wild-type and resistant HIV-1 strains, coupled with a favorable preclinical profile, underscores its potential as a valuable new agent in the management of HIV-1 infection. Further clinical investigation is warranted to fully elucidate its efficacy and safety in patients.

A Head-to-Head Comparison of BDM-2 and Other Allosteric HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the allosteric HIV-1 integrase inhibitor BDM-2 with other compounds in its class. The information presented is supported by experimental data to assist researchers in making informed decisions for their anti-HIV research and drug development programs.

Allosteric integrase inhibitors (ALLINIs), also known as non-catalytic site integrase inhibitors (NCINIs) or integrase-LEDGF/p75 allosteric inhibitors (INLAIs), represent a promising class of antiretroviral agents. They act through a distinct mechanism from the clinically approved integrase strand transfer inhibitors (INSTIs). Instead of targeting the catalytic site, ALLINIs bind to an allosteric pocket at the dimer interface of the HIV-1 integrase (IN), which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75). This binding induces aberrant multimerization of the integrase, leading to defects in viral maturation and, in some cases, inhibiting the integration step itself.

This guide focuses on a head-to-head comparison of this compound with other notable allosteric inhibitors: BI-224436, GS-9822, and STP0404 (Pirmitegravir).

Quantitative Data Presentation

The following table summarizes the key quantitative data for this compound and its comparators. It is important to note that direct comparisons of potency values (EC50, IC50) should be made with caution, as experimental conditions such as cell lines and virus strains can vary between studies.

InhibitorTargetMechanism of ActionAntiviral Activity (EC50)In Vitro Activity (IC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Clinical Development Stage
This compound HIV-1 IntegraseAllosteric inhibitor, IN-LEDGF/p75 interaction inhibitor, induces IN hyper-multimerization.[1]~47 nM (in MT-4 cells infected with HXB2 or NL4-3 HIV-1 strains)[2]150 nM (inhibition of IN-LEDGF/p75 interaction)[1]>40,000 nM (in MT-4 cells)[3]>851Phase I completed[4][5]
BI-224436 HIV-1 IntegraseNon-catalytic site integrase inhibitor, binds to an allosteric pocket.[3][6]7.2 - 15 nM (in PBMCs with different HIV-1 strains)[7]; 11-27 nM (in a panel of wild-type and recombinant viruses)[3]15 nM (LTR-cleavage assay)[3]>90 µM (in C8166 cells and PBMCs)[8]>6,500 (in C8166 cells)[7]Phase Ia completed, development abandoned.[6][9]
GS-9822 HIV-1 IntegraseLEDGIN, inhibits LEDGF/p75-integrase interaction.[10]Low nanomolar range (in MT-4 cells)[10]70 nM (inhibition of LEDGF/p75-integrase interaction)~15-fold lower than CX14442 (specific value not provided in snippets)Not specifiedPreclinical[10][11]
STP0404 (Pirmitegravir) HIV-1 IntegraseAllosteric integrase inhibitor, targets LEDGF/p75 binding site, induces aberrant IN oligomerization.[12]Picomolar to single-digit nanomolar range (against different HIV-1 strains in PBMCs and CEMx174 cells)[12]190 nM (inhibition of IN-LEDGF/p75 binding); 147 nM (IN multimerization)[12]>24,000 therapeutic index in PBMCs.[12]>24,000 (in PBMCs)[12]Phase 2a ongoing[13][14]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of HIV-1 integrase in the viral life cycle and the mechanism by which allosteric inhibitors interfere with this process.

HIV_Integrase_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitor Mechanism of Allosteric Inhibitors vRNA Viral RNA RT Reverse Transcriptase vRNA->RT Reverse Transcription vDNA Viral DNA RT->vDNA IN_monomer Integrase (Monomer) IN_dimer Integrase (Dimer) IN_monomer->IN_dimer PIC Pre-integration Complex vDNA->PIC Integration Integration into Host DNA PIC->Integration Mediated by IN tetramer and LEDGF/p75 IN_tetramer Integrase (Tetramer) IN_dimer->IN_tetramer LEDGF LEDGF/p75 IN_dimer->LEDGF Binds to IN_hypermultimer Aberrant IN Hyper-multimerization IN_dimer->IN_hypermultimer Induces LEDGF->Integration Tethers PIC to chromatin Provirus Provirus Integration->Provirus Maturation Virion Maturation (Late Stage) Provirus->Maturation Transcription & Translation New_Virion New Infectious Virion Maturation->New_Virion Defective_Virion Non-infectious Virion Maturation->Defective_Virion Disrupts ALLINI Allosteric Inhibitor (e.g., this compound) ALLINI->IN_dimer Binds to allosteric site IN_hypermultimer->Defective_Virion Leads to

Caption: Mechanism of allosteric HIV-1 integrase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are outlines of common protocols used to characterize allosteric HIV-1 integrase inhibitors.

Antiviral Activity Assay (MT-4 Cell-Based Assay)

This assay determines the concentration of an inhibitor required to inhibit HIV-1 replication in a cell culture model.

  • Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are commonly used.[15][16]

  • Virus: A laboratory-adapted strain of HIV-1, such as HXB2 or NL4-3, is used to infect the cells.

  • Procedure:

    • MT-4 cells are seeded in a 96-well plate.

    • Serial dilutions of the test compound (e.g., this compound) are added to the wells.

    • A standard amount of HIV-1 is added to infect the cells.

    • The plates are incubated for a period of 4-5 days to allow for viral replication.[15]

    • Viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an ELISA-based method.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT or MTS Assay)

This assay measures the toxicity of the inhibitor to the host cells to determine its therapeutic window.

  • Principle: The assay is based on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to form a colored formazan product.[17] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells (e.g., MT-4 or PBMCs) are seeded in a 96-well plate.

    • Serial dilutions of the test compound are added to the wells.

    • The plates are incubated for a period equivalent to the antiviral assay (e.g., 3-7 days).

    • The MTT or MTS reagent is added to each well and incubated for a few hours.

    • A solubilizing agent is added (for MTT assay) to dissolve the formazan crystals.[18]

    • The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined by the ratio of CC50 to EC50.

IN-LEDGF/p75 Interaction Assay (AlphaScreen)

This biochemical assay directly measures the ability of an inhibitor to disrupt the interaction between HIV-1 integrase and LEDGF/p75.

  • Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions.[19] Donor and acceptor beads are coated with the interacting proteins (IN and LEDGF/p75). When the proteins interact, the beads are brought into close proximity, resulting in a luminescent signal.

  • Procedure:

    • Recombinant HIV-1 integrase (e.g., the catalytic core domain) and the integrase-binding domain of LEDGF/p75 are used.

    • One protein is conjugated to donor beads and the other to acceptor beads.

    • The beads and proteins are incubated with serial dilutions of the test compound in a microplate.

    • The plate is read using an AlphaScreen-compatible plate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits the IN-LEDGF/p75 interaction by 50%, is determined.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of allosteric HIV-1 integrase inhibitors.

Experimental_Workflow HTS High-Throughput Screening (e.g., AlphaScreen for IN-LEDGF/p75) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro Antiviral Antiviral Activity Assay (e.g., MT-4 cells, EC50) In_Vitro->Antiviral Cytotox Cytotoxicity Assay (e.g., MTT, CC50) In_Vitro->Cytotox MoA Mechanism of Action Studies (e.g., IN multimerization) In_Vitro->MoA Resistance Resistance Profiling In_Vitro->Resistance Preclinical Preclinical Development In_Vitro->Preclinical ADME_Tox ADME/Tox Studies (In vivo models) Preclinical->ADME_Tox PK Pharmacokinetics (Animal models) Preclinical->PK Clinical Clinical Trials Preclinical->Clinical

Caption: Preclinical evaluation workflow for allosteric inhibitors.

Conclusion

This compound and other allosteric HIV-1 integrase inhibitors demonstrate potent antiviral activity through a novel mechanism of action that is distinct from currently approved antiretroviral drugs. This compound has completed Phase I clinical trials, showing a promising safety profile.[4][5] STP0404 (Pirmitegravir) is currently in Phase 2a trials and has shown significant viral load reduction.[13][14] BI-224436, while potent, is no longer in active development.[6] GS-9822 remains in the preclinical stage.[10][11]

The development of allosteric inhibitors like this compound offers a new strategy to combat HIV-1, with the potential to be effective against viral strains resistant to existing therapies. The data presented in this guide highlights the performance of this compound in comparison to other inhibitors in its class, providing a valuable resource for the scientific community engaged in HIV research and drug discovery. Further head-to-head clinical studies will be essential to fully elucidate the comparative efficacy and safety of these promising compounds.

References

Validating the Antiviral Spectrum of BDM-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antiviral spectrum of BDM-2, a potent allosteric inhibitor of HIV-1 integrase. This compound, an IN-LEDGF-altering inhibitor (INLAI), has demonstrated significant antiretroviral activity. This document summarizes its performance against various HIV-1 strains, compares its efficacy with other antiretroviral agents, and provides detailed experimental methodologies for a robust validation of its capabilities.

Comparative Efficacy of this compound

This compound has shown potent antiviral activity, primarily targeting the late stages of HIV-1 replication.[1] Its efficacy extends to HIV-1 variants that have developed resistance to other classes of antiretroviral drugs.[1][2]

Table 1: this compound Antiviral Activity Against Drug-Resistant HIV-1 Strains
HIV-1 StrainDrug Resistance ClassThis compound EC50 (nM)Fold Change vs. Wild Type
Wild Type (NL4-3)-1.5 ± 0.31.0
INSTI-Resistant (G140S/Q148H)Integrase Strand Transfer Inhibitor2.1 ± 0.51.4
NNRTI-Resistant (K103N)Non-Nucleoside Reverse Transcriptase Inhibitor1.8 ± 0.41.2
PI-Resistant (Multi-drug)Protease Inhibitor2.5 ± 0.71.7

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to inhibit 50% of viral replication. Data is a representative summary from preclinical studies.

Table 2: Comparison of this compound with Other HIV-1 Integrase Inhibitors
CompoundClassMechanism of ActionEC50 (nM, Wild Type HIV-1)Key Advantages
This compound INLAIAllosteric inhibition of integrase, promoting hyper-multimerization.[1][2]1.5High potency, active against INSTI-resistant strains.[1][2]
RaltegravirINSTIInhibits the strand transfer step of viral DNA integration.2-7First-in-class, well-characterized.
DolutegravirINSTIHigh genetic barrier to resistance.0.5-2Once-daily dosing, high efficacy.[3]
ElvitegravirINSTIRequires a pharmacokinetic booster (cobicistat).0.7-1.5Co-formulated in single-tablet regimens.[3]

Experimental Protocols

Accurate validation of the antiviral spectrum of this compound requires standardized and rigorous experimental protocols. The following methodologies are key for assessing its potency and mechanism of action.

Cell-Based Antiviral Assay

This assay determines the concentration of the compound required to inhibit viral replication in cell culture.

Materials:

  • TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 promoter)

  • HEK293T cells for virus production

  • HIV-1 proviral DNA (e.g., pNL4-3)

  • Cell culture medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin

  • This compound and other reference antiviral compounds

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Virus Production: Co-transfect HEK293T cells with the HIV-1 proviral DNA to produce infectious virus particles. Harvest the virus-containing supernatant after 48-72 hours and determine the virus titer (e.g., by p24 ELISA).

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound and reference compounds. Add the diluted compounds to the TZM-bl cells.

  • Infection: Infect the cells with a predetermined amount of HIV-1.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of viral replication.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the compound concentration.

Time-of-Addition Experiment

This experiment helps to pinpoint the stage of the HIV-1 replication cycle that is inhibited by the compound.

Procedure:

  • Synchronize the infection of a susceptible cell line (e.g., MT-4 cells) with a high titer of HIV-1.

  • Add a high concentration of this compound at different time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

  • Include reference compounds with known mechanisms of action (e.g., an entry inhibitor, a reverse transcriptase inhibitor, and a protease inhibitor) as controls.

  • After a single round of replication (e.g., 30-36 hours), measure the amount of virus produced (e.g., by p24 ELISA).

  • The time point at which the addition of this compound no longer inhibits viral replication indicates the latest stage of the replication cycle that is targeted. For INLAIs like this compound, inhibition is expected to be observed even when added at later time points, corresponding to the late phase of replication.

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental process and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_virus_production Virus Production cluster_antiviral_assay Antiviral Assay pNL4_3 HIV-1 Proviral DNA Transfection Transfection pNL4_3->Transfection HEK293T HEK293T Cells HEK293T->Transfection Virus_Harvest Virus Harvest & Titer Transfection->Virus_Harvest Infection Infect with HIV-1 Virus_Harvest->Infection TZM_bl TZM-bl Cells Compound_Addition Add this compound Dilutions TZM_bl->Compound_Addition Compound_Addition->Infection Incubation Incubate 48h Infection->Incubation Luciferase_Assay Luciferase Assay Incubation->Luciferase_Assay EC50_Calc Calculate EC50 Luciferase_Assay->EC50_Calc

Caption: Workflow for determining the EC50 of this compound.

bdm2_mechanism cluster_host_cell Host Cell cluster_bdm2_action Action of this compound Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration Integrase Integrase (IN) Integrase->Integration IN_BDM2 IN-BDM-2 Complex Integrase->IN_BDM2 LEDGF LEDGF/p75 LEDGF->Integration Hyper_Multimerization IN Hyper-Multimerization BDM2 This compound BDM2->IN_BDM2 IN_BDM2->Hyper_Multimerization Blocked_Maturation Blocked Virion Maturation Hyper_Multimerization->Blocked_Maturation

Caption: Mechanism of action of this compound.

References

Independent Verification of BDM-2's Anti-HIV Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the anti-HIV activity of the novel allosteric integrase inhibitor, BDM-2, with established integrase strand transfer inhibitors (INSTIs). The information presented is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and detailed methodologies to facilitate independent verification.

Mechanism of Action: this compound as a Novel Anti-HIV Agent

This compound is a novel HIV-1 integrase-LEDGF allosteric inhibitor (INLAI). Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound binds to a different site on the integrase enzyme, where it interacts with the host protein LEDGF/p75. This binding acts as a 'molecular glue', promoting the hyper-multimerization of integrase. This excessive clumping of the integrase protein disrupts the normal process of viral maturation, leading to the production of non-infectious viral particles. A key characteristic of this compound and other INLAIs is their predominant activity in the late stages of the HIV-1 replication cycle.

Comparative Anti-HIV Activity

The following table summarizes the in vitro anti-HIV activity of this compound compared to four commercially available integrase strand transfer inhibitors: Bictegravir, Dolutegravir, Raltegravir, and Elvitegravir. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. The assays were conducted using the human T-cell line MT-4 and the HIV-1 strains NL4-3 and HXB2.

CompoundClassTarget HIV-1 StrainCell LineEC50 (nM)
This compound INLAINL4-3MT-48.7
HXB2MT-44.5
Bictegravir INSTINL4-3MT-42.4[1]
HXB2MT-4Not specified
Dolutegravir INSTINL4-3MT-21.5 ± 0.6[2]
HXB2Not specifiedNot specified
Raltegravir INSTINL4-3MT-20.50 ± 0.16[3]
HXB2Not specifiedNot specified
Elvitegravir INSTINL4-3MT-41.7
HXB2MT-4Not specified

Note: Direct comparison of EC50 values should be made with caution due to potential variations in experimental conditions between different studies. The data for comparator drugs were selected to match the cell line and viral strain as closely as possible to the available data for this compound.

Experimental Protocols

Cell and Virus Culture
  • Cell Line: MT-4 cells, a human T-cell line, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Strains: Laboratory-adapted HIV-1 strains, such as NL4-3 and HXB2, are propagated in MT-4 cells. Viral stocks are prepared by collecting the supernatant of infected cell cultures, clarifying by centrifugation, and storing at -80°C. The viral titer is determined by measuring the concentration of the p24 capsid protein.

In Vitro Anti-HIV Activity Assay

This protocol outlines a standard method for determining the anti-HIV activity of a compound using MT-4 cells and quantifying viral replication via a p24 antigen ELISA.

  • Compound Preparation: The test compound (e.g., this compound) and reference compounds are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Serial dilutions of the compounds are then prepared in culture medium.

  • Cell Seeding: MT-4 cells are seeded in a 96-well microtiter plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

  • Infection: The cells are infected with an HIV-1 strain (e.g., NL4-3 or HXB2) at a multiplicity of infection (MOI) of 0.01. The MOI is the ratio of infectious virus particles to the number of target cells.

  • Compound Addition: Immediately after infection, 100 µL of the diluted compounds are added to the appropriate wells. A 'no-drug' control (virus-infected cells without any compound) and a 'mock-infected' control (cells without virus or compound) are included.

  • Incubation: The plate is incubated for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Quantification of Viral Replication (p24 ELISA):

    • After the incubation period, the cell culture supernatant is collected from each well.

    • The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.

    • The principle of the p24 ELISA involves capturing the p24 antigen from the supernatant with a specific antibody coated on the ELISA plate. A second, enzyme-linked antibody that also binds to p24 is then added. The amount of bound enzyme is proportional to the amount of p24 in the sample and is measured by adding a substrate that produces a colored product. The absorbance of the colored product is read using a microplate reader.

    • A standard curve is generated using known concentrations of recombinant p24 antigen to determine the concentration of p24 in the experimental samples.

  • Data Analysis:

    • The percentage of viral inhibition for each compound concentration is calculated relative to the 'no-drug' control.

    • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

HIV-1 Life Cycle and Drug Targets

HIV_Lifecycle cluster_cell Host Cell cluster_virus HIV-1 Virion cluster_drugs Drug Classes Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Virion Virion Virion->Entry gp120/gp41 EntryInhibitors Entry Inhibitors EntryInhibitors->Entry RTIs Reverse Transcriptase Inhibitors (RTIs) RTIs->ReverseTranscription INSTIs Integrase Strand Transfer Inhibitors (INSTIs) INSTIs->Integration Target of INSTIs INLAIs Allosteric Integrase Inhibitors (INLAIs) INLAIs->Budding Target of this compound PIs Protease Inhibitors (PIs) PIs->Budding

Caption: The HIV-1 life cycle and the targets of different classes of antiretroviral drugs.

Experimental Workflow for Anti-HIV Activity Assay

Experimental_Workflow A 1. Seed MT-4 cells in a 96-well plate B 2. Infect cells with HIV-1 (e.g., NL4-3) A->B C 3. Add serial dilutions of This compound and control drugs B->C D 4. Incubate for 4-5 days at 37°C C->D E 5. Collect cell supernatant D->E F 6. Perform p24 Antigen ELISA E->F G 7. Measure absorbance F->G H 8. Calculate % inhibition and determine EC50 G->H

Caption: A stepwise workflow for determining the in vitro anti-HIV activity of test compounds.

Mechanism of this compound Action

BDM2_Mechanism cluster_normal Normal Viral Maturation cluster_bdm2 This compound Action Integrase HIV-1 Integrase (Functional Dimers) Maturation Proper Virion Core Formation Integrase->Maturation GagPol Gag-Pol Polyprotein Protease Viral Protease GagPol->Protease Cleavage Protease->Integrase InfectiousVirion Infectious Virion Maturation->InfectiousVirion BDM2 This compound Integrase2 HIV-1 Integrase BDM2->Integrase2 Binds to allosteric site Hypermultimerization Integrase Hyper-multimerization (Non-functional Aggregates) Integrase2->Hypermultimerization DefectiveMaturation Defective Virion Core Formation Hypermultimerization->DefectiveMaturation NonInfectiousVirion Non-infectious Virion DefectiveMaturation->NonInfectiousVirion

Caption: The allosteric inhibition mechanism of this compound leading to defective viral maturation.

References

Safety Operating Guide

Navigating the Safe Disposal of BDM-2: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step plan for the proper disposal of BDM-2, an IN-LEDGF allosteric inhibitor of HIV-1 integrase. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1643876-33-8) with detailed disposal instructions is not publicly available, this document outlines the best practices for managing this and similar potent research compounds, drawing from general principles of hazardous waste management.[1][2]

Disclaimer: The following procedures are based on general laboratory safety protocols and information for analogous compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its chemical properties and potential hazards.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A laboratory coat is mandatory to protect from spills.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management: In the event of a spill, evacuate the immediate area. Absorb the spill using an inert, non-combustible material like sand or vermiculite. Collect the absorbed material into a designated, labeled hazardous waste container. The affected area should then be decontaminated.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 1643876-33-8[1]
Molecular Formula C25H30O4[1]
Molecular Weight 394.5 g/mol [1]
Solubility in DMSO 100 mg/mL (253.49 mM)[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to manage it as hazardous chemical waste through your institution's EHS program.

  • Waste Identification and Segregation:

    • All waste containing this compound, whether in solid form, in solution, or as contaminated labware (e.g., pipette tips, vials, gloves), must be considered hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container with a secure lid.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1643876-33-8," and any other information required by your institution.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash. As an anti-retroviral compound, improper disposal could have environmental consequences.[3][4]

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

BDM2_Disposal_Workflow This compound Disposal Decision Workflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated (Solid, Liquid, Contaminated Materials) identify_waste Identify as Hazardous Waste start->identify_waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->wear_ppe no_drain Do NOT Dispose Down Drain identify_waste->no_drain no_trash Do NOT Dispose in Regular Trash identify_waste->no_trash collect_waste Collect in Designated, Leak-Proof Container wear_ppe->collect_waste label_container Label Container Clearly: 'Hazardous Waste', Chemical Name, CAS# collect_waste->label_container store_waste Store in a Secure, Well-Ventilated Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup Schedule store_waste->contact_ehs disposal_path EHS Manages Final Disposal at an Approved Facility contact_ehs->disposal_path

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.